4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOHPVVEHBKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573124 | |
| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142289-08-5 | |
| Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a molecule of significant interest in materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on the compound's characteristics, experimental protocols, and potential applications.
Core Chemical Properties
This compound is a solid organic compound with the molecular formula C40H30.[1] It possesses a high molecular weight and a symmetric structure, contributing to its notable thermal stability.
| Property | Value | Reference |
| Molecular Formula | C40H30 | [1] |
| Molecular Weight | 510.7 g/mol | [1] |
| Melting Point | 477 K (204 °C) | [1] |
| Boiling Point | Data not available | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in tetrahydrofuran and other common organic solvents. Crystallized from a tetrahydrofuran/methanol mixture.[1] |
Crystallographic Data
The crystal structure of DPVBi has been determined by X-ray diffraction, revealing a monoclinic crystal system. The molecule lies on an inversion center, and the biphenyl unit is essentially planar.[1]
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| Unit Cell Dimensions | a = 9.277(2) Å, b = 14.625(3) Å, c = 10.460(2) Å, β = 92.669(4)° | [1] |
| Volume | 1417.6(5) ų | [1] |
| Z | 2 | [1] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of DPVBi. Infrared and Nuclear Magnetic Resonance spectroscopy are standard techniques used to confirm its molecular structure.
| Spectroscopy | Data | Reference |
| Infrared (IR) | (KBr, cm⁻¹): 3020, 1597, 1494, 1441, 815, 762, 697 | [1] |
| ¹H Nuclear Magnetic Resonance (NMR) | (CDCl₃, δ, p.p.m.): 7.3 (s, 20H), 6.9—7.2 (m, 10H) | [1] |
| UV-Vis Absorption | Band-gap of 3.1 eV, suggesting absorption in the UV region. | |
| Photoluminescence | Known as a blue emitting host material. | [2] |
Experimental Protocols
Synthesis
The synthesis of this compound has been reported by Zheng, et al. in 2004.[1][3] While the detailed experimental protocol from the original publication could not be retrieved for this guide, a general workflow for the synthesis of similar compounds involves a Wittig or Horner-Wadsworth-Emmons reaction. A plausible synthetic workflow is outlined below.
Characterization
The characterization of the synthesized DPVBi involves a series of analytical techniques to confirm its identity, purity, and properties.
Potential Applications and Biological Relevance
DPVBi is primarily recognized for its application in organic electronics, particularly as a blue-emitting host material in Organic Light-Emitting Diodes (OLEDs).[2] Its high thermal stability and good film-forming ability are advantageous for these applications.
To date, no specific studies on the cytotoxicity, drug delivery, or bioimaging applications of this compound have been found in the reviewed literature. However, the biphenyl scaffold is a known privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The exploration of DPVBi in a biological context remains an open area for future research.
Conclusion
This compound is a well-characterized organic material with established applications in optoelectronics. Its chemical and physical properties, particularly its thermal stability and fluorescence, make it a robust candidate for various materials science applications. While its direct biological activity has not been reported, the presence of the biphenyl scaffold suggests that its derivatives could be of interest for future investigations in medicinal chemistry and drug development. This guide provides a foundational understanding of DPVBi for researchers and professionals, highlighting both its known attributes and areas ripe for further exploration.
References
- 1. 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced performance of organic light emitting device by incorporating 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as an efficient hole-injection nano-layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Molecular Structure and Properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly fluorescent organic material that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs). Its exceptional thermal stability, high photoluminescence quantum yield, and excellent charge transport properties make it a versatile material for various roles within OLED device architecture, including as a blue emitter, a host for other emissive dopants, and as a hole transport or injection layer. This technical guide provides a comprehensive overview of the molecular structure, formula, and key physicochemical properties of DPVBi. It includes detailed, albeit generalized, experimental protocols for its synthesis and characterization, a summary of its quantitative data in tabular format, and visualizations of its synthetic pathway, its function within an OLED, and its structure-property relationships.
Molecular Structure and Formula
DPVBi is a large, conjugated organic molecule. The core of the molecule is a biphenyl group, which consists of two phenyl rings linked by a single bond. Attached to the 4 and 4' positions of this biphenyl core are two 2,2-diphenylvinyl substituents. This extended π-conjugation is responsible for its characteristic photophysical properties.
Chemical Name: this compound[1] Synonyms: 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl, DPVBi[1] CAS Number: 142289-08-5[1] Molecular Formula: C₄₀H₃₀[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for DPVBi, compiled from various sources.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 510.67 g/mol | [1] |
| Appearance | Yellow powder/crystals | [1] |
| Melting Point | 207 °C | [1] |
| Purity (sublimed) | >99.0% (HPLC) | [1] |
Table 2: Electronic and Optical Properties
| Property | Value | Conditions | Reference |
| HOMO Energy Level | 5.9 eV | [1] | |
| LUMO Energy Level | 2.8 eV | [1] | |
| Absorption Maximum (λmax) | 351 nm | in THF | [1] |
| Fluorescence Maximum (λem) | 447 nm | in THF | [1] |
Table 3: Crystallographic Data
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a | 9.277(2) Å | |
| b | 14.625(3) Å | |
| c | 10.460(2) Å | |
| β | 92.669(4)° | |
| Volume | 1417.6(5) ų | |
| Z | 2 |
Experimental Protocols
Synthesis of DPVBi (Generalized Wittig-Horner Reaction)
Materials:
-
4,4'-Biphenyldicarboxaldehyde
-
(Diphenylmethyl)triphenylphosphonium bromide or Diethyl (diphenylmethyl)phosphonate
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Methanol
-
Deionized water
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Ylide/Carbanion: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, the phosphonium salt or phosphonate ester is dissolved in an anhydrous solvent. The solution is cooled to 0 °C in an ice bath.
-
A strong base is added portion-wise or dropwise to the cooled solution to generate the ylide (a deep red/orange color is often indicative of its formation) or the phosphonate carbanion. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete formation.
-
Wittig-Horner Reaction: A solution of 4,4'-biphenyldicarboxaldehyde in the same anhydrous solvent is added dropwise to the ylide/carbanion solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an extended period (e.g., 12-24 hours) to ensure the reaction goes to completion.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified. A common method is recrystallization from a solvent mixture such as THF/methanol or by column chromatography on silica gel. For high-purity material required for electronic applications, sublimation under high vacuum is the final purification step.
Characterization Methods
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sample of DPVBi is dissolved in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectrum is expected to show signals in the aromatic region (typically between 6.9 and 7.5 ppm).
-
¹³C NMR: The carbon-13 NMR spectrum is recorded on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. The spectrum will show a series of signals corresponding to the different carbon environments in the molecule.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is obtained using an FT-IR spectrometer. A small amount of DPVBi is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Characteristic peaks for C-H stretching of the aromatic rings and C=C stretching of the vinyl and aromatic groups are expected.
3.2.3. Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is performed to determine the thermal stability of DPVBi. A small sample is heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is determined as the temperature at which a significant weight loss occurs.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and glass transition temperature. A sample is heated and cooled at a controlled rate in a DSC instrument. The heat flow to or from the sample is measured relative to a reference.
Visualizations
Synthetic Pathway of DPVBi
Caption: Generalized synthetic workflow for DPVBi.
Role of DPVBi in an OLED Device
Caption: Functional role of DPVBi within a typical OLED device architecture.
Structure-Property Relationship of DPVBi
Caption: Key structure-property-application relationships for DPVBi.
References
In-Depth Technical Guide: 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
CAS Number: 142289-08-5
Authored for: Researchers and Scientists in Materials Science and Optoelectronics
Disclaimer: Extensive literature searches have been conducted to ascertain the properties and applications of CAS number 142289-08-5 (DPVBi). The entirety of the available scientific data indicates its use in materials science, specifically in the field of organic electronics. There is no evidence in the published literature to suggest any biological activity or application in drug development for this compound. Therefore, this guide focuses exclusively on its chemical, physical, and optoelectronic properties.
Executive Summary
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a wide bandgap small molecule organic semiconductor. It has garnered significant attention within the scientific community for its applications in organic light-emitting diodes (OLEDs). DPVBi is primarily utilized as a highly efficient blue-emitting host material, as well as a hole-injection and hole-transporting material in OLED devices. Its molecular structure provides excellent thermal stability and morphological stability in thin-film form, which are critical for the longevity and performance of electronic devices. This document provides a comprehensive overview of the known properties, synthesis, and applications of DPVBi.
Core Properties of DPVBi
The fundamental physical, chemical, and electronic properties of DPVBi are summarized in the tables below. These properties are critical for its function in optoelectronic devices.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 142289-08-5 | |
| Molecular Formula | C₄₀H₃₀ | [1] |
| Molecular Weight | 510.67 g/mol | [2] |
| Synonyms | 4,4'-Bis(2,2-diphenylvinyl)biphenyl, 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | [1] |
| Appearance | Yellow powder/crystals | [3] |
| Melting Point | 207 °C | [2] |
| Purity | >99.0% (sublimed, HPLC) | [1] |
Optoelectronic Properties
| Property | Value | Solvent/Method | Reference |
| Maximum Absorption (λmax) | 351 nm | THF | [2] |
| Fluorescence Emission (λem) | 447 nm | THF | [2] |
| Highest Occupied Molecular Orbital (HOMO) | 5.9 eV | [2] | |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV | [2] |
Experimental Protocols: Synthesis of DPVBi Derivatives
While specific, detailed synthesis protocols for DPVBi itself are often proprietary or described in patents, the synthesis of its derivatives follows established organometallic cross-coupling reactions. A representative synthetic approach for a cruciform DPVBi derivative, 2,5,2',5'-tetrakis(2,2-diphenylvinyl)biphenyl (TDPVBi), is described below, illustrating the core chemical transformations involved.[4]
Objective: To synthesize a DPVBi derivative with enhanced morphological stability.
Materials:
-
2,5,2',5'-Tetrakis-bromomethyl-biphenyl
-
Diphenyl ketone
-
Potassium tert-butoxide (t-BuOK)
-
Dry Tetrahydrofuran (THF)
Methodology:
-
A solution of 2,5,2',5'-tetrakis(2,2-diphenylvinyl)biphenyl (1 mmol) and diphenyl ketone (5 mmol) is prepared in dry THF.
-
A freshly prepared solution of potassium tert-butoxide in dry THF is added dropwise to the reaction mixture.
-
The reaction is stirred at a specified temperature and for a duration as optimized in the specific literature.
-
Upon completion, the reaction is quenched, and the product is extracted using standard organic chemistry techniques.
-
The crude product is purified, typically through column chromatography followed by sublimation to achieve high purity for electronic applications.
Visualized Workflows and Mechanisms
Synthesis Workflow for a DPVBi Derivative
Caption: Synthetic workflow for a DPVBi derivative.
Functional Role of DPVBi in an OLED Device
Caption: Role of DPVBi in an OLED device.
Applications in Optoelectronics
The primary application of DPVBi is in the fabrication of OLEDs. Its specific roles include:
-
Blue Emitting Host: DPVBi is a cornerstone material for producing deep blue light in OLED displays.[3] Its wide energy gap allows for efficient energy transfer to blue-emitting dopant molecules.
-
Hole Injection Layer (HIL): When used as an HIL, DPVBi can effectively reduce the energy barrier for hole injection from the anode (typically indium tin oxide, ITO) into the organic stack.[2] This leads to lower operating voltages and improved device efficiency.
-
Hole Transport Layer (HTL): DPVBi exhibits good hole mobility, enabling efficient transport of positive charge carriers from the anode towards the emissive layer where recombination with electrons occurs.[3]
The use of DPVBi in these layers contributes to OLEDs with high luminance, good color purity, and enhanced operational stability.
Conclusion
This compound (CAS 142289-08-5) is a vital organic semiconductor with well-defined applications in the field of optoelectronics. Its chemical structure imparts desirable thermal, morphological, and electronic properties that make it an excellent candidate for use in high-performance OLED devices. While the compound's utility in materials science is firmly established, it is important to reiterate that there is no scientific evidence to support any biological or pharmacological activity. Future research on DPVBi will likely focus on the synthesis of new derivatives with even greater efficiency and stability for next-generation displays and lighting.
References
Spectroscopic and Synthetic Profile of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly fluorescent organic molecule that has garnered significant interest in the field of organic electronics. Its applications primarily lie in organic light-emitting diodes (OLEDs), where it can function as a blue-emitting layer or a host for other dopants.[1] This technical guide provides a comprehensive overview of the spectroscopic data available for DPVBi, along with a generalized synthetic approach and detailed experimental considerations for its characterization.
Molecular Structure and Properties
DPVBi possesses a rigid biphenyl core extended with two diphenylvinyl moieties. This extended π-conjugated system is responsible for its characteristic photophysical properties.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₃₀ | [1] |
| Molecular Weight | 510.67 g/mol | [1] |
| CAS Number | 142289-08-5 |
Spectroscopic Data
A summary of the available spectroscopic data for DPVBi is presented below. These data are crucial for the identification and characterization of the molecule.
UV-Visible Absorption and Photoluminescence
DPVBi exhibits strong absorption in the ultraviolet region and emits blue light upon excitation.
| Solvent | λabs (nm) | λem (nm) |
| Chloroform (CHCl₃) | 353 | 442 |
| Tetrahydrofuran (THF) | 351 | 447 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule.
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H | CDCl₃ | 7.3 (s, 20H), 6.9–7.2 (m, 10H)[1] |
Note: As of the latest literature search, publicly available ¹³C NMR and mass spectrometry data for this compound could not be located.
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic vibrational modes of the functional groups present in DPVBi.
| Sample Preparation | Wavenumber (cm⁻¹) |
| KBr pellet | 3020, 1597, 1494, 1441, 815, 762, 697[1] |
Synthesis of this compound
The synthesis of DPVBi is reported to be based on the work of Zheng et al. (2004).[1] While the specific details from this publication were not accessible for this guide, a general and widely used method for synthesizing such tetraphenylethylene derivatives is the Wittig reaction. This reaction involves the coupling of a phosphorus ylide with a ketone or aldehyde.
A plausible synthetic pathway for DPVBi via a double Wittig reaction is outlined below.
References
In-Depth Technical Guide to the Crystal Structure of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a significant organic semiconductor material. This document details the crystallographic data, experimental protocols for its structural determination, and visual representations of its molecular structure and the experimental workflow.
Core Data Presentation
The crystallographic data for DPVBi, as determined by single-crystal X-ray diffraction, is summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement for DPVBi
| Parameter | Value |
| Empirical Formula | C₄₀H₃₀ |
| Formula Weight | 510.67 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| Unit Cell Dimensions | a = 9.277(2) Å |
| b = 14.625(3) Å | |
| c = 10.460(2) Å | |
| α = 90° | |
| β = 92.669(4)° | |
| γ = 90° | |
| Volume | 1417.6(5) ų |
| Z (Molecules per unit cell) | 2 |
| Temperature | 296 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Crystal Size | 0.39 x 0.25 x 0.18 mm |
| Theta range for data collection | Not specified |
| Index ranges | Not specified |
| Reflections collected | 6984 |
| Independent reflections | 2508 [R(int) = 0.030] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2508 / 0 / 181 |
| Goodness-of-fit on F² | 0.94 |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.110 |
| R indices (all data) | Not specified |
| Largest diff. peak and hole | 0.12 and -0.18 e.Å⁻³ |
Experimental Protocols
The determination of the crystal structure of DPVBi involved several key experimental stages, from crystal synthesis to data analysis. The methodologies for these critical steps are detailed below.
Synthesis and Crystallization
The synthesis of the crude DPVBi product was carried out according to previously reported methods. Single crystals suitable for X-ray diffraction were obtained using the slow evaporation solution growth technique.
-
Protocol:
-
The synthesized DPVBi compound was dissolved in a solvent mixture of tetrahydrofuran (THF) and methanol (MeOH) with a volume ratio of 1:9.
-
The resulting solution was left undisturbed at room temperature.
-
Slow evaporation of the solvents over a period of several days led to the formation of well-defined single crystals.
-
X-ray Data Collection
X-ray diffraction data was collected using a Bruker SMART APEX CCD area-detector diffractometer.
-
Protocol:
-
A suitable single crystal of DPVBi was selected and mounted on the goniometer head of the diffractometer.
-
The crystal was maintained at a constant temperature of 296 K during the experiment.
-
Data collection was performed using graphite-monochromated Mo Kα radiation.
-
A series of diffraction images were collected by rotating the crystal through different angles.
-
The collected raw data frames were then processed for cell refinement and data reduction using the SAINT software package.
-
Structure Solution and Refinement
The crystal structure was solved and refined using the SHELX software suite.
-
Protocol:
-
Structure Solution: The initial crystal structure was solved using direct methods with the SHELXS-97 program. This involved determining the initial phases of the structure factors to generate an initial electron density map and atomic positions.
-
Structure Refinement: The structural model was then refined using the SHELXL-97 program. This process involves iterative cycles of full-matrix least-squares refinement on F², which adjusts atomic coordinates, and anisotropic displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
Visualizations
Molecular Structure of DPVBi
The following diagram illustrates the molecular structure of DPVBi, highlighting the biphenyl core and the diphenylvinyl side groups.
Caption: Molecular structure of DPVBi.
Experimental Workflow for Crystal Structure Determination
The logical flow of the experimental and computational steps involved in determining the crystal structure of DPVBi is depicted below.
Caption: Experimental workflow for DPVBi.
Unveiling the Photophysical Core of DPVBi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a key material in the advancement of organic electronics. This document details its fundamental characteristics, the experimental methodologies used for their determination, and its functional role in organic light-emitting diodes (OLEDs). All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.
Core Photophysical and Electronic Properties of DPVBi
DPVBi is a highly conjugated organic small molecule renowned for its robust thermal stability and efficient blue light emission.[1][2] Its chemical structure, consisting of a central biphenyl core with two diphenylvinyl side groups, gives rise to its unique electronic and optical properties.
Tabulated Quantitative Data
The key photophysical and electronic parameters of DPVBi are summarized in the tables below. These values are critical for understanding its behavior in optoelectronic devices and for designing new materials with tailored properties.
| General Properties | |
| Full Chemical Name | This compound[2] |
| Synonyms | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl[2] |
| Chemical Formula | C40H30[2] |
| Molecular Weight | 510.67 g/mol [2] |
| Appearance | Yellow Powder/Crystals[2] |
| Melting Point | 207 °C[2] |
| Electronic Properties | |
| Highest Occupied Molecular Orbital (HOMO) | 5.9 eV[2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV[2] |
| Energy Gap | 3.1 eV |
| Photophysical Properties | |
| Absorption Maximum (λmax) in THF | 351 nm[2] |
| Emission Maximum (λem) in THF | 447 nm[2] |
| Photoluminescence Quantum Yield (PLQY) (amorphous thin film) | 0.45[1] |
| Fluorescence Lifetime (τf) | While a specific experimental value for the fluorescence lifetime of DPVBi is not readily available in the reviewed literature, similar blue-emitting organic materials typically exhibit lifetimes in the range of 1-10 nanoseconds. |
Experimental Protocols for Photophysical Characterization
The determination of the photophysical properties of DPVBi involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is employed to determine the wavelengths of light absorbed by DPVBi, corresponding to electronic transitions from the ground state to excited states.
Methodology:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of DPVBi in a UV-transparent solvent, such as tetrahydrofuran (THF) or chloroform. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.
-
Thin Film: Deposit a thin film of DPVBi onto a quartz substrate using a suitable technique like thermal evaporation or spin coating.[3] The film thickness should be uniform to ensure accurate and reproducible measurements.
-
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent (for solution) or a bare quartz substrate (for thin film).
-
Place the DPVBi sample in the sample beam path and record the absorption spectrum over a wavelength range that covers the expected absorption bands (e.g., 200-800 nm).[4]
-
-
Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to measure the emission spectrum of DPVBi after excitation with a suitable wavelength of light.
Methodology:
-
Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. For quantum yield measurements, it is crucial to use optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to minimize inner-filter effects.
-
Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to the absorption maximum (λmax) of DPVBi as determined by UV-Vis spectroscopy.
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the emitted light.
-
-
Data Analysis: The wavelength at which the highest emission intensity is observed is the emission maximum (λem). The integrated area under the emission spectrum is proportional to the number of emitted photons.
Photoluminescence Quantum Yield (PLQY) Determination (Relative Method)
The PLQY, a measure of the efficiency of the fluorescence process, is determined by comparing the emission of DPVBi to that of a well-characterized standard with a known quantum yield.
Methodology:
-
Standard Selection: Choose a quantum yield standard with absorption and emission properties in a similar spectral range to DPVBi (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Absorbance Matching: Prepare a series of solutions of both the DPVBi sample and the standard with varying concentrations, ensuring their absorbance at the excitation wavelength is below 0.1.
-
PL Measurement: Record the emission spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Data Analysis:
-
Integrate the emission spectra for both the sample and the standard.
-
Plot the integrated emission intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the gradient of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL spectroscopy is used to measure the fluorescence lifetime (τf) of DPVBi, which is the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Sample Preparation: Prepare a deoxygenated solution or a thin film of DPVBi.
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed laser source for excitation (e.g., a picosecond diode laser), a fast photodetector, and timing electronics.
-
Measurement:
-
Excite the sample with short laser pulses at its absorption maximum.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the photon arrival.
-
-
Data Analysis:
-
Construct a histogram of the arrival times, which represents the fluorescence decay profile.
-
Fit the decay curve with an exponential function to extract the fluorescence lifetime (τf). For a simple single-exponential decay, the intensity (I) as a function of time (t) is given by: I(t) = I₀ * exp(-t/τf) where I₀ is the initial intensity.
-
Visualizing Methodologies and Applications
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the functional role of DPVBi in an OLED.
Caption: Workflow for the photophysical characterization of DPVBi.
Caption: Role of DPVBi as a host material in an OLED device.
Conclusion
This technical guide has provided a detailed examination of the core photophysical properties of DPVBi, a vital material in the field of organic electronics. The presented data and experimental protocols offer a foundational understanding for researchers and professionals engaged in the development of advanced materials and devices. The unique combination of a high photoluminescence quantum yield, suitable energy levels, and excellent thermal stability solidifies the importance of DPVBi as a benchmark blue-emitting host material in OLED technology. Further research into precise fluorescence lifetime determination and the exploration of novel DPVBi derivatives will continue to drive innovation in this exciting field.
References
In-Depth Technical Guide on the Thermal Stability of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly fluorescent organic compound that has garnered significant attention for its applications in organic light-emitting diodes (OLEDs), particularly as a blue emitting host material. Its robust molecular structure contributes to a high thermal stability, a critical parameter for the operational lifetime and performance of electronic devices. This technical guide provides a comprehensive overview of the thermal properties of DPVBi, including quantitative data from thermal analyses and detailed experimental protocols.
Thermal Properties of DPVBi
The thermal stability of DPVBi is a key attribute that makes it a suitable material for the fabrication of durable OLED devices. The high melting point and decomposition temperature allow the material to withstand the thermal stresses encountered during device fabrication and operation.
Quantitative Thermal Analysis Data
| Thermal Property | Value | Reference |
| Melting Point (Tm) | ~207 °C | [Generic Material Datasheets] |
| Decomposition Temperature (Td) | Data not available in public sources | - |
| Glass Transition Temperature (Tg) | Data not available in public sources | - |
Note: The absence of publicly available Td and Tg data highlights a gap in the comprehensive characterization of this material and underscores the importance of direct experimental analysis for specific applications.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of DPVBi, standardized experimental procedures for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following are detailed methodologies that can be adapted for the characterization of DPVBi.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of DPVBi, which is the temperature at which the material begins to lose mass due to thermal degradation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample of high-purity DPVBi (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of DPVBi. The glass transition is relevant for amorphous or semi-crystalline states of the material.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of DPVBi (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a continuous flow of an inert gas, such as nitrogen, at a constant flow rate.
-
Heating and Cooling Program:
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point (e.g., 230 °C) at a controlled rate (e.g., 10 °C/min). This scan provides information on the initial thermal properties and erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its expected glass transition temperature (e.g., 25 °C).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve, and the melting point (Tm) is identified as the peak temperature of the endothermic melting transition.
-
Logical Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for a comprehensive assessment of the thermal stability of this compound.
Caption: Workflow for Thermal Stability Analysis of DPVBi.
Signaling Pathway in OLED Device Degradation
Elevated temperatures during OLED operation can be a significant factor in device degradation. The following diagram illustrates a simplified conceptual pathway of how thermal stress can lead to reduced device performance.
Caption: Thermal Degradation Pathway in OLEDs.
Conclusion
This compound is a thermally robust organic material, which is essential for its successful application in high-performance OLEDs. While its melting point is well-documented, a more comprehensive understanding of its thermal stability, particularly its decomposition and glass transition temperatures, requires dedicated experimental investigation using standardized TGA and DSC protocols. The methodologies and workflows presented in this guide provide a framework for researchers and professionals to conduct thorough thermal characterization, ensuring the reliability and longevity of devices incorporating this promising material.
References
A Technical Guide to the Solubility of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a highly efficient, blue light-emitting organic semiconductor.[1][2] With the chemical formula C₄₀H₃₀ and a molecular weight of 510.67 g/mol , DPVBi is a large, predominantly nonpolar molecule.[2][3] Its primary application is in Organic Light-Emitting Diodes (OLEDs), where it serves as a robust host material for blue emitters and as an effective hole-injection and transport material.[1][2][4] The performance of OLEDs fabricated via solution-based methods, such as spin coating, is critically dependent on the solubility of DPVBi in the chosen organic solvents.[5]
This technical guide provides a framework for understanding and determining the solubility of DPVBi. While comprehensive quantitative solubility data is often proprietary and application-specific, this document outlines the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a template for data presentation.
Theoretical Framework for DPVBi Solubility
The solubility of a compound is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The molecular structure of DPVBi (Figure 1) is key to understanding its solubility characteristics.
Figure 1. Chemical Structure of DPVBi (this compound).
-
Molecular Structure: DPVBi is a large, symmetrical hydrocarbon. It consists of a central biphenyl core with two diphenylvinyl substituents. The entire molecule is composed of carbon-carbon and carbon-hydrogen bonds, making it predominantly nonpolar.
-
Intermolecular Forces: The primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces). The large surface area of the molecule allows for significant dispersion forces. It lacks functional groups capable of strong hydrogen bonding or significant dipole-dipole interactions.
-
Solvent Selection: Based on the "like dissolves like" principle, DPVBi is expected to be most soluble in nonpolar or weakly polar organic solvents.[7] Solvents that can effectively interact with its large aromatic structure, such as aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., dichloromethane, chloroform), are likely to be effective. Highly polar solvents like water or short-chain alcohols are expected to be poor solvents for DPVBi.
Quantitative Solubility Data
While specific solubility values (e.g., in g/L or mol/L) are not widely published, a qualitative assessment suggests good solubility in solvents like Tetrahydrofuran (THF), as indicated by its use in spectroscopic measurements.[2] For practical applications, researchers must determine solubility empirically. The following table provides a template for recording experimentally determined data for a range of common organic solvents, categorized by their polarity.
Table 1: Experimental Solubility Data Template for DPVBi at 25°C
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (ε) | Experimentally Determined Solubility (g/L) | Observations |
| Nonpolar | Toluene | 2.4 | 2.38 | ||
| Chloroform | 4.1 | 4.81 | |||
| Dichloromethane (DCM) | 3.1 | 9.08 | |||
| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | 7.52 | ||
| Acetone | 5.1 | 20.7 | |||
| Dimethylformamide (DMF) | 6.4 | 36.7 | |||
| Polar Protic | Isopropanol | 3.9 | 19.9 | ||
| Ethanol | 4.3 | 24.5 |
Experimental Protocol for Solubility Determination
The most reliable method for determining the thermodynamic solubility of a compound is the isothermal shake-flask method .[8][9] This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
4.1 Materials and Equipment
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
4.2 Procedure
-
Preparation: Add an excess amount of DPVBi powder to a vial containing a known volume of the selected solvent. "Excess" means enough solid material remains undissolved to ensure saturation.[8]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.[10][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to let the excess solid settle.[8] Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.2 μm syringe filter into a clean vial to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (UV-Vis or HPLC).
-
Quantification: Analyze the diluted sample to determine the concentration of DPVBi.
-
UV-Vis Spectroscopy: Prepare a calibration curve using standard solutions of known DPVBi concentrations. Measure the absorbance of the sample and determine its concentration from the curve.
-
HPLC: Use a validated HPLC method with a suitable column and mobile phase to separate and quantify DPVBi, comparing the peak area to that of known standards.
-
-
Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for determining DPVBi solubility.
Caption: Isothermal shake-flask experimental workflow.
Conclusion
Understanding the solubility of DPVBi is fundamental for its application in solution-processed organic electronics. Due to its large, nonpolar structure, DPVBi demonstrates preferential solubility in nonpolar and weakly polar organic solvents. This guide provides the necessary theoretical background and a robust, standardized experimental protocol—the isothermal shake-flask method—to enable researchers to accurately quantify DPVBi solubility in solvents relevant to their work. The systematic application of this methodology will facilitate the optimization of formulations for advanced materials and device fabrication.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | C40H30 | CID 15475895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhanced Performance of Organic Light Emitting Device by Incorpor...: Ingenta Connect [ingentaconnect.com]
- 5. Blue organic light emitting diode (OLED) from two-layer structure of 4,4'-bis(2,2'diphenylvinil)-1,1'-biphenyl (DPVBi) and PVK | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.ws [chem.ws]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Electronic Band Gap of DPVBi Semiconductor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl (DPVBi) is a wide band gap organic semiconductor that has garnered significant interest for its applications in organic light-emitting diodes (OLEDs), particularly as a blue-emitting host material.[1] Its electronic properties, most notably its electronic band gap, are critical determinants of its performance in such devices. The band gap dictates the energy of emitted photons and influences charge injection and transport properties.[2] This technical guide provides a comprehensive overview of the electronic band gap of DPVBi, including its quantitative values, detailed experimental protocols for its determination, and a theoretical framework for understanding its electronic structure.
Quantitative Electronic Properties of DPVBi
The electronic band gap and related energy levels of DPVBi have been characterized by various experimental and theoretical methods. A summary of these key quantitative data is presented in the table below for easy comparison.
| Property | Value | Method | Source(s) |
| HOMO Level | 5.9 eV | Experimental (Cyclic Voltammetry) | [1] |
| LUMO Level | 2.8 eV | Experimental (Cyclic Voltammetry) | [1] |
| Electrochemical Band Gap | 3.1 eV | Calculated from HOMO/LUMO | [1][2] |
| Optical Band Gap | ~3.0 - 3.14 eV | Experimental (UV-Vis Absorption) | [3] |
| Absorption Maximum (λmax) | 351 nm (in THF) | Experimental (UV-Vis Spectroscopy) | [1] |
| Fluorescence Emission (λem) | 447 nm (in THF) | Experimental (Photoluminescence) | [1] |
Experimental Protocols for Band Gap Determination
The determination of the electronic band gap of DPVBi relies on a combination of spectroscopic and electrochemical techniques. The following sections provide detailed methodologies for the key experiments.
UV-Visible (UV-Vis) Absorption Spectroscopy
This technique is used to determine the optical band gap by measuring the absorption of light as a function of wavelength.
a. Sample Preparation:
-
Solution Preparation: Dissolve high-purity, sublimed DPVBi powder in a suitable solvent with high transparency in the UV-Vis range, such as tetrahydrofuran (THF), to a dilute concentration (e.g., 10-5 M).[1][4]
-
Thin Film Deposition: For solid-state measurements, prepare a thin film of DPVBi on a quartz substrate.[4] Quartz is used due to its transparency in the UV region. Thin films can be deposited using techniques like spin coating or thermal evaporation to ensure uniformity. The thickness of the film should be carefully controlled as it can influence the absorption spectrum.[4]
b. Instrumentation and Measurement:
-
Spectrophotometer: Utilize a dual-beam UV-Vis spectrophotometer.
-
Calibration: Calibrate the spectrophotometer using a reference cuvette containing the pure solvent (for solution measurements) or a bare quartz substrate (for thin film measurements) to obtain a baseline.[5]
-
Measurement Range: Record the absorption spectrum over a wavelength range that covers the expected absorption of DPVBi, typically from 200 nm to 800 nm.[2]
-
Data Acquisition: Measure the absorbance of the DPVBi sample. The resulting spectrum will show one or more absorption bands, with the lowest energy absorption corresponding to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[6]
c. Data Analysis (Tauc Plot Method):
The optical band gap (Eg) can be determined from the absorption spectrum using a Tauc plot.[3][7]
-
Convert Wavelength to Photon Energy: Convert the wavelength (λ) of the absorbed light to photon energy (E) using the equation: E (eV) = 1240 / λ (nm)
-
Calculate Absorption Coefficient (α): The absorption coefficient is calculated from the absorbance (A) and the path length or film thickness (d) using the Beer-Lambert law: α = 2.303 * A / d
-
Construct the Tauc Plot: For a direct band gap semiconductor, a plot of (αhν)2 versus photon energy (hν) is created. For an indirect band gap semiconductor, (αhν)1/2 is plotted against hν.[3] For many organic semiconductors, the direct transition model is a reasonable approximation.
-
Determine the Band Gap: Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)n = 0). The intercept with the energy axis gives the value of the optical band gap (Eg).[2]
Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted from a material after it has absorbed photons, providing information about the radiative relaxation from the LUMO to the HOMO.
a. Sample Preparation:
Prepare DPVBi samples as described for UV-Vis spectroscopy (either in solution or as a thin film).
b. Instrumentation and Measurement:
-
Spectrofluorometer: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp or a laser) and a detector.
-
Excitation Wavelength: Excite the sample at a wavelength where it strongly absorbs, typically at its absorption maximum (λmax), which for DPVBi is around 351 nm.
-
Emission Spectrum: Scan a range of emission wavelengths to capture the entire fluorescence spectrum. For DPVBi, this will be in the blue region of the visible spectrum.[1]
-
Data Acquisition: Record the intensity of the emitted light as a function of wavelength.
c. Data Analysis:
The PL spectrum gives the energy of the emitted photons, which is slightly less than the absorption energy due to non-radiative relaxation processes. The peak of the emission spectrum (λem) corresponds to the energy difference between the LUMO and HOMO, minus any energy loss.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of the material.
a. Sample Preparation and Experimental Setup:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent such as acetonitrile or dichloromethane.
-
DPVBi Solution: Dissolve a small amount of DPVBi in the electrolyte solution.
-
Three-Electrode System: Use a standard three-electrode electrochemical cell consisting of:[1]
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter Electrode: A platinum wire.
-
-
Internal Standard: Add a small amount of ferrocene (Fc/Fc+) to the solution as an internal reference standard.[8] The oxidation potential of ferrocene is well-defined and is used to calibrate the energy levels against the vacuum level.
b. Measurement:
-
Potential Scan: Apply a scanning potential to the working electrode and measure the resulting current. The potential is swept linearly to a set potential and then swept back to the initial potential.
-
Oxidation and Reduction Potentials: Record the cyclic voltammogram, which is a plot of current versus potential. The potential at which oxidation begins (onset potential, Eox) and the potential at which reduction begins (onset potential, Ered) are determined from the voltammogram.[9]
c. Data Analysis:
The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple using the following empirical equations:[8][9]
EHOMO (eV) = - [Eoxonset - E1/2(Fc/Fc+) + 4.8] ELUMO (eV) = - [Eredonset - E1/2(Fc/Fc+) + 4.8]
Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.[8] The electrochemical band gap can then be calculated as the difference between the LUMO and HOMO energy levels.
Visualizations
Experimental Workflow for Band Gap Determination
The following diagram illustrates the logical workflow for the experimental determination of the electronic band gap of DPVBi.
Caption: Experimental workflow for determining the electronic band gap of DPVBi.
Energy Level Diagram of DPVBi
This diagram illustrates the relationship between the HOMO, LUMO, and the electronic band gap of DPVBi.
Caption: Energy level diagram for the DPVBi semiconductor.
Conclusion
The electronic band gap of the DPVBi semiconductor is a fundamental property that underpins its utility in optoelectronic applications. A comprehensive understanding of this parameter, obtained through a combination of spectroscopic and electrochemical methods, is essential for the rational design and optimization of DPVBi-based devices. The experimental protocols and data analysis techniques outlined in this guide provide a robust framework for the accurate characterization of DPVBi and other organic semiconductor materials. The provided visualizations offer a clear conceptual understanding of the experimental workflow and the energetic landscape within the DPVBi molecule.
References
- 1. prezi.com [prezi.com]
- 2. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Tauc plot - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
Aggregation-Induced Emission in DPVBi Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and applications of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) analogues exhibiting aggregation-induced emission (AIE). The AIE phenomenon, where non-luminescent or weakly fluorescent molecules in solution become highly emissive in the aggregated state, offers significant advantages in various fields, including the development of advanced materials and biomedical diagnostics.
Core Concepts of Aggregation-Induced Emission (AIE)
The AIE phenomenon is a powerful strategy for designing fluorescent materials that overcome the common issue of aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The underlying mechanism for AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. In dilute solutions, these intramolecular motions provide non-radiative pathways for the decay of the excited state, leading to weak or no fluorescence. However, upon aggregation, these motions are physically constrained, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.
Synthesis and Photophysical Properties of DPVBi Analogues
DPVBi is a well-known blue-emitting material. Its derivatives can be synthesized through various organic reactions, often involving the Wittig or Horner-Wadsworth-Emmons reaction to form the vinyl linkages. The introduction of different functional groups onto the biphenyl core or the phenyl rings of the vinyl groups allows for the fine-tuning of their photophysical properties, including their AIE characteristics.
Below is a summary of the photophysical data for DPVBi and some of its analogues. The data highlights the significant enhancement in fluorescence quantum yield (ΦF) upon aggregation.
| Compound | Substituent(s) | λabs (nm)a | λem (nm)a | ΦF (solution) | λem (nm)b | ΦF (aggregate/solid) | Reference |
| DPVBi | None | 351 | 447 | Low | 474 | High | [1] |
| BTPE | Two additional triphenylvinyl groups | - | - | Low | - | 100% (crystalline microfibers) | [2] |
| Amino-substituted DPVBi | Amino groups | - | - | Low | - | High | [3] |
| Nitro-substituted DPVBi | Nitro groups | - | - | Quenched | - | Enhanced in nonpolar media | [4][5] |
a In THF solution. b In aggregated state or as a thin film. Note: "Low" and "High" are used where specific quantum yield values were not provided in the source material.
Experimental Protocols
General Synthesis of DPVBi Analogues
The synthesis of DPVBi and its analogues often follows a convergent strategy. A common method involves the reaction of a biphenyl dialdehyde or its derivative with a suitable phosphonium ylide via the Wittig reaction.
Example: Synthesis of a generic DPVBi analogue
-
Preparation of the Phosphonium Salt: React triphenylphosphine with a substituted benzyl halide in a suitable solvent like toluene and heat to reflux to form the corresponding phosphonium salt.
-
Ylide Formation: Treat the phosphonium salt with a strong base, such as sodium hydride or n-butyllithium, in an anhydrous solvent like THF at 0 °C to generate the ylide.
-
Wittig Reaction: Add a solution of 4,4'-biphenyldicarboxaldehyde or a substituted derivative to the ylide solution and stir at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain the desired DPVBi analogue.
Protocol for Inducing and Measuring Aggregation-Induced Emission
The AIE properties of DPVBi analogues can be investigated by measuring their photoluminescence in solvent mixtures with varying fractions of a "good" solvent (e.g., THF) and a "poor" solvent (e.g., water).
-
Stock Solution Preparation: Prepare a stock solution of the DPVBi analogue in a good solvent, such as THF, at a concentration of approximately 1 mM.
-
Preparation of Solvent Mixtures: In a series of cuvettes, prepare solvent mixtures with varying water fractions (fw), for example, from 0% to 90% in 10% increments. The final concentration of the DPVBi analogue should be kept constant (e.g., 10 µM).
-
Photoluminescence Measurements: Measure the absorption and photoluminescence spectra of the solutions in each cuvette. The excitation wavelength should be set at the absorption maximum of the compound.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) in the aggregated state can be determined relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The following equation is used: ΦF,sample = ΦF,ref × (Isample / Iref) × (Aref / Asample) × (nsample2 / nref2) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Application in Biological Systems: Monitoring Apoptosis
AIE-active DPVBi analogues can be functionalized to act as fluorescent probes for monitoring specific biological processes. One notable application is in the detection of caspase activity, which is a hallmark of apoptosis (programmed cell death).
DPVBi-Based Probe for Caspase Cascade Activation
A specific probe can be designed by attaching a peptide sequence that is a substrate for caspases to a DPVBi analogue. For instance, a probe for monitoring the caspase cascade can be synthesized with recognition sites for both an initiator caspase (e.g., caspase-8) and an executioner caspase (e.g., caspase-3) linked to two different AIEgens, one of which can be a DPVBi derivative.[6][7]
In its initial state, the probe is water-soluble and non-fluorescent. Upon induction of apoptosis, caspases are activated and cleave the specific peptide sequences. This cleavage releases the hydrophobic AIEgen, which then aggregates and emits strong fluorescence, signaling the activation of the respective caspase.
Figure 1. Apoptosis Signaling and AIE Probe Detection.
Experimental Workflow for Caspase Activity Assay
The following workflow outlines the steps for using a DPVBi-based AIE probe to monitor caspase activity in living cells.
Figure 2. Caspase Activity Assay Workflow.
Conclusion
DPVBi analogues exhibiting aggregation-induced emission represent a versatile class of fluorophores with significant potential in materials science and biomedical applications. Their bright solid-state emission, coupled with the ability to be chemically modified for specific functions, makes them excellent candidates for the development of advanced sensors, imaging agents, and light-emitting devices. The application of these molecules as probes for monitoring cellular processes like apoptosis demonstrates their utility in fundamental biological research and drug discovery. Further exploration of novel DPVBi derivatives is expected to yield even more sophisticated and sensitive tools for a wide range of scientific disciplines.
References
- 1. ossila.com [ossila.com]
- 2. Development of fluorescent dual-FRET probe for simultaneous detection of caspase-8 and caspase-9 activities and their relative quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Light-up probe based on AIEgens: dual signal turn-on for caspase cascade activation monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Light-up probe based on AIEgens: dual signal turn-on for caspase cascade activation monitoring - Chemical Science (RSC Publishing) [pubs.rsc.org]
1H NMR and IR spectra of DPVBi
An In-depth Technical Guide on the ¹H NMR and IR Spectra of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound (DPVBi), a molecule of significant interest in the development of organic electronics. The information presented herein is intended to support research and development efforts by providing detailed spectral characterization and the methodologies for obtaining such data.
Introduction to DPVBi
This compound, commonly known as DPVBi, is a highly fluorescent organic material. Due to its excellent thermal stability and film-forming properties, it is widely utilized as a blue-emitting layer in organic light-emitting diodes (OLEDs). A thorough understanding of its spectral characteristics is crucial for quality control, material identification, and predicting its behavior in various applications.
¹H NMR Spectral Data of DPVBi
The ¹H NMR spectrum of DPVBi provides valuable information about the chemical environment of its hydrogen atoms. The spectrum is characterized by signals in the aromatic region, consistent with its molecular structure.
Table 1: ¹H NMR Spectral Data for DPVBi
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.3 | Singlet (s) | 20H | Protons of the four phenyl rings |
| 6.9 - 7.2 | Multiplet (m) | 10H | Protons of the biphenyl and vinyl groups |
Solvent: CDCl₃
The data indicates the presence of two main groups of protons. The singlet at 7.3 ppm corresponds to the twenty protons of the four terminal phenyl rings. The multiplet observed between 6.9 and 7.2 ppm is assigned to the ten protons of the central biphenyl core and the vinyl groups[1][2].
IR Spectral Data of DPVBi
The Infrared (IR) spectrum of DPVBi reveals characteristic vibrational modes of its functional groups. The spectrum is dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations.
Table 2: IR Absorption Peaks for DPVBi
| Wavenumber (cm⁻¹) | Assignment |
| 3020 | Aromatic C-H stretching |
| 1597 | Aromatic C=C stretching |
| 1494 | Aromatic C=C stretching |
| 1441 | Aromatic C=C stretching |
| 815 | Out-of-plane C-H bending |
| 762 | Out-of-plane C-H bending |
| 697 | Out-of-plane C-H bending |
Sample Preparation: KBr pellet
The peak at 3020 cm⁻¹ is characteristic of the stretching vibrations of C-H bonds in the aromatic rings. The series of peaks between 1441 and 1597 cm⁻¹ are attributed to the stretching of the carbon-carbon double bonds within the aromatic structures. The absorptions at 815, 762, and 697 cm⁻¹ are due to the out-of-plane bending of the C-H bonds[1][2].
Studies on irradiated DPVBi films have shown the appearance of new broad features around 1250 cm⁻¹, 1700 cm⁻¹, and 3300 cm⁻¹. These are suggested to correspond to the formation of C-O, C=O, and -OH bonds, respectively, indicating photo-oxidation of the material upon exposure to UV light and air.
Experimental Protocols
The following sections detail the generalized methodologies for obtaining the ¹H NMR and IR spectra of DPVBi.
¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of DPVBi for structural confirmation.
Materials and Equipment:
-
DPVBi sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm diameter)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the DPVBi sample in about 0.6-0.7 mL of CDCl₃ in a small vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the residual solvent peak of CDCl₃ (δ 7.26 ppm) as a reference. Integrate the signals to determine the relative number of protons for each resonance.
FTIR Spectroscopy
Objective: To obtain an IR spectrum of DPVBi to identify its characteristic vibrational modes.
Method 1: KBr Pellet Technique (for solid samples)
Materials and Equipment:
-
DPVBi sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Grind a small amount (1-2 mg) of DPVBi with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Acquisition: Record the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.
Method 2: Thin Film Analysis
For DPVBi deposited as a thin film, Attenuated Total Reflectance (ATR) or grazing angle reflection spectroscopy can be utilized.
Procedure (ATR-FTIR):
-
Background Spectrum: Record a background spectrum with a clean ATR crystal.
-
Sample Placement: Place the DPVBi thin film in direct contact with the ATR crystal. Ensure good contact by applying gentle pressure.
-
Acquisition: Record the FTIR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Workflow for Spectroscopic Analysis of DPVBi
The following diagram illustrates the general workflow for the spectroscopic characterization of a DPVBi sample.
Caption: Workflow for the spectroscopic analysis of DPVBi.
Logical Relationship in Spectral Interpretation
The following diagram illustrates the logical process of interpreting the combined ¹H NMR and IR spectral data to confirm the structure of DPVBi.
Caption: Logical flow for DPVBi structure confirmation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, also known as DPVBi, is a highly fluorescent organic compound belonging to the family of tetraphenylethylene (TPE) derivatives. TPE and its derivatives are renowned for their unique aggregation-induced emission (AIE) properties, where they become highly luminescent in the aggregated state or solid state, while being weakly emissive when dissolved in good solvents. This characteristic makes DPVBi a promising material for various applications in materials science and optoelectronics, including its use as a blue-emitting host material, a hole-injection layer, and a spacer in organic light-emitting diodes (OLEDs).[1][2] This document provides detailed protocols for the synthesis of DPVBi, along with comprehensive characterization data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a McMurry coupling reaction of a suitable precursor. The overall reaction scheme is presented below.
Reaction Scheme:
Caption: McMurry Coupling Reaction for DPVBi Synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4,4'-Dibenzoylbiphenyl (Precursor)
A plausible route to the precursor, 4,4'-dibenzoylbiphenyl, is through a Friedel-Crafts acylation of biphenyl.
Materials:
-
Biphenyl
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve biphenyl (1 equivalent) in dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 equivalents) to the stirred solution.
-
To this mixture, add benzoyl chloride (2.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 4,4'-dibenzoylbiphenyl as a white solid.
Protocol 2: Synthesis of this compound (DPVBi) via McMurry Coupling
This protocol is based on general procedures for McMurry coupling reactions used to synthesize tetraphenylethylene derivatives.[3]
Materials:
-
4,4'-Dibenzoylbiphenyl
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous potassium carbonate (K₂CO₃) solution (10%)
-
Dichloromethane (DCM)
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (4 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2 equivalents) dropwise to the stirred suspension. The mixture will turn from yellow to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, remove the ice bath and reflux the mixture for 2-3 hours.
-
Cool the black slurry to room temperature and add a solution of 4,4'-dibenzoylbiphenyl (1 equivalent) in anhydrous THF dropwise.
-
Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution.
-
Stir the mixture for 1 hour and then filter through a pad of celite to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.
-
Further purification can be achieved by recrystallization from a mixture of tetrahydrofuran and methanol (1:9 v/v) to yield this compound as a white or pale yellow solid.[4]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound (DPVBi)
| Property | Value | Reference |
| Molecular Formula | C₄₀H₃₀ | [5][6] |
| Molecular Weight | 510.67 g/mol | [5] |
| CAS Number | 142289-08-5 | [5] |
| Appearance | White to pale yellow solid | |
| Melting Point | ~204 °C (477 K) | [4] |
| ¹H NMR (CDCl₃, ppm) | 7.3 (s, 20H), 6.9-7.2 (m, 10H) | [4] |
| IR (KBr, cm⁻¹) | 3020, 1597, 1494, 1441, 815, 762, 697 | [4] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of DPVBi.
Caption: Workflow for DPVBi Synthesis and Characterization.
Logical Relationship of Synthesis Steps
This diagram illustrates the logical progression from starting materials to the final purified product.
Caption: Logical Progression of DPVBi Synthesis.
References
- 1. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis and Properties of BODIPY Appended Tetraphenylethylene Scaffolds as Photoactive Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for DPVBi as a Blue Emitting Host Material in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a highly efficient and widely utilized small molecule organic semiconductor that serves as a cornerstone for the fabrication of blue Organic Light-Emitting Diodes (OLEDs). Its primary application is as a host material in the emissive layer, where it facilitates efficient energy transfer to a dopant material, leading to the generation of blue light. DPVBi is also recognized for its excellent hole injection and transport properties, contributing to improved charge balance and overall device performance.[1] Its wide bandgap and high thermal stability make it a robust choice for achieving both high brightness and operational longevity in blue OLEDs.[1]
These application notes provide a comprehensive overview of DPVBi, including its material properties, and detailed protocols for the fabrication of DPVBi-based OLEDs via both thermal evaporation and spin-coating techniques. Additionally, performance data and key considerations for device optimization are presented.
Material Properties of DPVBi
A thorough understanding of the physical and electronic properties of DPVBi is crucial for designing and fabricating high-performance OLEDs.
| Property | Value | Reference |
| CAS Number | 142289-08-5 | [2] |
| Chemical Formula | C₄₀H₃₀ | [2] |
| Molecular Weight | 510.67 g/mol | [2] |
| Appearance | Yellow powder/crystals | [2] |
| Melting Point | ~207 °C | [2] |
| Purity | >99.0% (sublimed) | [2] |
| Absorption (λmax) | 351 nm (in THF) | [2] |
| Fluorescence (λem) | 447 nm (in THF) | [2] |
| HOMO Level | 5.9 eV | [2] |
| LUMO Level | 2.8 eV | [2] |
Performance Data of DPVBi-Based OLEDs
The performance of OLEDs utilizing DPVBi as a host material is highly dependent on the device architecture, the choice of dopant, and the fabrication method. The following table summarizes the performance of various DPVBi-based devices.
| Dopant | Device Structure | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | CIE Coordinates (x, y) | Reference |
| BCzVBi (5 wt%) | ITO/NPB (500 Å)/DPVBi:BCzVBi (200 Å)/Bphen (300 Å)/LiF (20 Å)/Al (1000 Å) | 4,838 | 3.3 | - | (0.19, 0.15) | |
| DCJTB | ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | 7,822 | 2.45 | 1.75 | White Emission | [2] |
| Perylene | ITO/CuPc/NPB/DPVBi:Perylene/Alq₃/MgAg | 408 (at 20 mA/cm²) | - | 1.45 | (0.14, 0.21) | |
| Spiro-DPVBi (as emitter) | - | 930 (initial) | - | - | - | [3] |
Experimental Protocols
Detailed methodologies for the fabrication of DPVBi-based OLEDs are provided below for both thermal evaporation and spin-coating techniques.
Protocol 1: Thermal Evaporation
Thermal evaporation is a widely used technique for the fabrication of small-molecule OLEDs, offering precise control over layer thickness and morphology.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the cleaned substrates to a UV-ozone treatment system for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
2. Organic and Metal Deposition:
- Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
- Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. The following is a representative device structure:
- Hole Transport Layer (HTL): Deposit N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) to a thickness of 500 Å at a deposition rate of 1-2 Å/s.
- Emissive Layer (EML): Co-evaporate DPVBi as the host and 4,4'-Bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl (BCzVBi) as the dopant. A typical doping concentration is 5 wt%. Deposit this layer to a thickness of 200 Å. The deposition rate of DPVBi should be around 2 Å/s, and the rate of BCzVBi should be adjusted to achieve the desired doping ratio.
- Electron Transport Layer (ETL): Deposit 4,7-Diphenyl-1,10-phenanthroline (Bphen) to a thickness of 300 Å at a rate of 1-2 Å/s.
- Electron Injection Layer (EIL): Deposit Lithium Fluoride (LiF) to a thickness of 20 Å at a rate of 0.1-0.2 Å/s.
- Cathode: Deposit Aluminum (Al) to a thickness of 1000 Å at a rate of 5-10 Å/s.
3. Encapsulation:
- After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation.
- Apply a UV-curable epoxy around the active area of the device and carefully place a clean glass slide on top.
- Cure the epoxy using a UV lamp to seal the device and protect it from atmospheric moisture and oxygen.
Protocol 2: Spin Coating
Spin coating offers a solution-based approach for OLED fabrication, which can be more cost-effective for large-area devices.
1. Substrate and Hole Injection Layer Preparation:
- Clean ITO substrates as described in the thermal evaporation protocol.
- For the hole injection layer (HIL), spin-coat a filtered solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate. A typical procedure is to spin at 4000 rpm for 60 seconds to achieve a thickness of 30-40 nm.[4]
- Anneal the PEDOT:PSS coated substrates on a hotplate at 120-150°C for 10-15 minutes in a nitrogen atmosphere or vacuum.
2. Emissive Layer Deposition:
- Prepare a solution of DPVBi and a suitable blue-emitting dopant in a high-purity organic solvent such as toluene or chloroform. A typical concentration would be in the range of 10-20 mg/mL.
- Spin-coat the emissive layer solution onto the PEDOT:PSS layer. The spin speed will determine the film thickness; for example, spinning at 2000-3000 rpm for 60 seconds can yield a film thickness of 50-80 nm.[4][5] The exact parameters should be optimized based on the desired thickness and solution properties.
- Anneal the emissive layer at a temperature below the glass transition temperature of the materials (e.g., 70-90°C) for 10-20 minutes to remove residual solvent.
3. Cathode Deposition and Encapsulation:
- Transfer the substrates to a thermal evaporator for the deposition of the cathode. A common cathode for solution-processed devices consists of a thin layer of a low work function metal like Calcium (Ca) or Barium (Ba) followed by a thicker layer of Aluminum (Al).
- Encapsulate the devices as described in the thermal evaporation protocol.
Device Lifetime and Degradation
The operational lifetime of blue OLEDs remains a critical challenge. For DPVBi-based devices, degradation is often linked to the instability of the blue emitter under electrical stress. Studies on a similar spiro-configured DPVBi derivative have shown that singlet excitons are a major cause of degradation.[3] The lifetime of an OLED is typically defined as the time it takes for the initial luminance to decrease by 50% (T50). The lifetime is strongly dependent on the initial brightness; higher initial luminance leads to a faster degradation.[6] For blue fluorescent OLEDs, lifetimes can range from hundreds to thousands of hours at an initial luminance of 1000 cd/m².[7]
Visualizations
Energy Level Diagram
Caption: Energy level diagram of a typical DPVBi-based OLED.
Experimental Workflow: Thermal Evaporation
References
- 1. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 2. ossila.com [ossila.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ossila.com [ossila.com]
- 5. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPVBi as a Hole Injection Layer in OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(diphenylvinyl)biphenyl (DPVBi) is a versatile organic semiconductor material widely recognized for its application as a blue emitting host in Organic Light-Emitting Diodes (OLEDs).[1] Beyond its emissive properties, DPVBi serves as a highly effective hole injection layer (HIL), significantly enhancing the performance and stability of OLED devices.[1][2] Its primary function as an HIL is to reduce the energy barrier for holes injected from the anode, typically Indium Tin Oxide (ITO), into the hole transport layer (HTL).[1][2] This improved charge injection leads to better charge balance within the device, resulting in higher efficiency and longer operational lifetimes.[2]
These application notes provide a comprehensive overview of the use of DPVBi as an HIL, including its material properties, the mechanism of performance enhancement, detailed experimental protocols for device fabrication, and a summary of performance data.
Material Properties of DPVBi
A thorough understanding of the physical and electronic properties of DPVBi is crucial for its effective integration into OLED device architectures.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₃₀ | |
| Molecular Weight | 510.67 g/mol | [1] |
| Appearance | Yellow powder or crystals | [1] |
| Melting Point | ~207 °C | [1] |
| Highest Occupied Molecular Orbital (HOMO) | 5.9 eV | [1] |
| Lowest Unoccupied Molecular Orbital (LUMO) | 2.8 eV | [1] |
| Purity (Sublimed) | ≥99.0% | [1] |
Mechanism of Action as a Hole Injection Layer
The primary role of a hole injection layer is to facilitate the efficient injection of holes from the anode into the organic stack. DPVBi accomplishes this by effectively manipulating the Schottky energy barrier at the anode/organic interface.[1] The insertion of a thin layer of DPVBi between the ITO anode and the hole transport layer can reduce the interfacial energy barrier by more than 0.2 eV.[2] This reduction in the energy barrier leads to a significant enhancement in hole injection, which in turn improves the overall device performance by balancing the charge carriers (holes and electrons) in the emissive layer.
References
Application Notes and Protocols for the Fabrication of Organic Light-Emitting Diodes (OLEDs) with a 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) Host Layer
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Organic Light-Emitting Diodes (OLEDs) are solid-state devices composed of thin organic films situated between two conductive electrodes.[1] When a voltage is applied, charge carriers (holes and electrons) are injected from the electrodes, recombine within the organic layers to form excitons, and subsequently emit light through electroluminescence.[1] 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl, commonly known as DPVBi, is a wide bandgap small molecule semiconductor frequently utilized in OLED fabrication.[2][3] Its primary application is as a host material for blue light emitters, where it facilitates efficient energy transfer to dopant molecules, enhancing both the brightness and operational lifetime of the device.[2] DPVBi can also serve as a hole injection and transport material.[2] This document provides detailed protocols for the fabrication of OLEDs incorporating a DPVBi host layer, along with key performance data and workflow visualizations.
Material Properties and Device Fundamentals
DPVBi is a yellow crystalline powder with good thermal stability, crucial for vacuum deposition processes.[2] High purity of the material is paramount, as impurities can introduce defects and diminish device performance and longevity.[2]
Table 1: Material Properties of DPVBi
| Property | Value | Reference |
| CAS Number | 142289-08-5 | [3] |
| Chemical Formula | C₄₀H₃₀ | [2][3] |
| Molecular Weight | 510.67 g/mol | [3] |
| Appearance | Yellow powder/crystals | [2][3] |
| Melting Point | ~207 °C | [2][3] |
| HOMO Level | 5.9 eV | [3] |
| LUMO Level | 2.8 eV | [3] |
| Purity | Sublimed >99.0% (HPLC) | [2][3] |
The fundamental structure of an OLED consists of several organic layers sandwiched between an anode and a cathode.[1] Each layer serves a specific function in facilitating charge injection, transport, and recombination.
-
Substrate: The foundation of the OLED, typically glass, plastic, or metal foil.[1]
-
Anode: A high work function material, such as Indium Tin Oxide (ITO), for injecting holes.[1]
-
Hole Injection Layer (HIL): Receives holes from the anode.[1]
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.[1]
-
Emissive Layer (EML): The core of the device where light is generated through the recombination of holes and electrons. In the context of this document, this layer comprises a DPVBi host doped with an appropriate emitter.[1]
-
Electron Transport Layer (ETL): Transports electrons from the cathode to the emissive layer.[1]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal for injecting electrons.[1]
Experimental Protocols
The fabrication of small-molecule OLEDs, such as those utilizing DPVBi, is predominantly carried out using vacuum thermal evaporation (VTE) to ensure the deposition of uniform and high-purity thin films.[4] The following protocols outline the key steps for fabricating a multilayer OLED with a DPVBi host layer.
Protocol 1: Substrate Preparation
A pristine substrate surface is critical for preventing device short-circuits and ensuring uniform film growth.
-
Initial Cleaning: Immerse pre-patterned Indium Tin Oxide (ITO) glass substrates in a cleaning solution (e.g., Hellmanex III).
-
Ultrasonication: Place the substrates in an ultrasonic bath with deionized water, followed by sequential ultrasonic treatments in acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Expose the substrates to UV-ozone for 10-15 minutes to remove organic residues and improve the work function of the ITO surface.
Protocol 2: Organic Layer and Cathode Deposition via Vacuum Thermal Evaporation
This process is conducted in a high-vacuum chamber (typically < 10⁻⁶ Torr) to prevent contamination.
-
System Preparation: Load the cleaned ITO substrates and the source materials (e.g., HTL, DPVBi, dopant, ETL, LiF, Al) into the vacuum chamber.
-
Hole Transport Layer (HTL) Deposition: Deposit the HTL material (e.g., NPB) onto the ITO substrate. A typical thickness is around 70 nm.[4]
-
Emissive Layer (EML) Co-deposition: Co-evaporate the DPVBi host and the desired dopant. The doping concentration is a critical parameter for optimizing device efficiency and color purity. This is achieved by simultaneously opening the shutters for both the DPVBi and dopant sources.[4]
-
Electron Transport Layer (ETL) Deposition: Deposit the ETL material (e.g., Alq₃) onto the EML.[4]
-
Electron Injection Layer (EIL) Deposition: Deposit a thin layer of an electron injection material, such as Lithium Fluoride (LiF), to enhance electron injection from the cathode.[4]
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) through a shadow mask to define the active area of the device.[4]
Protocol 3: Device Encapsulation
OLEDs are sensitive to moisture and oxygen. Encapsulation is crucial for protecting the device and extending its operational lifetime.
-
Preparation: In a nitrogen-filled glovebox, place a glass coverslip over the active area of the fabricated device.
-
Adhesive Application: Apply a UV-curable epoxy around the edges of the coverslip.
-
Curing: Expose the device to UV light to cure the epoxy, forming a hermetic seal.
Data Presentation
The performance of OLEDs with a DPVBi host layer can vary significantly depending on the device architecture, dopants, and layer thicknesses. The following table summarizes performance data from various reported device structures.
Table 2: Performance of OLEDs with DPVBi Host Layer
| Device Structure | Color | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Turn-on Voltage (V) | Reference |
| ITO/2-TNATA/NPB/DPVBi:dopant/Alq₃/LiF/Al | Blue | 30 | - | - | 5.0 | [4] |
| ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | White | 7,822 | 2.45 | 1.75 | - | [3] |
| ITO/TPD/DPVBi/LiF/Al | Blue | 3,000 | - | - | - | [5] |
| ITO/NPB/DPVBi/Alq₃/LiF/Al | Blue | - | - | 1.10 | - | [6] |
| ITO/NPB/DPVBi/Alq₃/LiF/Al | White | - | - | 2.94 | - | [6] |
| ITO/PVK/DPVBi (56 nm)/Al | Blue | - | - | - | 8.0 | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the fabrication of an OLED with a DPVBi host layer.
Caption: A flowchart of the OLED fabrication process.
Device Architecture and Energy Levels
This diagram shows a representative multilayer OLED structure incorporating a DPVBi host layer and the corresponding energy level alignment.
Caption: A schematic of a typical OLED device structure and its energy level diagram.
References
Application Note: Vacuum Deposition Protocol for DPVBi Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the fabrication of high-quality 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) thin films using thermal vacuum deposition. DPVBi is a crucial organic semiconductor material widely utilized in Organic Light-Emitting Diodes (OLEDs), primarily as a blue light-emitting layer or a hole transport/injection layer.[1][2] Precise control over deposition parameters is essential for achieving desired film morphology, purity, and ultimately, optimal device performance.
Introduction to DPVBi and Vacuum Deposition
DPVBi is a small molecule organic material known for its wide bandgap and excellent charge transport properties.[2] In OLEDs, it can function as a host material for blue emitters or as a layer to facilitate the injection and transport of holes from the anode.[1] Thermal vacuum deposition, a type of physical vapor deposition (PVD), is the preferred method for depositing thin films of small organic molecules like DPVBi.[3][4] This technique involves heating the source material in a high-vacuum environment, causing it to sublimate and subsequently condense onto a substrate as a thin film.[3][4][5] The high vacuum, typically in the range of 10⁻⁵ to 10⁻⁷ mbar, is critical to ensure a long mean free path for the evaporated molecules and to minimize the incorporation of impurities into the growing film.[6][7]
Experimental Data Summary
The following table summarizes the key parameters for the vacuum deposition of DPVBi thin films. These values are based on typical deposition conditions for small organic molecules in OLED fabrication and should be optimized for specific experimental setups and desired film characteristics.
| Parameter | Value | Unit | Notes |
| Source Material | |||
| Material | DPVBi (this compound) | - | Sublimed grade (>99.0% purity) is recommended.[2] |
| Melting Point | ~207 | °C | [2] |
| Substrate | |||
| Material | Indium Tin Oxide (ITO) coated glass | - | Other substrates like silicon wafers or quartz can also be used. |
| Cleaning Solvents | Deionized water, isopropyl alcohol, acetone | - | Sequential ultrasonic cleaning is recommended. |
| Surface Treatment | UV-Ozone or Oxygen Plasma | - | To remove organic residues and improve adhesion.[1] |
| Deposition Parameters | |||
| Base Pressure | < 5 x 10⁻⁶ | mbar | A high vacuum is crucial to prevent contamination.[6][8] |
| Deposition Pressure | 1 x 10⁻⁵ - 5 x 10⁻⁶ | mbar | Pressure during the evaporation process. |
| Deposition Rate | 0.1 - 0.5 | nm/s | Slower rates can lead to better film morphology.[8] |
| Substrate Temperature | Room Temperature (20-25) | °C | Can be varied to control film morphology. |
| Source-to-Substrate Distance | 15 - 30 | cm | Affects deposition uniformity. |
| Film Thickness | 10 - 100 | nm | Dependent on the intended application (e.g., HIL, EML). |
| Post-Deposition | |||
| Annealing Temperature | 80 - 120 | °C | Optional, can improve film crystallinity and device performance. |
| Annealing Time | 15 - 60 | min | To be performed in an inert atmosphere (e.g., nitrogen). |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for depositing DPVBi thin films via thermal evaporation.
3.1. Substrate Preparation
-
Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
-
Surface Treatment:
-
Place the cleaned substrates in a UV-Ozone cleaner for 10-15 minutes to remove any remaining organic contaminants and to increase the work function of the ITO surface.
-
Alternatively, an oxygen plasma treatment can be used.
-
-
Loading:
-
Immediately transfer the cleaned substrates into the vacuum deposition chamber to minimize re-contamination.
-
3.2. Vacuum Chamber Preparation
-
Source Loading:
-
Load high-purity, sublimed DPVBi powder into a suitable evaporation source, such as a quartz or tantalum boat.
-
-
Pumping Down:
3.3. Deposition Process
-
Source Heating:
-
Gradually increase the current to the evaporation source to heat the DPVBi material.
-
Monitor the temperature and outgassing of the source material.
-
-
Deposition Rate and Thickness Monitoring:
-
Once the DPVBi begins to sublimate, open the shutter to the substrate.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).
-
Maintain a stable deposition rate between 0.1 and 0.5 nm/s by adjusting the source current.[8]
-
-
Deposition Termination:
-
Close the shutter once the desired film thickness is achieved.
-
Gradually decrease the current to the evaporation source and allow it to cool down.
-
3.4. Post-Deposition and System Venting
-
Cooling:
-
Allow the substrate and the chamber to cool down to room temperature.
-
-
Venting:
-
Vent the chamber with an inert gas, such as high-purity nitrogen, back to atmospheric pressure.
-
-
Sample Removal:
-
Carefully remove the DPVBi-coated substrates from the chamber.
-
-
(Optional) Annealing:
-
If required, anneal the films on a hotplate in a nitrogen-filled glovebox at a specified temperature and duration to improve film properties.
-
Visualizations
Experimental Workflow for DPVBi Thin Film Deposition
Caption: Workflow for DPVBi thin film deposition.
Signaling Pathway in a Simple Bilayer OLED
Caption: Charge transport in a DPVBi-based OLED.
References
- 1. media.neliti.com [media.neliti.com]
- 2. ossila.com [ossila.com]
- 3. Thin film fabrication using thermal evaporation | PPTX [slideshare.net]
- 4. An Introduction to Thermal Evaporation Deposition in Thin Film Technology [rdmathis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. What Is The Pressure For Thermal Evaporation? Achieve High-Purity Thin Films With Optimal Vacuum - Kintek Solution [kindle-tech.com]
- 7. Introduction to Vacuum Coating by Thermal Evaporation - Leybold [leybold.com]
- 8. fxpvd.com [fxpvd.com]
Application Notes and Protocols for DPVBi in Organic Electronics
Introduction
1,4-bis(2,2-diphenylvinyl)benzene, commonly known as DPVBi, is a highly versatile and widely utilized small molecule organic semiconductor in the field of organic electronics.[1] Its chemical formula is C₄₀H₃₀ and its CAS number is 142289-08-5.[2] DPVBi is particularly prominent in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to its excellent blue light emission, high photoluminescence efficiency in the solid state, and effective charge transport properties.[1][3][4] These characteristics allow it to function in various roles within an OLED device stack, including as a blue emitter, a host for other emissive dopants, and as a component in charge transport layers.[1][2]
A key challenge with DPVBi is its relatively low glass transition temperature (Tg) of approximately 64 °C and a tendency to crystallize, which can impact the morphological stability and operational lifetime of devices.[3][4] To address this, derivatives such as cruciform DPVBi (TDPVBi) have been developed, exhibiting higher Tg (110 °C) and improved film stability.[3][4][5] The purity of DPVBi is critical; high-purity, sublimed grade (>99.0%) material is necessary to prevent defects that can lead to premature device failure.[1][2]
This document provides detailed application notes on the use of DPVBi in organic electronic devices, quantitative performance data, and step-by-step experimental protocols for device fabrication.
Physicochemical Properties of DPVBi
The fundamental properties of DPVBi are crucial for designing and modeling organic electronic devices. Its wide band gap and appropriate energy levels facilitate efficient charge injection, transport, and recombination.
| Property | Value | Reference |
| Chemical Name | 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl | [2] |
| CAS Number | 142289-08-5 | [2] |
| Molecular Formula | C₄₀H₃₀ | [2] |
| Molecular Weight | 510.67 g/mol | [2] |
| Appearance | Yellow powder/crystals | [1][2] |
| HOMO Level | 5.9 eV | [2][6] |
| LUMO Level | 2.8 eV | [2][6][7] |
| Band Gap | 3.1 eV | [8] |
| Absorption (λmax) | 351 nm (in THF) | [2][6] |
| Photoluminescence (λem) | 447 nm (in THF) | [2][6] |
| Melting Point | ~207 °C | [1][2][6] |
| Glass Transition (Tg) | ~64 °C | [3][4] |
Applications of DPVBi in OLEDs
DPVBi's versatility allows it to be incorporated into multiple layers of an OLED stack, significantly influencing device performance.
Blue Emitting Layer (EML)
DPVBi is renowned for its intrinsic blue emission, making it a primary choice for the emissive layer in blue OLEDs.[3] When used as the sole emitter, it can produce devices with high color purity.[9] A derivative, TDPVBi, has been used to create non-doped blue OLEDs with a maximum luminance efficiency of 6.2 cd/A and CIE coordinates of (0.16, 0.21).[3][5]
Host Material in the Emitting Layer
Due to its wide band gap, DPVBi serves as an excellent host material for various fluorescent dopants.[1] As a host, it facilitates efficient energy transfer to the dopant molecules, which then emit light of a different color.[1] This host-dopant system is a common strategy for achieving high-efficiency and color-tuned emission, including white light.[2]
Hole Injection & Transport Layers (HIL/HTL)
DPVBi can be used as an efficient hole-injection nano-layer between the anode (typically ITO) and the primary hole-transporting layer.[8] This application lowers the hole injection barrier, thereby enhancing current density, luminance efficiency, and device stability.[8] The insertion of a 3 nm DPVBi HIL has been shown to increase current efficiency by 40% to a maximum of 3.6 cd/A.[8] It is also suitable as a hole transport material itself.[1][2]
Hole Blocking Layer (HBL)
DPVBi has also been effectively utilized as a hole-blocking layer in multilayer OLED structures.[10] In this role, it confines holes within the emitting layer, preventing them from reaching the cathode. This improves charge balance and increases the probability of radiative recombination, leading to higher device efficiency.[10]
OLED Device Performance with DPVBi
The following table summarizes the performance of various OLED devices incorporating DPVBi in different roles, showcasing its impact on key electro-optical metrics.
| Device Role of DPVBi | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color / CIE (x, y) | Reference |
| Host (White OLED) | ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | 7,822 | 2.45 | 1.75 | White | [2] |
| Host (White OLED) | ITO/NPB/DPVBi:BCzVBi-6%/MADN:DCM2-0.5%/Bphen/Liq/Al | 15,400 | 6.19 | - | White | [2] |
| Host (Blue OLED) | ITO/TBADN:3wt%DSA-Ph/DPVBi:5wt%BCzVB/LiF/Al | 16,530 | 9.77 | 5.68 | Blue | [2] |
| Host (Blue OLED) | ITO/NPB/DPVBi:BCzVBi(5wt%)/Bphen/LiF/Al | 4,838 | 3.3 | - | Deep Blue (0.19, 0.15) | [11] |
| Emitter (Derivative) | ITO/NPB/TDPVBi/TPBi/LiF/Al | >31,170 | 6.2 | - | Blue (0.16, 0.21) | [3][4][5] |
| HIL | ITO/DPVBi(3nm)/NPB/Alq₃/LiF/Al | - | 3.6 | - | Green | [8] |
| Emitter | ITO/PVK/DPVBi(56nm)/Al | - | - | - | Blue (λ=483nm) | [12] |
Diagrams: Workflows and Mechanisms
Visualizing the device structure, fabrication process, and underlying physical mechanisms is essential for understanding the role of DPVBi.
Caption: OLED structure and energy levels showing DPVBi's role.
Caption: General experimental workflow for OLED fabrication.
Caption: Förster energy transfer from DPVBi host to a dopant.
Experimental Protocols
The following protocols provide a generalized methodology for fabricating OLEDs using DPVBi. All procedures involving organic materials and device fabrication should be performed in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to oxygen and moisture.
Protocol 1: ITO Substrate Cleaning
A pristine substrate surface is critical for achieving high-performance and reliable devices.
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Detergent solution (e.g., 1% Hellmanex III in water)
-
Deionized (DI) water
-
Isopropyl alcohol (IPA)
-
Ultrasonic bath
-
Nitrogen (N₂) gun
Procedure:
-
Place ITO substrates in a substrate rack and immerse them in the detergent solution within a beaker.
-
Sonicate in the ultrasonic bath for 5 minutes.[13]
-
Rinse the substrates thoroughly with DI water.
-
Immerse the substrates in a beaker with IPA and sonicate for 5 minutes.[13]
-
Rinse the substrates again thoroughly with DI water.
-
Dry the substrates using a nitrogen gun.[13]
-
Immediately before loading into a deposition chamber, treat the ITO surface with oxygen plasma (e.g., 125 W for 2 minutes) to increase the work function and remove residual organic contaminants.[11]
Protocol 2: Fabrication of a Blue OLED via Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using DPVBi as a host material in the emissive layer, deposited via high-vacuum thermal evaporation.
Device Structure Example: ITO / NPB (50 nm) / DPVBi:BCzVBi (5 wt%, 20 nm) / Bphen (30 nm) / LiF (2 nm) / Al (100 nm).[11]
Equipment:
-
High-vacuum thermal evaporation system (< 1.0 x 10⁻⁶ torr)
-
Quartz crystal microbalances for thickness monitoring
-
Glovebox integrated with the evaporator
Procedure:
-
Substrate Preparation: Clean ITO substrates as described in Protocol 1 and load them into the substrate holder in the evaporation chamber.
-
Hole Transport Layer (HTL) Deposition: Evaporate N,N′-bis(1-naphyl)-N,N′-diphenyl-1,1′-biphenyl (NPB) onto the ITO substrate. Maintain a deposition rate of approximately 1.0 Å/s until a thickness of 50 nm is achieved.[11]
-
Emitting Layer (EML) Deposition:
-
Co-evaporate DPVBi (host) and BCzVBi (dopant) from separate sources.
-
Control the deposition rates to achieve the desired doping concentration (5 wt.%). For example, maintain a DPVBi rate of ~1.0 Å/s and adjust the BCzVBi rate to ~0.05 Å/s.
-
Continue co-evaporation until a total layer thickness of 20 nm is reached.[11]
-
-
Electron Transport Layer (ETL) Deposition: Evaporate 4,7-diphenyl-1,10-phenanthroline (Bphen) at a rate of ~1.0 Å/s to a thickness of 30 nm.[11]
-
Electron Injection Layer (EIL) Deposition: Evaporate Lithium Fluoride (LiF) at a slow rate of ~0.1 Å/s to a thickness of 2 nm.[11]
-
Cathode Deposition: Deposit Aluminum (Al) at a higher rate of ~5.0 Å/s to a thickness of 100 nm. This step should be performed through a shadow mask to define the active area of the devices.[11]
-
Encapsulation: After deposition, transfer the devices from the vacuum chamber directly into the glovebox. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from the ambient atmosphere.
-
Characterization: Remove the completed devices from the glovebox for testing. Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a luminance meter.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. Cruciform DPVBi: synthesis, morphology, optical and electroluminescent properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cruciform DPVBi: synthesis, morphology, optical and electroluminescent properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cruciform DPVBi: synthesis, morphology, optical and electroluminescent properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. noctiluca.eu [noctiluca.eu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Enhanced Performance of Organic Light Emitting Device by Incorpor...: Ingenta Connect [ingentaconnect.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Improved Efficiency in Organic Light Emitting Device Based on 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as Hole Blocking Layer | Scientific.Net [scientific.net]
- 11. OAK 국가리포지터리 - OA 학술지 - Transactions on Electrical and Electronic Materials - Study of Deep Blue Organic Light-Emitting Diodes Using Doped BCzVBi with Various Blue Host Materials [oak.go.kr]
- 12. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 13. ossila.com [ossila.com]
Application Notes and Protocols for Enhancing Luminance Efficiency in OLEDs using DPVBi
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a highly versatile and widely utilized wide band gap small molecule semiconductor in the field of organic light-emitting diodes (OLEDs).[1][2] Its primary application is as a robust blue light-emitting host material, but it also serves effectively as a hole injection layer (HIL) and a hole transport layer (HTL).[1][2] The molecular structure and electronic properties of DPVBi are optimized to facilitate efficient energy transfer and charge carrier transport, leading to significant enhancements in the luminance efficiency, current efficiency, and operational lifetime of OLED devices.[1][2][3]
These application notes provide a comprehensive overview of the use of DPVBi in OLEDs, including its material properties, quantitative performance data in various device architectures, detailed experimental protocols for device fabrication and characterization, and a visual representation of the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic electronics, and drug development who are engaged in the research and development of OLED technologies.
Material Properties of DPVBi
A thorough understanding of the physical and electronic properties of DPVBi is crucial for designing and fabricating high-performance OLEDs.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₃₀ | [1] |
| Molecular Weight | 510.67 g/mol | [3] |
| Appearance | Yellow powder/crystals | [1][3] |
| Melting Point | ~207 °C | [1][3] |
| HOMO Level | 5.9 eV | [3] |
| LUMO Level | 2.8 eV | [3] |
| Absorption (λmax in THF) | 351 nm | [3] |
| Fluorescence (λem in THF) | 447 nm | [3] |
Note: For optimal device performance and predictability, it is imperative to use high-purity DPVBi (sublimed, >99.0%).[1] Impurities can act as charge traps, leading to non-radiative recombination and reduced device efficiency and lifetime.[1]
Performance of DPVBi in OLED Devices
DPVBi has been incorporated into a variety of OLED device architectures, consistently demonstrating its ability to enhance performance. The following tables summarize the quantitative performance of DPVBi in different roles within the OLED structure.
Table 2.1: DPVBi as a Hole Injection Layer (HIL)
| Device Structure | Max. Current Efficiency (cd/A) | Operating Voltage @ 1000 cd/m² (V) | Key Findings | Reference |
| ITO/DPVBi/NPB/Alq₃/LiF/Al | 3.6 | 4.9 | Insertion of a 3 nm DPVBi HIL reduces the hole injection barrier by >0.2 eV, leading to a 40% increase in current efficiency and prolonged device lifetime. | [3] |
Table 2.2: DPVBi as a Blue Emitting Host
| Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Color | Reference |
| ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | 7,822 | 2.45 | 1.75 | White | [3] |
| ITO/NPB/DPVBi:BCzVBi (15 wt%)/... | - | - | - | Blue | [3] |
| ITO/2-TNATA/NPB/DPVBi:dopant/Alq₃/LiF/Al | 30 (typical brightness) | - | - | Blue | |
| ITO/PVK/DPVBi (56 nm)/Al | - | - | Turn-on Voltage: 8.0 V | Blue (peak @ 483 nm) | [4] |
Experimental Protocols
The following sections provide detailed protocols for the fabrication and characterization of OLEDs incorporating DPVBi.
Synthesis and Purification of DPVBi (Wittig-Horner Reaction)
A common method for synthesizing DPVBi is the Wittig-Horner reaction. This protocol outlines the general steps.
Materials:
-
4,4'-bis(bromomethyl)biphenyl
-
Triethyl phosphite
-
Diphenyl ketone
-
Potassium tert-butoxide
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
Protocol:
-
Synthesis of the Phosphonate Intermediate: React 4,4'-bis(bromomethyl)biphenyl with triethyl phosphite under reflux to form the corresponding bisphosphonate.
-
Wittig-Horner Reaction: Dissolve the bisphosphonate and diphenyl ketone in anhydrous THF. Add a solution of potassium tert-butoxide in THF dropwise to the mixture at room temperature.
-
Reaction Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification:
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For high-purity DPVBi suitable for OLED fabrication, further purification by vacuum sublimation is required.
-
OLED Fabrication by Vacuum Thermal Evaporation
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation.
Equipment:
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate holder with a shadow mask
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Crucibles for organic materials and metals
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
DPVBi and other organic materials (e.g., NPB, Alq₃)
-
Metals for cathode (e.g., LiF, Al)
-
Solvents for cleaning (e.g., deionized water, acetone, isopropanol)
Protocol:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO and remove organic residues.
-
-
Layer Deposition:
-
Load the cleaned substrates and the organic and metallic source materials into the vacuum chamber.
-
Evacuate the chamber to a pressure of <10⁻⁶ Torr.
-
Deposit the organic layers sequentially by heating the respective crucibles. The deposition rate and thickness should be monitored in real-time using a QCM. A typical deposition rate for organic materials is 1-2 Å/s.
-
Example sequence:
-
Hole Transport Layer (e.g., NPB, 40 nm)
-
Emissive Layer (e.g., DPVBi, 30 nm)
-
Electron Transport Layer (e.g., Alq₃, 20 nm)
-
-
-
Deposit the cathode by evaporating a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm). The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 2-5 Å/s.
-
-
Encapsulation:
-
Remove the fabricated devices from the vacuum chamber.
-
Immediately encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Device Characterization
Equipment:
-
Source measure unit (SMU)
-
Photometer or spectrometer
-
Probe station
Protocol for Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Place the encapsulated OLED device on the probe station.
-
Connect the SMU to the anode and cathode of the device.
-
Position the photometer or the input of the spectrometer in front of the emitting area of the device.
-
Apply a voltage sweep using the SMU, starting from 0 V and increasing in defined steps (e.g., 0.1 V).
-
At each voltage step, simultaneously measure the current flowing through the device and the luminance of the emitted light.
-
Plot the current density (calculated from the current and the device area) versus voltage (J-V curve) and the luminance versus voltage (L-V curve).
-
From the J-V-L data, calculate the current efficiency (cd/A) and power efficiency (lm/W).
Mechanisms and Workflows
The following diagrams illustrate the key mechanisms and workflows associated with the use of DPVBi in OLEDs.
Caption: General OLED device architecture and light emission process.
Caption: DPVBi as HIL reduces the hole injection energy barrier.
Caption: General workflow for OLED fabrication and characterization.
References
Application Notes and Protocols: The Role of DPVBi in Manipulating the Schottky Energy Barrier
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview of the role of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) in manipulating the Schottky energy barrier at the interface of conductive electrodes and organic semiconductor layers. DPVBi, a wide bandgap small molecule, is commonly utilized as a blue-emitting host material in Organic Light-Emitting Diodes (OLEDs).[1] Its application as an interfacial layer, particularly as a hole-injection layer (HIL), has been shown to effectively reduce the energy barrier for charge injection, thereby enhancing device performance.[2] This document details the underlying principles, presents quantitative data on barrier height modification, provides detailed experimental protocols for characterization, and includes visualizations to elucidate the involved mechanisms and workflows.
Introduction
In organic electronic devices, the interface between the metallic electrode and the organic semiconductor is critical to device performance. Often, a significant energy barrier, known as the Schottky barrier, exists at this interface, impeding the efficient injection of charge carriers (holes or electrons). This high injection barrier can lead to increased operating voltages, reduced quantum efficiencies, and diminished device stability.
DPVBi has emerged as a key material for mitigating these interfacial challenges. When inserted as a thin nano-layer between a transparent conductive anode, such as Indium Tin Oxide (ITO), and the hole-transporting or emitting layer, DPVBi effectively lowers the hole injection barrier.[2] This manipulation of the Schottky energy barrier is crucial for optimizing the performance of OLEDs and other organic semiconductor devices.
Mechanism of Schottky Barrier Manipulation
The introduction of a thin DPVBi layer at the anode/organic interface modifies the energy level alignment. DPVBi possesses a highest occupied molecular orbital (HOMO) level of approximately 5.9 eV and a lowest unoccupied molecular orbital (LUMO) level of about 2.8 eV.[1] The presence of the DPVBi layer creates a more gradual energetic step for holes to be injected from the anode into the organic layer, effectively reducing the Schottky barrier height. This leads to a significant enhancement in hole injection efficiency.
Below is a diagram illustrating the energy level alignment at the ITO/Organic interface with and without a DPVBi hole-injection layer.
Caption: Energy level alignment modification by a DPVBi HIL.
Quantitative Data on Schottky Barrier Reduction
The insertion of a DPVBi hole-injection layer has been quantitatively shown to reduce the Schottky energy barrier. The following table summarizes the key findings from studies on the impact of DPVBi on the hole injection barrier.
| Device Structure | DPVBi Thickness | Barrier Height Reduction (eV) | Key Performance Enhancement | Reference |
| ITO / DPVBi / NPB / Alq3 / LiF / Al | 3 nm | > 0.2 | 40% increase in current efficiency compared to no HIL. | [2] |
| ITO / NPB / DPVBi :BCzVBi / Alq3 / LiF / Al | Not specified | Not explicitly stated | Used as a host material for blue emission. | [1] |
Experimental Protocols
Organic Light-Emitting Diode (OLED) Fabrication
This protocol describes the fabrication of a standard OLED device to investigate the effect of a DPVBi hole-injection layer.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
DPVBi (this compound)
-
NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine)
-
Alq3 (Tris(8-hydroxyquinolinato)aluminium)
-
LiF (Lithium Fluoride)
-
Al (Aluminum)
-
Organic solvent for cleaning (e.g., acetone, isopropanol)
-
Deionized water
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning facility (e.g., ultrasonic bath, UV-ozone cleaner)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a DPVBi layer of desired thickness (e.g., 3 nm) onto the ITO surface. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
-
Subsequently, deposit a 40 nm thick layer of NPB as the hole-transporting layer.
-
Deposit a 60 nm thick layer of Alq3 as the electron-transporting and emitting layer.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as an electron-injection layer.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation:
-
Encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Caption: Workflow for OLED fabrication with a DPVBi HIL.
Schottky Barrier Height Determination
The Schottky barrier height can be determined from the temperature dependence of the current-voltage (J-V) characteristics using the thermionic emission model.
Equipment:
-
Source-measure unit (SMU)
-
Cryostat with temperature controller
-
Computer for data acquisition
Procedure:
-
Device Preparation: Fabricate "hole-only" devices with the structure ITO/DPVBi/NPB/Au to isolate the hole injection process.
-
J-V-T Measurements:
-
Mount the device in a cryostat.
-
Measure the J-V characteristics of the device at various temperatures (e.g., from 200 K to 300 K in 20 K increments).
-
-
Data Analysis (Thermionic Emission Model):
-
The current density (J) in the thermionic emission regime is given by: J = AT² exp(-ΦB / kBT) [exp(qV / nkBT) - 1] where A is the effective Richardson constant, T is the temperature, ΦB is the Schottky barrier height, kB is the Boltzmann constant, q is the elementary charge, V is the applied voltage, and n is the ideality factor.
-
For V >> kBT/q, the equation simplifies to: J ≈ J₀ exp(qV / nkBT), where J₀ = A*T² exp(-ΦB / kBT) is the saturation current density.
-
From the J-V curves at each temperature, determine the saturation current J₀ by extrapolating the linear region of the ln(J) vs. V plot to V = 0.
-
Create a Richardson plot of ln(J₀/T²) versus 1/T.
-
The slope of the Richardson plot is equal to -ΦB/kB.
-
Calculate the Schottky barrier height ΦB from the slope.
-
Caption: Workflow for determining the Schottky barrier height.
Conclusion
DPVBi plays a crucial role as an interfacial material in organic electronic devices by effectively manipulating the Schottky energy barrier. Its application as a hole-injection layer leads to a significant reduction in the hole injection barrier, which in turn enhances the current density, luminance, and overall efficiency of devices like OLEDs. The experimental protocols provided herein offer a standardized methodology for fabricating test devices and quantifying the impact of DPVBi on the Schottky barrier height. These notes are intended to guide researchers in the further exploration and optimization of DPVBi-containing device architectures for advanced applications.
References
Application Notes and Protocols for the Synthesis of DPVBi Derivatives in Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 1,4-bis(2,2-diphenylvinyl)biphenyl (DPVBi) derivatives, a prominent class of organic materials utilized in advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This document details synthetic protocols, key performance data, and the underlying principles of their function, aiming to facilitate research and development in this field.
Introduction
DPVBi and its derivatives are highly fluorescent molecules that serve as exceptional blue-emitting materials in OLEDs.[1][2] Their rigid molecular structure and high photoluminescence quantum yield (PLQY) in the solid state make them ideal candidates for the emissive layer in these devices.[1] Furthermore, DPVBi-based materials can function as host materials for other emissive dopants and as efficient hole-injection and transport layers, highlighting their versatility in device architecture.[3][4] The purity of DPVBi derivatives is paramount, as impurities can act as charge traps, reducing device efficiency and lifespan.[3][5] Therefore, robust synthetic and purification protocols are crucial for achieving high-performance optoelectronic devices.
Data Presentation: Optoelectronic Properties of DPVBi Derivatives
The following table summarizes key performance metrics of select DPVBi derivatives in OLED applications, providing a comparative overview of their optoelectronic properties.
| Derivative Name | Role in OLED | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Reference |
| DPVBi | Blue Emitter / Host | >1000 | - | - | - | - | [2] |
| Arylamine-substituted DPVBi (Compound 1) | Blue Dopant | 16110 | 10.1 | 4.37 | - | (0.197, 0.358) | [6] |
| Arylamine-substituted DPVBi (Compound 4) | Deep Blue Dopant | 7005 | 6.25 | 2.50 | - | (0.151, 0.143) | [6] |
| TDPVBi (Cruciform DPVBi) | Non-doped Blue Emitter | >31170 | 6.2 | - | 3.8 | (0.16, 0.21) | [1][7] |
| DPVBi doped with DCJTB | White Emitter | 7822 | - | 1.75 | - | (0.25, 0.32) | [8] |
Experimental Protocols
Protocol 1: General Synthesis of Arylamine-Substituted DPVBi Derivatives via Horner-Wadsworth-Emmons Reaction
This protocol describes a general method for synthesizing arylamine-substituted DPVBi derivatives, a common strategy to tune the material's optoelectronic properties.
Materials:
-
4,4'-bis(bromomethyl)biphenyl
-
Triethyl phosphite
-
Appropriate arylamine-substituted benzaldehyde
-
Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Methanol
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Synthesis of the Phosphonate Intermediate:
-
In a round-bottom flask under an inert atmosphere, dissolve 4,4'-bis(bromomethyl)biphenyl in toluene.
-
Add triethyl phosphite (excess) and reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the tetraethyl ((biphenyl-4,4'-diyl)bis(methylene))bis(phosphonate) intermediate. This intermediate can be purified by recrystallization or column chromatography.
-
-
Horner-Wadsworth-Emmons Reaction:
-
In a separate flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add a solution of the phosphonate intermediate in anhydrous THF dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of the desired arylamine-substituted benzaldehyde in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure arylamine-substituted DPVBi derivative.
-
For high-purity materials required for OLED fabrication, sublimation is a necessary final purification step.[3]
-
Protocol 2: Synthesis of Cruciform DPVBi (TDPVBi)
This protocol outlines the synthesis of 2,5,2',5'-tetrakis(2,2-diphenylvinyl)biphenyl (TDPVBi), a derivative designed for improved morphological stability.[1]
Materials:
-
2,5,2',5'-tetrakis(bromomethyl)biphenyl (starting material, synthesis not detailed here)
-
Triethyl phosphite
-
Benzophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
Procedure:
-
Synthesis of the Phosphonate Intermediate:
-
A mixture of 2,5,2',5'-tetrakis(bromomethyl)biphenyl and excess triethyl phosphite is heated to reflux in toluene for several hours.
-
After completion of the reaction, the solvent and excess triethyl phosphite are removed under vacuum to yield the phosphonate intermediate.
-
-
Wittig-Horner Reaction:
-
The phosphonate intermediate and benzophenone are dissolved in dry THF.
-
A freshly prepared solution of potassium tert-butoxide in dry THF is added dropwise to the reaction mixture at room temperature under an inert atmosphere.
-
The reaction is stirred for several hours until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated.
-
-
Purification:
-
The crude TDPVBi is purified by column chromatography and subsequent recrystallization to obtain the final product.[1]
-
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol provides a general procedure for the fabrication of a multilayer OLED using DPVBi derivatives by thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., DNTPD
-
Hole Transport Layer (HTL), e.g., NPB
-
Emissive Layer (EML): DPVBi derivative (as dopant or neat film) and host material (e.g., MADN) if applicable
-
Electron Transport Layer (ETL), e.g., Alq3
-
Electron Injection Layer (EIL), e.g., LiF or Liq
-
-
Metal for cathode, e.g., Aluminum (Al)
-
Vacuum thermal evaporation system
-
Substrate cleaning setup (detergent, deionized water, solvents, UV-ozone or plasma cleaner)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation. A typical device structure is: ITO / HIL (e.g., DNTPD, 40 nm) / HTL (e.g., NPB, 20 nm) / EML (e.g., 2% DPVBi derivative doped in MADN, 20 nm) / ETL (e.g., Alq3, 40 nm).[6] The deposition rates and thicknesses should be carefully controlled using a quartz crystal monitor.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, 1 nm) followed by the metal cathode (e.g., Al, 100 nm).
-
-
Encapsulation:
-
Encapsulate the device in a dry, inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
-
Mandatory Visualizations
Caption: General workflow for the synthesis and purification of DPVBi derivatives.
Caption: Optoelectronic mechanism in a DPVBi-based OLED.
Caption: Logical relationships in the design of DPVBi derivatives for enhanced performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. ossila.com [ossila.com]
- 5. nbinno.com [nbinno.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Cruciform DPVBi: synthesis, morphology, optical and electroluminescent properties - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. One-Pot Synthesis of Bis(arylamino)pentiptycenes by TiCl4-DABCO Assisted Reductive Amination of Pentiptycene Quinone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DPVBi Film Deposition in Device Fabrication
Version: 1.0
Introduction
4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) is a widely utilized organic semiconductor material, primarily known for its application as a blue-emitting layer in Organic Light-Emitting Diodes (OLEDs).[1] Its wide bandgap and efficient electroluminescence make it a crucial component in the development of full-color displays and solid-state lighting.[1][2] Beyond its role as an emitter, DPVBi can also be employed in hole injection and transport layers, contributing to improved charge balance and overall device efficiency.[1]
The performance of DPVBi-based devices is critically dependent on the quality and morphology of the deposited thin films. Vacuum thermal evaporation (VTE) is the standard technique for depositing DPVBi thin films, as it allows for precise control over film thickness and purity.[2] This document provides detailed application notes and protocols for the deposition of DPVBi thin films and their integration into OLED devices.
Film Forming Ability of DPVBi
DPVBi is a small molecule organic material that readily forms thin films through physical vapor deposition. A key characteristic of DPVBi is its tendency to form amorphous films, which is generally desirable for OLED applications to avoid grain boundaries that can act as charge traps or non-radiative recombination centers. However, it's important to note that DPVBi films can undergo a phase transition from an amorphous to a crystalline state, which may impact the long-term stability and lifetime of the device. Careful control over deposition parameters is therefore crucial to optimize film morphology and device performance.
The purity of the DPVBi source material is paramount, with a purity of ≥99.0% (after sublimation) being essential to minimize the introduction of defects that can lead to premature device failure.[1]
Quantitative Data Summary
The following tables summarize key parameters for DPVBi film deposition and its application in OLEDs. Where specific data for DPVBi is not available in the literature, typical values for small molecule organic semiconductors used in similar applications are provided and noted.
Table 1: DPVBi Material Properties
| Property | Value | Reference |
| Chemical Formula | C₄₀H₃₀ | [1] |
| Molecular Weight | 510.67 g/mol | - |
| Melting Point | ~207 °C | [1] |
| Purity (sublimed) | ≥99.0% | [1] |
Table 2: Typical Vacuum Thermal Evaporation Parameters for DPVBi
| Parameter | Typical Value/Range | Notes |
| Base Pressure | 10⁻⁶ to 10⁻⁷ Torr | A high vacuum is crucial to minimize contamination from residual gases. |
| Deposition Rate | 0.5 - 2.0 Å/s | Slower deposition rates can lead to more uniform and smoother films. |
| Substrate Temperature | Room Temperature | Typically, DPVBi is deposited onto substrates at room temperature. |
| Source-to-Substrate Distance | 15 - 30 cm | This distance affects the uniformity of the deposited film. |
| Evaporation Source | Tantalum (Ta) or Tungsten (W) boat | These materials have high melting points and are compatible with organic materials. |
Note: The values in this table are typical for small molecule organic semiconductors and should be optimized for a specific deposition system and desired film properties.
Table 3: DPVBi Film Properties in OLEDs
| Property | Value/Range | Characterization Method | Reference |
| Film Thickness | 20 - 65 nm | Quartz Crystal Microbalance (QCM), Ellipsometry, Profilometry | [3] |
| Surface Roughness (RMS) | < 1 nm (expected) | Atomic Force Microscopy (AFM) | - |
| Morphology | Amorphous (as-deposited) | X-Ray Diffraction (XRD), AFM | - |
Table 4: Example OLED Device Structure Incorporating DPVBi
| Layer | Material | Thickness (nm) | Deposition Method |
| Anode | Indium Tin Oxide (ITO) | 100 - 150 | Sputtering |
| Hole Injection Layer (HIL) | 2-TNATA | 25 | VTE |
| Hole Transport Layer (HTL) | NPB | 40 | VTE |
| Emitting Layer (EML) | DPVBi | 56 | VTE |
| Electron Transport Layer (ETL) | Alq₃ | 30 | VTE |
| Electron Injection Layer (EIL) | LiF | 1 | VTE |
| Cathode | Aluminum (Al) | 100 | VTE |
Note: This is an example device structure. The optimal thickness for each layer will depend on the specific device architecture and performance targets.[2][3]
Experimental Protocols
Protocol 1: Vacuum Thermal Evaporation of DPVBi Thin Films
This protocol describes the procedure for depositing a DPVBi thin film onto a substrate using a vacuum thermal evaporation system.
1. Substrate Preparation: 1.1. Clean the substrate (e.g., ITO-coated glass) by sequentially sonicating in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). 1.2. Dry the substrate with a stream of high-purity nitrogen gas. 1.3. Treat the substrate with UV-ozone for 10-15 minutes immediately before loading it into the deposition chamber to improve the work function of the anode and remove any remaining organic residues.
2. System Preparation: 2.1. Load the sublimed-grade DPVBi powder into a clean tantalum or tungsten evaporation boat. 2.2. Securely mount the cleaned substrate onto the substrate holder in the deposition chamber. 2.3. Pump down the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
3. Deposition Process: 3.1. Slowly increase the current to the evaporation boat to heat the DPVBi source material. 3.2. Monitor the deposition rate using a quartz crystal microbalance (QCM). 3.3. Once the desired deposition rate (e.g., 1 Å/s) is stable, open the shutter to begin deposition onto the substrate. 3.4. Continue the deposition until the desired film thickness is achieved, as indicated by the QCM. 3.5. Close the shutter and gradually decrease the current to the evaporation boat to cool it down.
4. Post-Deposition: 4.1. Allow the system to cool down before venting the chamber with an inert gas (e.g., nitrogen). 4.2. Remove the coated substrate for further processing or characterization.
Protocol 2: Fabrication of a DPVBi-based OLED
This protocol outlines the fabrication of a multilayer OLED device using DPVBi as the emitting layer, following the deposition of the DPVBi film as described in Protocol 1.
1. Deposition of Preceding Layers: 1.1. Following the substrate preparation in Protocol 1, deposit the hole injection layer (e.g., 2-TNATA) and the hole transport layer (e.g., NPB) sequentially via VTE without breaking the vacuum.
2. Deposition of DPVBi Emitting Layer: 2.1. Deposit the DPVBi layer according to Protocol 1 to the desired thickness (e.g., 56 nm).[3]
3. Deposition of Subsequent Layers: 3.1. Without breaking the vacuum, deposit the electron transport layer (e.g., Alq₃) and the electron injection layer (e.g., LiF) sequentially via VTE.
4. Cathode Deposition: 4.1. Transfer the substrate to an interconnected vacuum chamber for metal deposition. 4.2. Deposit the metal cathode (e.g., Aluminum) via VTE.
5. Encapsulation: 5.1. Transfer the completed device to a nitrogen-filled glovebox. 5.2. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from atmospheric moisture and oxygen.
Visualizations
Caption: Experimental workflow for DPVBi thin film deposition and characterization.
Caption: Sequential workflow for fabricating a DPVBi-based OLED device.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up DPVBi Synthesis
Welcome to the technical support center for the synthesis of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of DPVBi synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and purification of DPVBi, particularly when transitioning from laboratory to larger-scale production.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low or Inconsistent Yield | 1. Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or poor mixing. 2. Reagent Quality: Impurities in starting materials (e.g., 4,4'-dibromobiphenyl or diphenylacetonitrile derivatives) or solvents. 3. Stoichiometry Imbalance: Incorrect molar ratios of reactants, catalyst, or base. 4. Catalyst Deactivation: Presence of oxygen or moisture deactivating the palladium catalyst in Suzuki coupling, or degradation of the base in Wittig-Horner reactions. | 1. Optimize Reaction Conditions: Increase reaction time and monitor progress using TLC or LC-MS. Ensure efficient stirring, especially in larger vessels. Gradually increase temperature, monitoring for byproduct formation. 2. Reagent Qualification: Use high-purity, anhydrous solvents and reagents. Characterize starting materials to ensure they meet specifications. 3. Precise Stoichiometry: Carefully control the addition of all reagents. For Suzuki coupling, a slight excess of the boronic acid derivative may be beneficial. 4. Inert Atmosphere: For Suzuki coupling, thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][2] For Wittig-Horner, ensure the base is freshly prepared or properly stored. |
| PUR-001 | Difficulty in Purification | 1. Presence of Close-Eluting Impurities: Homocoupled byproducts from Suzuki reactions or unreacted starting materials can be difficult to separate by column chromatography. 2. Formation of Triphenylphosphine Oxide: A common byproduct in Wittig reactions that can be challenging to remove completely.[3] 3. Thermal Degradation: DPVBi may degrade at elevated temperatures required for sublimation, leading to impure product. | 1. Multi-Step Purification: Employ a combination of techniques. Start with recrystallization to remove the bulk of impurities, followed by column chromatography with a carefully selected solvent system. For high-purity requirements, sublimation is often the final step.[4][5] 2. Optimized Chromatography: Use a high-surface-area silica gel and a gradient elution method to improve separation. Alternatively, selective precipitation of the product or the byproduct can be explored. 3. Controlled Sublimation: Use a gradient temperature sublimation apparatus to separate DPVBi from less volatile and more volatile impurities.[5] Optimize the temperature and pressure to minimize degradation. |
| IMP-001 | Presence of Impurities in Final Product | 1. Incomplete Conversion: Residual starting materials remain in the product. 2. Side Reactions: Formation of byproducts such as homocoupled products in Suzuki coupling or isomers in Wittig-Horner reactions. 3. Catalyst Residues: Residual palladium from Suzuki coupling can contaminate the final product. | 1. Drive Reaction to Completion: Use a slight excess of one reagent or increase reaction time as guided by in-process controls (e.g., HPLC, LC-MS). 2. Fine-tune Reaction Conditions: Adjust temperature, catalyst, ligand, and base to minimize side reactions. For Suzuki coupling, using bulky phosphine ligands can sometimes suppress homocoupling.[1][6] 3. Catalyst Removal: After the reaction, perform an aqueous workup with a chelating agent (e.g., EDTA) or use a scavenger resin to remove residual palladium. |
| SCL-001 | Poor Reproducibility at Larger Scale | 1. Heat and Mass Transfer Issues: Inefficient heating, cooling, or mixing in larger reactors can lead to temperature gradients and localized concentration differences, affecting reaction kinetics and selectivity. 2. Extended Reaction Times: What works in a few hours at the lab scale may take significantly longer in a large reactor due to slower heating and addition rates. | 1. Engineering Controls: Use reactors with appropriate agitation and heat transfer capabilities. Consider a staged addition of reagents to control exotherms. 2. Process Modeling: Develop a kinetic model of the reaction to better predict the required reaction times and conditions at scale. Perform pilot-scale runs to validate the model before moving to full production. |
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes for DPVBi?
The most common synthetic routes for DPVBi are the Suzuki-Miyaura cross-coupling reaction and the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. The Suzuki reaction typically involves the coupling of a biphenyl derivative with a diphenylvinyl boronic acid or ester, while the Wittig/HWE reaction involves the reaction of a biphenyl dialdehyde with a phosphonium ylide or phosphonate carbanion derived from diphenylmethane.[7][8]
2. How can I monitor the progress of my DPVBi synthesis?
Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) for a quick qualitative assessment. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[2] These techniques can track the consumption of starting materials and the formation of the DPVBi product and any byproducts.
3. What are the critical parameters to control during a Suzuki coupling for DPVBi synthesis?
The critical parameters for a successful Suzuki coupling are:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial, especially for sterically hindered substrates.[1][9]
-
Base: The type and amount of base (e.g., potassium carbonate, cesium carbonate) can significantly impact the reaction rate and yield.[10]
-
Solvent: A suitable solvent system (e.g., toluene/water, dioxane/water) is necessary to dissolve the reactants and facilitate the reaction.[2][6]
-
Temperature: The reaction often requires heating to proceed at a reasonable rate.[10]
-
Inert Atmosphere: Strict exclusion of oxygen is necessary to prevent catalyst deactivation.[1]
4. What are the typical byproducts in a Wittig-Horner synthesis of DPVBi?
In a Wittig-Horner synthesis, common byproducts include:
-
Triphenylphosphine oxide (in the case of a standard Wittig reaction): This is a stoichiometric byproduct that needs to be removed during purification.[3]
-
Dialkyl phosphate salts (in the HWE reaction): These are generally water-soluble and can be removed with an aqueous workup.[7][11]
-
(Z)-isomers: While the HWE reaction generally favors the formation of the (E)-isomer (trans), some amount of the (Z)-isomer (cis) may be formed.[11][12]
-
Unreacted starting materials.
5. What purity level is required for DPVBi used in OLED applications?
For high-performance Organic Light-Emitting Diode (OLED) applications, a very high purity of DPVBi is required, typically >99.0%, and often >99.5% as determined by HPLC.[4] Impurities can act as charge traps or quenching sites, which can significantly reduce the efficiency and lifetime of the device.
6. Which analytical techniques are best for assessing the purity of DPVBi?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the main component and detecting non-volatile organic impurities.[13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the DPVBi and can detect impurities with different chemical structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the material, which is important for sublimation purification and device fabrication.[16]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a magnetic stirrer, condenser, and an inert gas inlet is flame-dried or oven-dried before use.
-
Reagent Charging: The flask is charged with 4,4'-dihalobiphenyl (1.0 eq.), the diphenylvinyl boronic acid derivative (2.2 eq.), and the base (e.g., K₂CO₃, 4.0 eq.).
-
Solvent Addition and Degassing: The solvent mixture (e.g., toluene and water) is added. The mixture is then thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.[2]
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and ligand (if required) are added under a positive flow of inert gas.
-
Reaction: The mixture is heated to the desired temperature (e.g., 90-110 °C) and stirred vigorously until the reaction is complete as monitored by TLC or HPLC.
-
Workup: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization and/or sublimation.
General Protocol for Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization.
-
Phosphonate Carbanion Formation: A suitable base (e.g., sodium hydride or potassium tert-butoxide) is added to a solution of the bis(phosphonate) ester of 1,1'-biphenyl-4,4'-diyldimethane in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere at 0 °C. The mixture is stirred until the ylide formation is complete.
-
Aldehyde Addition: A solution of benzophenone (2.2 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.
-
Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to separate it from the phosphate byproduct and any unreacted starting materials. Further purification can be achieved by recrystallization.[17]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction for DPVBi synthesis.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis of DPVBi.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ossila.com [ossila.com]
- 5. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. juliethahn.com [juliethahn.com]
- 13. Identification, Characterization and HPLC Quantification of Process-Related Impurities in Bepotastine Besilate Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aber.apacsci.com [aber.apacsci.com]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Technical Support Center: Purification of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most frequently employed and effective methods for the purification of DPVBi are recrystallization, column chromatography, and sublimation. The choice of method often depends on the initial purity of the crude material and the desired final purity for its intended application, such as in organic light-emitting diodes (OLEDs).
Q2: What is the recommended solvent system for the recrystallization of DPVBi?
A2: A commonly cited and effective solvent system for the recrystallization of DPVBi is a mixture of tetrahydrofuran (THF) and methanol, typically in a 1:9 volume ratio.[1] DPVBi is soluble in hot THF and less soluble in methanol, which acts as an anti-solvent to induce crystallization upon cooling.
Q3: What level of purity can be expected from sublimation?
A3: Sublimation is a highly effective technique for achieving very high purity of DPVBi, often exceeding 99.0% as determined by HPLC.[2] This method is particularly suitable for applications in organic electronics where trace impurities can significantly impact device performance.
Q4: Can column chromatography be used to purify DPVBi?
A4: Yes, column chromatography can be used for the purification of DPVBi, especially for removing polar or non-polar impurities that are difficult to separate by recrystallization alone. A silica gel stationary phase with a non-polar eluent system, such as a hexane/ethyl acetate gradient, is a common starting point.
Q5: What are the potential sources of impurities in crude DPVBi?
A5: Impurities in crude DPVBi can originate from starting materials, side reactions, or decomposition during synthesis. Common impurities may include unreacted starting materials from the Wittig or similar coupling reactions used in its synthesis, by-products such as triphenylphosphine oxide, and partially reacted intermediates.
Troubleshooting Guide
Recrystallization Issues
Q: My DPVBi is not dissolving completely in the hot THF/methanol mixture. What should I do?
A: If the compound does not fully dissolve, you can try the following:
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Increase the proportion of THF: Gradually add small amounts of hot THF to the mixture until the solid dissolves. Be mindful that adding too much THF may reduce the final yield.
-
Increase the temperature: Ensure the solvent mixture is heated to its boiling point, as DPVBi's solubility increases with temperature.
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Filter hot: If an insoluble impurity is suspected, perform a hot filtration to remove it before allowing the solution to cool.
Q: No crystals are forming upon cooling the recrystallization solution. What is the problem?
A: The absence of crystal formation could be due to several factors:
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Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure DPVBi to induce nucleation.
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Insufficient anti-solvent: The concentration of methanol may be too low. You can try adding a small amount of cold methanol to the solution.
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Solution too dilute: If too much THF was used, the solution might be too dilute for crystallization to occur. In this case, you can evaporate some of the solvent to increase the concentration of DPVBi.
Q: The recrystallized DPVBi appears oily or forms an amorphous solid instead of crystals. How can I fix this?
A: Oiling out can occur if the solution is cooled too rapidly or if significant impurities are present.
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Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate.
-
Solvent adjustment: The solvent ratio may need optimization. Try experimenting with slightly different THF/methanol ratios.
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Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.
Column Chromatography Issues
Q: The DPVBi is moving too quickly (high Rf) or not at all (low Rf) on the silica gel column. How do I adjust the elution?
A: The retention of DPVBi on the column is controlled by the polarity of the eluent.
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High Rf (moving too fast): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
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Low Rf (stuck on the column): Increase the polarity of the eluent by gradually increasing the proportion of ethyl acetate.
Q: The separation of DPVBi from impurities is poor, resulting in overlapping fractions. What can I do to improve this?
A: Poor separation can be addressed by:
-
Optimizing the eluent system: Perform thin-layer chromatography (TLC) with various solvent systems to find the one that provides the best separation between DPVBi and the impurities.
-
Using a finer mesh silica gel: A smaller particle size of the stationary phase can improve resolution.
-
Adjusting the column dimensions: A longer and narrower column can enhance separation efficiency.
-
Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Data Presentation
| Purification Method | Solvent/Conditions | Typical Yield | Typical Purity | Analytical Method |
| Recrystallization | Tetrahydrofuran/Methanol (1:9 v/v) | Data not available | High | - |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate Gradient | >80% (general estimate) | >95% | TLC, HPLC |
| Sublimation | High Vacuum, Temperature Gradient | >70% (general estimate) | >99.0%[2] | HPLC, GC |
Note: Yields are highly dependent on the purity of the crude material and the specific experimental conditions.
Experimental Protocols
1. Recrystallization of this compound
This protocol is based on the commonly cited method for obtaining crystalline DPVBi.[1]
-
Materials:
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Crude this compound
-
Tetrahydrofuran (THF), HPLC grade
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Methanol, HPLC grade
-
Erlenmeyer flask
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Heating mantle or hot plate with a water bath
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Condenser
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Buchner funnel and filter paper
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Vacuum flask
-
-
Procedure:
-
Place the crude DPVBi in an Erlenmeyer flask.
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Add a minimal amount of THF to dissolve the solid at room temperature.
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Gently heat the solution while stirring.
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Slowly add methanol (in a 9:1 ratio to THF) to the solution. The solution should become slightly turbid.
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If precipitation occurs, add a small amount of THF until the solution becomes clear again at an elevated temperature.
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Attach a condenser and heat the solution to a gentle boil until all the solid is dissolved.
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold methanol.
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Dry the purified crystals under vacuum.
-
2. Column Chromatography (General Protocol)
-
Materials:
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Crude DPVBi
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane, HPLC grade
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Ethyl acetate, HPLC grade
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Chromatography column
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Collection tubes or flasks
-
-
Procedure:
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Prepare the column by packing it with a slurry of silica gel in hexane.
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Dissolve the crude DPVBi in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
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Carefully load the sample onto the top of the silica gel bed.
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Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate.
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Collect fractions and monitor the separation using thin-layer chromatography (TLC).
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Combine the fractions containing the pure DPVBi.
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Remove the solvent under reduced pressure to obtain the purified product.
-
3. Sublimation (General Protocol)
-
Materials:
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Crude or pre-purified DPVBi
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Sublimation apparatus
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High vacuum pump
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Heating mantle
-
-
Procedure:
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Place the DPVBi sample in the bottom of the sublimation apparatus.
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Assemble the apparatus and connect it to a high vacuum pump.
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Evacuate the system to a high vacuum.
-
Gradually heat the bottom of the apparatus containing the sample.
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The DPVBi will sublime and deposit as pure crystals on the cold finger or cooler parts of the apparatus.
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Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified crystals.
-
Visualization
Caption: Purification workflow for this compound.
References
Technical Support Center: Purification of DPVBi from Triphenylphosphine Oxide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of triphenylphosphine oxide (TPPO), a common byproduct in the synthesis of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from DPVBi synthesis challenging?
A1: Triphenylphosphine oxide is a significant byproduct of the Wittig reaction, a common method for synthesizing DPVBi.[1] Its removal can be complex due to its high polarity and tendency to co-purify with the desired product. For large-scale synthesis, traditional column chromatography can be impractical and costly.[1]
Q2: What are the primary strategies for removing TPPO from a DPVBi reaction mixture?
A2: The main approaches for TPPO removal can be broadly categorized into three methods:
-
Precipitation/Crystallization: This technique relies on the differential solubility of DPVBi and TPPO in various solvent systems. It can be further enhanced by the addition of metal salts that form insoluble complexes with TPPO.
-
Chromatography: Methods such as silica gel plug filtration or column chromatography are effective for separating TPPO from the DPVBi product.[2]
-
Alternative Reagents: Utilizing polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct, as it can be filtered off at the end of the reaction.[3]
Q3: How do I choose the most suitable TPPO removal method for my DPVBi synthesis?
A3: The optimal method depends on several factors, including the scale of your reaction, the polarity and stability of your DPVBi product, and the solvent used in the reaction. The following decision tree can guide your selection:
References
Technical Support Center: DPVBi Thin Film Deposition for OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the deposition of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) thin films for Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide is designed to help users identify and resolve common problems during DPVBi thin film deposition.
Problem 1: Low Device Efficiency and Brightness
Low electroluminescence (EL) efficiency and brightness are common issues in OLED fabrication. Several factors related to the DPVBi layer can contribute to this problem.
| Possible Cause | Recommended Solution | Expected Outcome |
| Impure DPVBi Source Material | Use high-purity, sublimed grade DPVBi (>99.0%). Impurities can act as charge traps and non-radiative recombination centers, which can reduce efficiency.[1] | Improved charge transport and recombination, leading to higher efficiency and brightness. |
| Poor Film Morphology | Optimize the deposition rate and substrate temperature. A smooth, uniform DPVBi film is crucial for efficient charge transport. | Enhanced charge mobility and reduced leakage current, resulting in better device performance. |
| Unbalanced Charge Injection | Adjust the thickness of the DPVBi layer. DPVBi can also serve as a hole injection layer, and its thickness can influence the overall charge balance in the device.[2][3] | Optimized charge injection and recombination, leading to higher external quantum efficiency (EQE). |
| Inefficient Energy Transfer (if used as a host) | Ensure proper doping concentration if DPVBi is used as a host material for a fluorescent emitter. | Maximized energy transfer from the DPVBi host to the dopant, improving the overall device efficiency. |
Problem 2: High Turn-On Voltage
A high turn-on voltage indicates inefficient charge injection or transport within the OLED.
| Possible Cause | Recommended Solution | Expected Outcome |
| Thick DPVBi Layer | Systematically decrease the thickness of the DPVBi layer to find the optimal balance between charge transport and device resistance. | Reduced device resistance and a lower turn-on voltage. |
| Energy Barrier at Interfaces | DPVBi can help manipulate the Schottky energy barrier between the anode (e.g., ITO) and the emitting layer.[2] Consider inserting a dedicated hole injection layer (HIL) or modifying the DPVBi thickness to optimize this interface. | Improved hole injection, leading to a lower turn-on voltage. |
| Sub-optimal Deposition Conditions | Control the substrate temperature during deposition. Elevated temperatures can sometimes improve the crystallinity and charge transport properties of the film, but excessive heat can be detrimental. | Enhanced film quality and charge mobility, contributing to a lower turn-on voltage. |
Problem 3: Poor Film Uniformity and High Roughness
The quality of the DPVBi thin film directly impacts device performance and lifetime.
| Possible Cause | Recommended Solution | Expected Outcome |
| Inconsistent Deposition Rate | Maintain a stable and optimized deposition rate. Higher rates can sometimes lead to rougher films. | A smoother and more uniform DPVBi film, which is essential for consistent device operation. |
| Contaminated Substrate | Ensure thorough cleaning of the substrate before deposition to remove any organic residues or particulates. | Improved film adhesion and uniformity. |
| Inappropriate Substrate Temperature | The substrate temperature influences the mobility of molecules as they deposit, affecting the film's morphology.[4][5][6] Experiment with different substrate temperatures to find the optimal condition for DPVBi. | A film with the desired morphology and reduced surface roughness. |
Problem 4: Device Instability and Short Lifetime
Device degradation is a critical issue in OLEDs, and the DPVBi layer can play a role in this.
| Possible Cause | Recommended Solution | Expected Outcome |
| Material Degradation | Ensure the DPVBi source material is not degraded before deposition. DPVBi has good thermal stability, with a melting point of around 207°C.[3] | Reduced incorporation of impurities from degraded source material, leading to a more stable device. |
| Interface Instability | Optimize the interfaces between the DPVBi layer and adjacent layers. Poor interfaces can be a source of degradation. | Improved device stability and longer operational lifetime. |
| Morphological Changes During Operation | Consider a post-deposition annealing step. Annealing can sometimes improve the morphological stability of the film, though it must be done carefully to avoid damaging other layers.[7] | A more stable film morphology, which can contribute to a longer device lifetime. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DPVBi in an OLED device?
A1: DPVBi is a versatile wide band gap small molecule semiconductor. It is commonly used as a blue host-emitting material in OLEDs.[2][3] It can also function as a hole-injection and hole-transporting material.[2][3]
Q2: What is the recommended deposition technique for DPVBi thin films?
A2: Thermal evaporation in a high-vacuum environment is the standard and recommended technique for depositing DPVBi thin films.[8] This method allows for precise control over film thickness and purity.
Q3: How does the purity of DPVBi affect OLED performance?
A3: The purity of DPVBi is critical. Impurities can act as charge traps or quenching sites, leading to reduced efficiency, lower brightness, and shorter device lifetimes.[1] It is highly recommended to use sublimed grade DPVBi with a purity of at least 99.0%.[3]
Q4: What is a typical deposition rate for DPVBi?
A4: The optimal deposition rate can vary depending on the specific device architecture and desired film properties. It is generally recommended to start with a low deposition rate (e.g., 0.5-2 Å/s) and optimize from there. The deposition rate can significantly influence the morphology of the resulting film.[9][10]
Q5: Should I anneal the DPVBi thin film after deposition?
A5: Post-deposition annealing can sometimes improve the performance of OLEDs by enhancing the crystallinity and morphology of the organic layers.[7] However, the effect of annealing is highly dependent on the specific material and device structure. It is recommended to conduct a systematic study of annealing temperatures and durations to determine the optimal conditions for your specific application. In some cases, annealing can also have detrimental effects.
Experimental Protocols
Protocol 1: Standard Thermal Evaporation of DPVBi
This protocol outlines a general procedure for the thermal evaporation of a DPVBi thin film.
Caption: Workflow for DPVBi Thermal Evaporation.
Protocol 2: Troubleshooting Flowchart for Low Efficiency
This flowchart provides a logical sequence for troubleshooting low efficiency in DPVBi-based OLEDs.
Caption: Troubleshooting Low OLED Efficiency.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. aml.iaamonline.org [aml.iaamonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing OLED Stability with DPVBi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the stability of Organic Light-Emitting Diodes (OLEDs) utilizing 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of DPVBi-based OLEDs.
| Problem | Potential Cause | Suggested Solution |
| Rapid Decrease in Luminance and Efficiency | 1. Material Purity: Impurities in DPVBi or other organic layers can act as charge traps and non-radiative recombination centers, leading to accelerated degradation.[1] 2. Photo-oxidation: Exposure of the DPVBi layer to UV light and oxygen during or after fabrication can create quenching sites. 3. Poor Charge Balance: An imbalance in the injection and transport of holes and electrons can lead to exciton quenching at the interfaces. | 1. Use High-Purity Materials: Ensure DPVBi and other materials are of high purity (sublimed grade, >99.0%).[2] 2. Inert Environment: Fabricate and encapsulate the device in a glove box with low oxygen and moisture levels. 3. Optimize Layer Thickness: Adjust the thickness of the DPVBi layer, especially when used as a hole-injection layer (HIL), to improve charge balance. A few nanometers can be effective.[3] |
| High Operating Voltage | 1. Large Hole Injection Barrier: A significant energy barrier between the anode (e.g., ITO) and the hole-transport layer (HTL) can impede hole injection.[3] 2. Interface Contamination: Contaminants at the layer interfaces can disrupt charge transport. | 1. Incorporate a DPVBi HIL: A thin layer of DPVBi between the anode and HTL can reduce the hole injection barrier.[3][4] 2. Substrate and Chamber Cleaning: Thoroughly clean the substrate and ensure the deposition chamber is free from contaminants. |
| Poor Color Purity or Unwanted Emission | 1. Impurity-related Emission: Impurities in the DPVBi can lead to parasitic emission, affecting the color purity.[1] 2. Exciplex Formation: Formation of exciplexes at the interface of DPVBi and an adjacent layer can result in a red-shifted, broad emission. | 1. Verify Material Purity: Use high-purity DPVBi to avoid unwanted emissive sites.[1] 2. Energy Level Alignment: Select adjacent organic layers with appropriate HOMO and LUMO energy levels to minimize exciplex formation. |
| Appearance of Dark Spots | 1. Moisture and Oxygen Ingress: Encapsulation failure can allow moisture and oxygen to penetrate the device, leading to the growth of non-emissive dark spots.[5] 2. Substrate Defects or Particles: Particulates on the substrate can lead to short circuits and localized degradation. | 1. Effective Encapsulation: Use high-quality encapsulation techniques to protect the device from the ambient environment. 2. Substrate Inspection: Carefully inspect and clean the substrate before device fabrication. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of DPVBi in enhancing OLED stability?
A1: DPVBi, a wide bandgap semiconductor, primarily enhances OLED stability in two ways. Firstly, when used as a blue host-emitting material, its stable molecular structure contributes to a longer operational lifetime.[2] Secondly, and more significantly, a thin nano-layer of DPVBi can be used as a hole-injection layer (HIL) between the anode (commonly ITO) and the hole-transport layer (HTL).[3][4] This layer effectively reduces the Schottky energy barrier for hole injection, leading to a lower operating voltage, improved current and luminance efficiencies, and consequently, enhanced device stability.[3][4]
Q2: How critical is the purity of DPVBi for device performance?
A2: The purity of DPVBi is of paramount importance.[2] Even trace amounts of impurities can act as charge traps, leading to non-radiative recombination and a decrease in quantum efficiency.[1] Impurities can also introduce unwanted emission, which compromises the color purity of the blue emission.[1] Furthermore, these impurities can accelerate degradation pathways, significantly shortening the operational lifespan of the OLED.[1] Therefore, using high-purity, sublimed-grade DPVBi (>99.0%) is crucial for achieving high performance and stability.[2]
Q3: What are the main degradation mechanisms in DPVBi-based OLEDs?
A3: The primary degradation mechanisms include:
-
Photo-oxidation: In the presence of oxygen and UV light (or the blue light emitted by the device itself), DPVBi can undergo photo-oxidation, creating chemical defects that quench photoluminescence.
-
Exciton-Induced Degradation: Singlet excitons, which are responsible for light emission, can also contribute to the degradation of the organic materials over time.
-
Formation of Non-emissive Species: Over prolonged operation, chemical reactions can lead to the formation of non-emissive species within the organic layers, reducing the overall light output.[5]
-
Interlayer Diffusion: Gradual diffusion of molecules between adjacent layers can disrupt the intended device structure and function.[6]
-
Electrochemical and Thermal Degradation: High current densities and the resulting Joule heating can lead to the breakdown of the organic materials.[5]
Q4: What is the optimal thickness for a DPVBi hole-injection layer?
A4: The optimal thickness for a DPVBi HIL is typically in the range of a few nanometers. One study found that a 3 nm thick DPVBi HIL provided the best performance, significantly reducing the operating voltage and increasing device lifetime.[3] The ideal thickness will depend on the specific device architecture and the other materials used. It is recommended to experimentally optimize the DPVBi HIL thickness for your particular device structure.
Q5: Can DPVBi be used in applications other than blue-emitting OLEDs?
A5: Yes. While DPVBi is well-known as a blue-emitting host, its excellent hole-injection and transport properties make it a versatile material.[2] It can be incorporated as a HIL or HTL in OLEDs of other colors to improve charge balance and overall device performance.[2] Additionally, DPVBi can be used as a host for dopants to create white-emitting OLEDs.[4]
Data Presentation
Table 1: Impact of DPVBi as a Hole-Injection Layer (HIL) on OLED Performance
| Device Structure | DPVBi HIL Thickness (nm) | Operating Voltage at 1000 cd/m² (V) | Current Efficiency Increase (%) | Reduction in Hole Injection Barrier (eV) |
| ITO/NPB/Alq3/LiF/Al | 0 | Not specified | - | - |
| ITO/DPVBi/NPB/Alq3/LiF/Al | 3 | 4.9 | 40 | > 0.2 |
Data extracted from Yun et al., J. Nanosci. Nanotechnol., 13 (3), 2166-2170 (2013).[3]
Experimental Protocols
1. Protocol for Fabrication of a DPVBi-based OLED with a Hole-Injection Layer
This protocol describes the fabrication of a standard OLED device incorporating a DPVBi HIL using thermal evaporation.
a. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove any residual organic contaminants.
b. Organic and Metal Layer Deposition:
- Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
- Deposit a thin layer of DPVBi as the HIL. A typical thickness to test is 3 nm. The deposition rate should be slow, around 0.1 Å/s, for precise thickness control.[3]
- Deposit the hole-transport layer (HTL), for example, 60 nm of NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine), at a rate of 1 Å/s.
- Deposit the emissive layer (EML), for instance, 50 nm of Alq3 (Tris(8-hydroxyquinolinato)aluminum), at a rate of 1 Å/s.
- Deposit the electron-injection layer (EIL), such as 1 nm of LiF (Lithium Fluoride), at a rate of 0.1 Å/s.
- Deposit the cathode, typically 120 nm of Aluminum (Al), at a rate of 2-3 Å/s.
c. Encapsulation:
- Without breaking the vacuum, or in an inert glove box environment, encapsulate the device using a glass lid and a UV-curable epoxy resin to prevent exposure to moisture and oxygen.
2. Protocol for Measuring Photoluminescence Quantum Yield (PLQY) of a DPVBi Film
This protocol outlines the measurement of the absolute PLQY of a DPVBi thin film using a spectrofluorometer with an integrating sphere.
a. Sample Preparation:
- Prepare a thin film of DPVBi on a quartz substrate using spin-coating or thermal evaporation. The thickness should be sufficient to have measurable absorption but not so thick as to cause significant re-absorption effects.
b. Measurement Procedure:
- Mount a PTFE-coated integrating sphere into a commercial spectrofluorometer.
- Record the excitation profile of the empty sphere to measure the integrated excitation intensity, Le(λ).
- Place the DPVBi film in the integrating sphere such that the excitation beam does not directly hit the sample. Record the integrated excitation profile, L0(λ).
- Position the DPVBi film so that it is directly excited by the beam. Record the integrated excitation profile, Li(λ).
- Measure the luminescence spectrum of the DPVBi film by exciting at a wavelength where it absorbs (e.g., around 350 nm).
- Correct the measured luminescence spectrum for the spectral response of the detection system.
- Calculate the film absorbance (A) from the integrated excitation profiles.
- The PLQY can then be determined from the ratio of the number of emitted photons to the number of absorbed photons.
Visualizations
Caption: Workflow for the fabrication of a DPVBi-based OLED.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Enhanced Performance of Organic Light Emitting Device by Incorpor...: Ingenta Connect [ingentaconnect.com]
- 4. ossila.com [ossila.com]
- 5. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manufacturing of OLEDs – challenges and solutions ... [eenewseurope.com]
Troubleshooting low quantum efficiency in DPVBi-based OLEDs
Technical Support Center: DPVBi-Based OLEDs
This guide provides troubleshooting assistance for researchers and scientists encountering low quantum efficiency in 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)-based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the fabrication and testing of DPVBi-based OLEDs.
Issue 1: My overall device efficiency is low. Where should I start troubleshooting?
Low quantum efficiency can stem from multiple factors, including material quality, device structure, and fabrication processes. A systematic approach is crucial. Start by evaluating the purity of your DPVBi material, as impurities can act as charge traps or non-radiative recombination centers, significantly reducing efficiency.[1][2] Next, assess the charge balance within the device, as an imbalance between holes and electrons is a primary cause of poor performance.[1][3] Finally, review your device architecture, particularly the thickness of each layer, as this heavily influences charge transport and recombination.[4]
Issue 2: How does the purity of DPVBi affect quantum efficiency?
The purity of DPVBi is paramount for optimal device performance.[1] Impurities, which can be residual reactants or by-products from synthesis, can introduce defects that lead to several problems:
-
Charge Trapping: Impurity sites can trap electrons or holes, preventing them from recombining radiatively in the emissive layer.[2]
-
Luminescence Quenching: Impurities can act as quenching sites, causing excitons to decay non-radiatively, which generates heat instead of light.[5]
-
Reduced Stability: The presence of impurities can accelerate material degradation, shortening the operational lifetime of the device.[2]
For reliable results, it is recommended to use DPVBi with a purity of at least 99.0%, preferably purified by sublimation.[1][6]
Issue 3: What is "charge balance" and how does it impact DPVBi OLEDs?
Charge balance refers to the equal injection and transport of holes and electrons into the emissive layer (EML). Achieving a good charge balance is critical for maximizing the probability that electrons and holes will meet and recombine within the DPVBi layer to produce light.[1][7]
An imbalance leads to:
-
Excess Carrier Leakage: If hole mobility is much higher than electron mobility (or vice-versa), the excess carriers can pass through the EML without recombining, reducing current efficiency.
-
Recombination Zone Shift: An imbalance can shift the recombination zone towards one of the transport layers. If recombination occurs outside the intended DPVBi emissive layer, it can lead to undesired emission colors and lower efficiency.[8]
DPVBi itself has good hole transport properties.[1] Therefore, ensuring efficient electron injection and transport to meet the holes in the DPVBi layer is often a key challenge. Optimizing the thickness and material choice for the electron transport layer (ETL) and electron injection layer (EIL) is crucial.[9]
Issue 4: The turn-on voltage of my device is very high. What could be the cause?
A high turn-on voltage typically indicates large energy barriers at the interfaces between layers, which impede the injection of charge carriers (holes or electrons).[3]
-
Poor Hole Injection: There may be a large energy barrier between the anode (e.g., ITO) and the hole transport layer (HTL), or between the HTL and the DPVBi EML. Inserting a dedicated hole injection layer (HIL) can mitigate this.[6][10] Studies have shown that a very thin (e.g., 3 nm) layer of DPVBi itself can act as an efficient HIL, reducing the operating voltage.[10]
-
Poor Electron Injection: A significant energy barrier between the cathode (e.g., Al) and the electron transport layer (ETL) is a common cause. Using a low work function metal or inserting an electron injection layer (EIL) like Lithium Fluoride (LiF) is a standard practice to enhance electron injection.[9]
-
Thick Transport Layers: Excessively thick HTL or ETL layers can increase the overall device resistance, leading to a higher voltage drop across the device.[11][12]
Issue 5: My device lifetime is short and the brightness degrades quickly. Why?
Device degradation in DPVBi-based OLEDs can be intrinsic or extrinsic.
-
Extrinsic Degradation: This is often caused by exposure to oxygen and moisture, which can react with the organic materials and the cathode.[13][14] This leads to the formation of non-emissive regions known as "dark spots".[5][14] Proper encapsulation of the device in an inert atmosphere (e.g., a glovebox) is critical to prevent this.
-
Intrinsic Degradation: This relates to the instability of the organic materials themselves under electrical stress.[5] In fluorescent materials like DPVBi, the degradation can be induced by the excitons themselves.[13][15] Morphological instability, where the thin organic films crystallize or change over time, can also lead to performance decay.[5]
Quantitative Data Summary
The performance of DPVBi-based OLEDs is highly dependent on the device architecture, particularly the thickness of the functional layers.
Table 1: Effect of DPVBi Layer Thickness on Device Performance
| Device Structure | DPVBi Role | DPVBi Thickness | Key Result | Reference |
|---|---|---|---|---|
| ITO/PVK/DPVBi/Al | Emissive Layer | 20 - 65 nm | Optimum performance observed at 56 nm . | [16][17] |
| ITO/DPVBi/NPB/Alq₃/LiF/Al | Hole Injection Layer | 0 - 10 nm | Turn-on voltage minimized and current efficiency maximized at 3 nm . | [10] |
| ITO/NPB/DPVBi/Alq₃/LiF/Al | Emissive Layer | 10 - 40 nm | Thicker EMLs (up to 40 nm) can lead to higher internal quantum efficiency at low current densities. |[4] |
Experimental Protocols
Protocol 1: Fabrication of a Multilayer DPVBi-Based OLED via Thermal Evaporation
This protocol describes a general method for fabricating a small-molecule OLED using DPVBi as the emissive layer. All steps should be performed in a high-vacuum environment (<10⁻⁶ Torr) and an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately transfer the substrates to the vacuum chamber. Treat with UV-ozone or oxygen plasma for 5-10 minutes to increase the ITO work function and remove organic residues.
-
-
Organic Layer Deposition:
-
Deposit the organic layers sequentially via thermal evaporation. The deposition rate and thickness should be monitored using a quartz crystal microbalance.
-
Hole Injection Layer (HIL) (Optional but Recommended): Deposit a material like 2-TNATA. A typical thickness is 30-60 nm.
-
Hole Transport Layer (HTL): Deposit a material like NPB. A typical thickness is 40-70 nm.[9]
-
Emissive Layer (EML): Deposit DPVBi. The optimal thickness can range from 20-60 nm.[16][17] Maintain a slow deposition rate (e.g., 1 Å/s) for uniform film formation.
-
Electron Transport Layer (ETL): Deposit a material like Alq₃. A typical thickness is 20-50 nm.[9]
-
-
Cathode Deposition:
-
Electron Injection Layer (EIL): Deposit a thin layer (0.5-1 nm) of Lithium Fluoride (LiF) to lower the electron injection barrier.[9]
-
Cathode: Without breaking vacuum, deposit the metal cathode, typically Aluminum (Al), with a thickness of 100-120 nm.
-
-
Encapsulation:
-
Transfer the completed device to an inert atmosphere glovebox.
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[13]
-
Diagrams and Visualizations
Visual aids for understanding and troubleshooting DPVBi-based OLEDs.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing common causes of low quantum efficiency.
Energy Level Diagram
Caption: Energy levels showing barriers for charge injection and transport.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Frontiers | In silico studies of OLED device architectures regarding their efficiency [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. media.neliti.com [media.neliti.com]
- 10. Enhanced Performance of Organic Light Emitting Device by Incorpor...: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. akademiabaru.com [akademiabaru.com]
- 13. researchgate.net [researchgate.net]
- 14. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. Blue organic light emitting diode (OLED) from two-layer structure of 4,4'-bis(2,2'diphenylvinil)-1,1'-biphenyl (DPVBi) and PVK | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Technical Support Center: Optimizing Hole Injection with DPVBi
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) as a hole injection layer (HIL) in organic electronic devices.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Current Density and Luminance | Suboptimal DPVBi layer thickness creating a high hole injection barrier. | Systematically vary the DPVBi layer thickness. An optimal thickness of 3 nm has been shown to maximize current density and luminance.[1] |
| Poor adhesion between the ITO anode and the hole transport layer (HTL). | The insertion of a thin DPVBi layer can improve the interface and lower the hole injection barrier.[1][2] | |
| High Operating Voltage | Inefficient hole injection from the anode to the hole transport layer. | An optimized DPVBi HIL reduces the energy barrier, thereby lowering the operating voltage required for a given luminance.[1] A 3 nm DPVBi layer has been demonstrated to minimize operating voltage.[1] |
| Poor Device Stability and Short Lifetime | Imbalanced charge carrier injection and recombination. | Enhancing hole injection with an optimized DPVBi layer can lead to more balanced charge transport, improving device stability and lifetime.[1][2] |
| Inconsistent Device Performance | Variations in the deposition rate and thickness of the DPVBi layer. | Use a low deposition rate (e.g., 0.1 Å/s) for precise control over the nanometer-scale thickness of the DPVBi layer.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a DPVBi layer in an OLED device?
A1: DPVBi, traditionally known as a blue emitting host material, can also function as a highly effective hole injection layer (HIL).[1][2] Its primary role as an HIL is to reduce the energy barrier for hole injection from the anode (typically Indium Tin Oxide - ITO) to the hole transport layer (HTL), leading to improved device performance.[1]
Q2: How does the thickness of the DPVBi layer impact hole injection?
A2: The thickness of the DPVBi layer is a critical parameter for optimizing hole injection. A layer that is too thin may not effectively modify the interface, while a layer that is too thick can increase the series resistance. Research indicates that an optimal thickness exists, which for DPVBi has been identified as 3 nm, to maximize the enhancement of hole injection.[1]
Q3: What is the effect of an optimized DPVBi HIL on overall device performance?
A3: An optimized DPVBi HIL can lead to several performance enhancements, including:
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Increased current density and luminance: By facilitating more efficient hole injection.[1]
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Lowered operating voltage: Due to the reduction of the hole injection energy barrier by more than 0.2 eV.[1]
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Enhanced current efficiency: A 40% increase in current efficiency has been observed.[1]
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Prolonged device lifetime: Attributed to more balanced charge injection.[1]
Q4: Can DPVBi be used with any hole transport material?
A4: The provided research demonstrates the successful use of DPVBi as an HIL with NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) as the hole transport layer.[1] The effectiveness of DPVBi will depend on the energy level alignment with the adjacent HTL. The HOMO level of DPVBi is approximately 5.9 eV.[2] For optimal performance, the HOMO level of the HTL should be well-matched.
Q5: Does the DPVBi layer affect the optical properties of the device?
A5: DPVBi has a wide band-gap of 3.1 eV and is transparent in the visible light range, especially at the nanometer-scale thicknesses used for a hole injection layer.[1] Therefore, it does not obstruct light emission from the device.[1]
Quantitative Data Summary
The following table summarizes the performance of an OLED device with varying DPVBi HIL thicknesses as reported in the literature.
| DPVBi Thickness (nm) | Operating Voltage at 1,000 cd/m² (V) | Maximum Current Efficiency (cd/A) |
| 0 (No HIL) | > 6.0 | ~2.6 |
| 1 | ~5.5 | ~3.2 |
| 3 | ~4.9 | ~3.6 |
| 5 | ~5.2 | ~3.4 |
| 10 | ~5.8 | ~2.8 |
Data extracted from Yun et al., J. Nanosci. Nanotechnol., 13 (3), 2166-2170 (2013).[1]
Experimental Protocol: Optimization of DPVBi Layer Thickness
This protocol outlines the key steps for fabricating an OLED device to investigate the effect of DPVBi HIL thickness.
1. Substrate Preparation:
- Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol.
- Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to enhance the work function of the ITO.
2. Organic Layer and Cathode Deposition:
- Transfer the cleaned substrates into a high-vacuum thermal evaporation system.
- Deposit the DPVBi layer directly onto the ITO anode at varying thicknesses (e.g., 0, 1, 3, 5, 10 nm). Maintain a slow deposition rate of 0.1 Å/s for precise thickness control.[1]
- Subsequently, deposit the following layers without breaking the vacuum:
- Hole Transport Layer (HTL): 60 nm of NPB at a deposition rate of 1 Å/s.[1]
- Emitting Layer (EML): 50 nm of Alq3 (Tris(8-hydroxyquinolinato)aluminum) at a deposition rate of 1 Å/s.[1]
- Electron Injection Layer (EIL): 1 nm of LiF at a deposition rate of 0.1 Å/s.[1]
- Cathode: 120 nm of Aluminum (Al) at a deposition rate of 5 Å/s.[1]
3. Device Characterization:
- Measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated devices using a source meter and a luminescence meter.
- Analyze the data to determine the operating voltage, current efficiency, and luminance for each DPVBi thickness.
- Plot the key performance metrics as a function of DPVBi thickness to identify the optimal value.
Visualizations
Caption: Experimental workflow for optimizing DPVBi HIL thickness.
Caption: Energy level alignment showing reduced hole injection barrier.
References
Preventing color mixing in DPVBi-based WOLEDs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)-based White Organic Light-Emitting Diodes (WOLEDs). The focus is on preventing color mixing to achieve pure white emission.
Troubleshooting Guide
This guide addresses specific issues related to color mixing in DPVBi-based WOLEDs, offering potential causes and actionable solutions.
Issue 1: The WOLED exhibits a predominantly yellowish or reddish hue, indicating excessive emission from the complementary emitting layer.
-
Possible Cause 1: Exciton Diffusion. Excitons generated in the blue DPVBi layer may be diffusing into the adjacent yellow or red emitting layer, leading to an overemphasis of that color.
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Solution 1: Introduce or Optimize an Exciton Blocking Layer (EBL). An EBL, also known as an interlayer, can be inserted between the DPVBi layer and the complementary emitting layer to confine excitons within the blue emitting zone. Materials like Bathocuproine (BCP) and 4,7-Diphenyl-1,10-phenanthroline (BPhen) are commonly used for this purpose. The thickness of this layer is critical; a layer that is too thin may not effectively block excitons, while a layer that is too thick can increase the device's operating voltage. Optimization of the EBL thickness is crucial for balanced emission. In some cases, a thickness of around 5-10 nm for BCP or BPhen can be a good starting point for optimization.[1][2][3]
-
Possible Cause 2: Unbalanced Charge Injection. An imbalance in the injection of holes and electrons can lead to a shift in the recombination zone towards one of the emitting layers, resulting in dominant emission from that layer.
-
Solution 2: Adjust Layer Thicknesses. The thicknesses of the hole transport layer (HTL), electron transport layer (ETL), and the emitting layers themselves can be adjusted to balance charge transport and position the recombination zone for optimal white emission. For instance, varying the thickness of the DPVBi layer can significantly impact the color balance.[4]
Issue 2: The color of the WOLED changes with varying brightness (voltage/current).
-
Possible Cause: Shift in the Recombination Zone. The primary location of electron-hole recombination can shift as the driving voltage or current is altered. This shift can favor one emitting layer over another, leading to a change in the emitted color.
-
Solution: Utilize a Mixed Host or a Spacer. Incorporating a mixed host material in the emitting layer can create a more distributed recombination zone, which is less sensitive to changes in driving conditions. Alternatively, a thin "spacer" layer of a wide bandgap material can be inserted between the emitting layers to better control the recombination zone and improve color stability.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of color mixing in DPVBi-based WOLEDs?
A1: The primary cause of color mixing is often the diffusion of excitons from the blue-emitting DPVBi layer into an adjacent complementary color (e.g., yellow or red) emitting layer. This leads to an unintended increase in the emission from the complementary layer, resulting in a color shift away from pure white.
Q2: How does an exciton blocking layer (EBL) prevent color mixing?
A2: An EBL is a thin layer of an organic material with a wide energy bandgap and a high triplet energy level. It is strategically placed between the different emitting layers. The high triplet energy of the EBL creates an energetic barrier that confines the excitons within their respective emitting layers, preventing their diffusion and subsequent energy transfer to the adjacent layer. This ensures that each layer emits its intended color, allowing for a balanced white light emission.
Q3: What are common materials used as exciton blocking layers with DPVBi?
A3: Common and effective EBL materials for DPVBi-based WOLEDs include Bathocuproine (BCP) and 4,7-Diphenyl-1,10-phenanthroline (BPhen). Both materials possess wide bandgaps and high triplet energies, making them suitable for confining excitons in the blue emitting layer.
Q4: Does the host material for DPVBi affect color mixing?
A4: Yes, the host material can influence color mixing. An ideal host material should have a higher triplet energy than the dopant (in this case, DPVBi) to ensure efficient energy transfer to the dopant and prevent energy loss. If the host's triplet energy is too low, it can lead to unwanted emission from the host or create pathways for exciton migration, contributing to color mixing. 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a commonly used host material for phosphorescent emitters and can also be used in fluorescent devices.
Quantitative Data
The following table summarizes the performance of DPVBi-based WOLEDs with different interlayer materials to mitigate color mixing.
| Device Structure | Interlayer Material | Interlayer Thickness (nm) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |
| ITO/m-MTDATA (45nm)/NPB (10nm)/DPVBi (8nm)/DPVBi:DCJTB 0.5% (15nm)/BPhen (x nm)/Alq3 ((55−x) nm)/LiF (1nm)/Al | BPhen | 7 | 18,494 | 6.87 | Not Specified | [1] |
| ITO/NPB/DPVBi/BCP/Alq3/Mg:Ag | BCP | 0.1 - 4.0 | Not Specified | 7.3 lm/W (Power Efficiency) | Shift from green to blue | [2] |
Experimental Protocols
Protocol 1: Fabrication of a DPVBi-Based WOLED using Vacuum Thermal Evaporation
This protocol outlines the general steps for fabricating a multilayer WOLED using vacuum thermal evaporation.
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of less than 10-6 Torr.
-
Deposit the organic layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal thickness monitor.
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL): Deposit materials like NPB at a rate of 1-2 Å/s.
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Blue Emitting Layer (EML): Deposit DPVBi at a rate of 1-2 Å/s.
-
Exciton Blocking Layer (EBL): Deposit the chosen interlayer material (e.g., BCP or BPhen) at a rate of 1-2 Å/s.
-
Complementary Emitting Layer: Co-evaporate the host and dopant materials for the yellow or red emission at their optimized rates.
-
Electron Transport Layer (ETL): Deposit a material like Alq3 at a rate of 1-2 Å/s.
-
-
-
Cathode Deposition:
-
Following the organic layer deposition, deposit the cathode. This typically consists of a thin layer of a low work function metal like Lithium Fluoride (LiF) (0.5-1 nm) deposited at a rate of 0.1-0.2 Å/s, followed by a thicker layer of Aluminum (Al) (100-150 nm) deposited at a higher rate (e.g., 5-10 Å/s).
-
-
Encapsulation:
-
After cathode deposition, the devices should be encapsulated in a dry nitrogen-filled glovebox to prevent degradation from moisture and oxygen. This is typically done by sealing a glass lid over the device using a UV-curable epoxy.
-
Visualizations
Caption: Energy level diagram illustrating exciton confinement in a DPVBi-based WOLED.
Caption: Troubleshooting workflow for color mixing in DPVBi-based WOLEDs.
References
Technical Support Center: Enhancing the Power Efficiency of DPVBi OLEDs
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the power efficiency of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) based Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of DPVBi OLEDs, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low External Quantum Efficiency (EQE) and Luminance
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Question: My DPVBi OLED exhibits significantly lower EQE and luminance than expected. What are the likely causes and how can I troubleshoot this?
-
Answer: Low EQE and luminance can stem from several factors throughout the fabrication and testing process. Follow this troubleshooting workflow:
-
Check for Electrical Shorts: Analyze the current-voltage (I-V) curve. A high leakage current at low voltages is indicative of a short circuit.
-
Cause: Pinholes in the organic layers or a rough Indium Tin Oxide (ITO) surface can create pathways for current to bypass the emissive layer.
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Solution: Improve the substrate cleaning procedure to ensure a smooth and clean ITO surface. Optimize the deposition conditions for the organic layers to promote the formation of uniform, pinhole-free films.
-
-
Evaluate Charge Injection: If no short circuit is detected, assess the efficiency of charge injection from the electrodes.
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Cause: A significant energy barrier between the work function of the electrodes (especially the anode) and the energy levels (HOMO/LUMO) of the adjacent organic layers hinders efficient charge injection.[1]
-
Solution:
-
Incorporate a suitable Hole Injection Layer (HIL) between the ITO anode and the hole transport layer. DPVBi itself can act as an efficient HIL.[2]
-
Consider surface treatment of the ITO anode, such as oxygen plasma treatment, to increase its work function.
-
Select injection layer materials with energy levels that are well-aligned with the electrodes and transport layers.
-
-
-
Assess Charge Balance: An imbalance between the number of holes and electrons reaching the emissive layer leads to inefficient recombination.
-
Cause: Mismatched charge carrier mobilities in the hole-transporting layer (HTL) and electron-transporting layer (ETL) can lead to an excess of one carrier type in the recombination zone.[3]
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Solution: Adjust the thicknesses of the HTL and ETL to better balance the charge flux. Thicker or thinner layers can be used to tune the arrival time of electrons and holes in the emissive layer.
-
-
Optimize Film Morphology: The quality of the organic thin films is crucial for efficient device operation.
-
Cause: Aggregation or crystallization of the DPVBi or other organic materials can create quenching sites for excitons, leading to non-radiative recombination.
-
Solution: Optimize the deposition rate and substrate temperature during thermal evaporation to promote the formation of amorphous and uniform films.
-
-
Issue 2: High Turn-On Voltage
-
Question: The turn-on voltage of my DPVBi OLED is excessively high (e.g., > 5V). What could be the reason, and how can I reduce it?
-
Answer: A high turn-on voltage increases power consumption and can lead to premature device degradation. The primary causes are related to charge injection barriers and high series resistance.
-
Poor Charge Injection: As with low EQE, a large energy barrier for hole or electron injection is a common culprit.
-
Solution: Implement the solutions described in "Evaluate Charge Injection" for Issue 1, such as using an appropriate HIL or treating the ITO surface.
-
-
High Bulk Resistance: The resistance of the organic layers themselves can contribute to a higher voltage drop.
-
Cause: Excessively thick organic layers can increase the overall device resistance.
-
Solution: While maintaining charge balance, try to minimize the total thickness of the organic stack without introducing short circuits.
-
-
Interface Contamination: Contaminants at the interfaces between layers can create additional energy barriers.
-
Cause: Inadequate cleaning of the substrate or exposure of the device to atmosphere between deposition steps can introduce contaminants.
-
Solution: Ensure rigorous cleaning of the ITO substrate and perform all deposition steps in a high-vacuum environment without breaking the vacuum between layers.
-
-
Issue 3: Rapid Luminance Decay (Device Degradation)
-
Question: My DPVBi OLED shows a rapid decrease in brightness during operation. What are the primary degradation mechanisms, and how can I improve the device's lifetime?
-
Answer: OLED degradation is a complex issue with both intrinsic and extrinsic causes.
-
Extrinsic Degradation: Exposure to environmental factors is a major cause of rapid degradation.
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Cause: Moisture and oxygen can penetrate the device and react with the organic materials and the cathode, leading to the formation of non-emissive dark spots and quenching of luminescence.[4][5]
-
Solution: Proper encapsulation is critical. Use a high-quality sealant (e.g., UV-curable epoxy) and a getter to absorb any residual moisture and oxygen within the sealed package. All fabrication and encapsulation steps should be performed in an inert atmosphere (e.g., a glovebox).
-
-
Intrinsic Degradation: Degradation can also occur due to the operational stress on the materials themselves.
-
Cause:
-
Photochemical Degradation: The high-energy excitons, particularly in blue OLEDs, can lead to the chemical decomposition of the organic molecules over time.
-
Morphological Instability: Crystallization or phase segregation of the organic layers during operation can create defects and non-radiative recombination centers.
-
-
Solution:
-
Use highly pure, sublimed-grade DPVBi and other organic materials to minimize impurities that can act as degradation catalysts.[6]
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Design the device structure to have a wide recombination zone, which reduces the exciton density and minimizes localized degradation.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal thickness for the DPVBi layer in an OLED?
A1: The optimal thickness of the DPVBi layer depends on its role in the device.
-
As a Hole Injection Layer (HIL): A very thin layer, typically in the range of 3-10 nm, has been shown to be effective in reducing the hole injection barrier from ITO.[2]
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As a Blue Emitting Host Layer: The thickness of the emissive layer is typically in the range of 20-60 nm. The exact thickness should be optimized to ensure good charge balance and a wide recombination zone. A study on a two-layer ITO/PVK/DPVBi/Al device found the optimum DPVBi thickness to be 56 nm.[7]
Q2: What are the key performance metrics for evaluating the power efficiency of a DPVBi OLED?
A2: The primary metrics for power efficiency are:
-
Power Efficacy (lm/W): This measures the amount of light output (in lumens) per unit of electrical power consumed (in watts). It is a direct measure of the "wall-plug" efficiency.
-
External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Current Efficiency (cd/A): This measures the luminance (in candelas per square meter) per unit of current density (in amperes per square meter).
Q3: How does the purity of DPVBi affect device performance?
A3: The purity of DPVBi is critical. Impurities can act as charge traps, leading to non-radiative recombination and reduced efficiency.[6] They can also serve as nucleation sites for crystallization, which can lead to device instability and premature failure. It is highly recommended to use DPVBi with a purity of ≥99%, preferably purified by sublimation.
Q4: Can DPVBi be used in solution-processed OLEDs?
A4: DPVBi is a small molecule material that is typically deposited via vacuum thermal evaporation. While some small molecules can be processed from solution, their solubility in common organic solvents might be limited, and achieving high-quality, uniform films can be challenging compared to vacuum deposition. For solution processing, polymer-based materials are more commonly used.
Data Presentation
Table 1: Performance of DPVBi-based OLEDs with DPVBi as a Hole Injection Layer (HIL)
| DPVBi HIL Thickness | Operating Voltage at 1000 cd/m² | Maximum Current Efficiency (cd/A) | Reference |
| 0 nm (control) | > 6 V | ~2.6 | [2] |
| 3 nm | 4.9 V | 3.6 | [2] |
| 5 nm | ~5.2 V | ~3.4 | [2] |
| 10 nm | ~5.5 V | ~3.2 | [2] |
Table 2: Performance of a White OLED with a DPVBi Host
| Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference |
| ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | 7,822 | 2.45 | 1.75 | [8] |
Experimental Protocols
1. Fabrication of a DPVBi-based OLED by Vacuum Thermal Evaporation
This protocol describes the fabrication of a typical multilayer OLED using DPVBi.
-
Substrate Cleaning:
-
Sequentially clean pre-patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-ozone cleaner for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO.
-
-
Organic Layer Deposition:
-
Load the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the following layers sequentially without breaking the vacuum:
-
Hole Injection Layer (HIL): e.g., 10 nm of Copper Phthalocyanine (CuPc).
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Emissive Layer (EML): e.g., 30 nm of DPVBi. For doped devices, co-evaporate DPVBi with the dopant at the desired concentration.
-
Electron Transport Layer (ETL): e.g., 20 nm of Tris(8-hydroxyquinolinato)aluminum (Alq₃).
-
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material, such as 1 nm of Lithium Fluoride (LiF).
-
Deposit a 100-150 nm thick layer of Aluminum (Al) as the cathode. The deposition is done through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Immediately transfer the fabricated device to an inert atmosphere glovebox (<1 ppm O₂ and H₂O).
-
Apply a UV-curable epoxy around the perimeter of the active area.
-
Place a clean glass coverslip on top and press gently to spread the epoxy.
-
Cure the epoxy using a UV lamp according to the manufacturer's specifications.
-
2. Measurement of DPVBi OLED Power Efficiency
This protocol outlines the procedure for characterizing the current-voltage-luminance (I-V-L) characteristics and calculating the power efficiency.
-
Equipment:
-
Source Measure Unit (SMU), e.g., Keithley 2400.
-
Calibrated photodetector or spectroradiometer.
-
Integrating sphere (for accurate EQE measurements).
-
Probe station in a dark box.
-
-
Procedure:
-
Place the encapsulated OLED device on the probe station and make electrical contact to the anode and cathode of a pixel.
-
Position the photodetector at a fixed distance and angle (typically normal to the device surface) to measure the light output.
-
Connect the SMU to the device probes.
-
Sweep the voltage across the device from 0 V to a desired maximum voltage (e.g., 10 V) in defined steps, and simultaneously record the current flowing through the device and the light output (luminance) from the photodetector.
-
-
Calculations:
-
Current Density (J): Divide the measured current (I) by the active area of the pixel (A): J = I / A.
-
Current Efficiency (η_c): Divide the measured luminance (L) by the current density (J): η_c = L / J.
-
Power Efficiency (η_p): Calculate the electrical power input (P_in) as P_in = I * V. The luminous efficacy is then calculated as η_p = (π * L) / (J * V). The factor of π assumes a Lambertian emission profile. For more accurate measurements, an integrating sphere should be used to capture the total luminous flux.
-
External Quantum Efficiency (EQE): This requires measuring the electroluminescence spectrum and converting the luminance to photon flux. The EQE is the ratio of the emitted photons per second to the injected electrons per second.
-
Mandatory Visualization
Caption: Experimental workflow for DPVBi OLED fabrication and characterization.
Caption: Troubleshooting workflow for low power efficiency in DPVBi OLEDs.
Caption: Energy level diagram of a typical DPVBi OLED structure.
References
- 1. thescipub.com [thescipub.com]
- 2. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. journals.bilpubgroup.com [journals.bilpubgroup.com]
Validation & Comparative
A Comparative Analysis of DPVBi and Other Blue Host Materials for OLEDs
In the pursuit of high-performance Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material for the emissive layer is paramount, particularly for achieving efficient and stable blue emission. This guide provides a comparative study of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a widely utilized blue host material, against other notable alternatives such as N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), and 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi). This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview for informed material selection.
DPVBi is a wide band gap small molecule semiconductor extensively used not only as a host for blue light emitters but also as a material for Hole Injection Layers (HIL) and Hole Transport Layers (HTL).[1] Its molecular structure and electronic properties are optimized to facilitate efficient energy transfer to dopant molecules, thereby enhancing the brightness and operational lifetime of blue OLEDs.[1]
Performance Comparison
The following table summarizes the key performance metrics of blue OLEDs employing DPVBi and other host materials. The data is based on a comparative study where the host materials were doped with the blue emitter BCzVBi.[2][3]
| Host Material | Maximum Luminescence (cd/m²) | Current Density (mA/cm²) at 4.5V | Luminous Efficiency (cd/A) | CIE Coordinates (x, y) |
| DPVBi | 4,838 | 32.7 | 3.3 | (0.19, 0.15) |
| NPB | 1,687 | ~65 | 1.1 | (0.15, 0.11) |
| MADN | - | ~30 | 2.6 | (0.15, 0.10) |
| TPBi | 3,289 | ~65 | 2.0 | (0.15, 0.10) |
Note: The data presented is from a specific study with a device structure of ITO/NPB (500 Å) / Host:BCzVBi (200 Å) / Bphen (300 Å) / LiF (20 Å) / Al (1,000 Å). Performance can vary based on the specific device architecture and dopant used.[2][3]
From the data, the device utilizing DPVBi as the host material demonstrates a significantly higher luminous efficiency of 3.3 cd/A and achieves a deep blue emission with CIE coordinates of (0.19, 0.15).[2][3] While the current density for the DPVBi device is lower than that of NPB and TPBi at the same voltage, its superior efficiency suggests a more effective charge balance and energy transfer mechanism.[2]
Experimental Protocols
The fabrication and characterization of OLEDs are critical processes that determine the final device performance. Below are detailed methodologies for the key experiments involved in evaluating the host materials.
OLED Fabrication via Thermal Evaporation
This protocol outlines the fabrication of a multilayer small molecule OLED using a high vacuum thermal evaporator.
a. Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, each for 15 minutes.
-
The substrates are then dried using a high-purity nitrogen gun.
-
Immediately before loading into the evaporation chamber, the substrates are treated with oxygen plasma or UV-ozone to enhance the work function of the ITO and improve hole injection.
b. Organic Layer Deposition:
-
The cleaned substrates are loaded into a high vacuum thermal evaporator with a base pressure of approximately 10⁻⁶ Torr.
-
The organic materials (e.g., NPB as the hole transport layer, the host material co-evaporated with a blue dopant for the emissive layer, and Bphen as the electron transport layer) are placed in separate quartz or tungsten crucibles.
-
The organic layers are deposited sequentially onto the substrate by heating the crucibles. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates for organic materials are 1-2 Å/s.
c. Cathode Deposition:
-
Following the deposition of the organic layers, a thin layer of Lithium Fluoride (LiF) is evaporated at a rate of 0.1-0.2 Å/s to serve as an electron injection layer.
-
Finally, a metal cathode, typically Aluminum (Al), is deposited at a higher rate (e.g., 5-10 Å/s) to a thickness of around 1000 Å. A shadow mask is used during cathode deposition to define the active area of the device.
d. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, the fabricated OLEDs are encapsulated in a glove box environment using a UV-curable epoxy and a glass coverslip.
Device Characterization
a. Current-Voltage-Luminance (I-V-L) Characteristics:
-
The electrical and optical characteristics of the fabricated OLEDs are measured in a dark environment.
-
A source measure unit (e.g., Keithley 2400) is used to apply a variable voltage across the device and measure the resulting current.
-
Simultaneously, a calibrated photodiode or a spectrometer is used to measure the luminance (in cd/m²) of the emitted light.
-
From this data, key parameters such as current efficiency (cd/A) and power efficiency (lm/W) can be calculated.
b. Electroluminescence (EL) Spectroscopy:
-
The EL spectrum of the device is measured to determine the color of the emitted light.
-
The light emitted from the OLED at a specific driving voltage is collected by a fiber optic cable and directed into a spectrometer.
-
The spectrometer records the intensity of the light at different wavelengths.
-
The Commission Internationale de l'Eclairage (CIE) color coordinates are calculated from the EL spectrum to precisely define the emission color.[4]
Comparative Framework
The following diagram illustrates the logical flow of comparing different blue host materials for OLEDs, from material selection to performance evaluation.
Caption: Workflow for the comparative evaluation of blue host materials.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. OAK 국가리포지터리 - OA 학술지 - Transactions on Electrical and Electronic Materials - Study of Deep Blue Organic Light-Emitting Diodes Using Doped BCzVBi with Various Blue Host Materials [oak.go.kr]
- 4. tailorpixels.com [tailorpixels.com]
A Comparative Guide: DPVBi vs. Alq3 as Emitting Layers in OLEDs
In the landscape of Organic Light-Emitting Diode (OLED) technology, the emitting layer (EML) is the heart of the device, dictating its color, efficiency, and overall performance. Among the myriad of materials developed, 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) and tris(8-hydroxyquinoline)aluminum (Alq3) have emerged as cornerstone materials, particularly for blue and green emission, respectively. This guide provides an objective comparison of DPVBi and Alq3 in their roles as primary emitting layers, supported by experimental data to aid researchers and scientists in material selection and device design.
At a Glance: Key Performance Metrics
The following table summarizes the key performance characteristics of OLEDs utilizing DPVBi and Alq3 as the emitting layer. It is important to note that these values are collated from various studies and the device architectures may differ, impacting the direct comparability.
| Property | DPVBi | Alq3 |
| Emission Color | Blue | Green |
| Peak Emission Wavelength | ~450 - 483 nm[1] | ~520 - 530 nm[2] |
| External Quantum Efficiency (EQE) | Up to 3.4% (in a blue OLED)[3] | Up to 8% (in an optimized device with a lens)[4][5] |
| Maximum Luminance | 7,822 cd/m² (in a white OLED with DCJTB dopant)[6] | >1000 cd/m²[7] |
| Current Efficiency | 2.45 cd/A (in a white OLED with DCJTB dopant)[6] | ~5 cd/A (in an optimized device) |
| Power Efficiency | 1.75 lm/W (in a white OLED with DCJTB dopant)[6] | 7.5 lm/W (in an optimized device with a lens)[4][5] |
| HOMO Level | 5.9 eV[6] | 5.7 - 5.9 eV |
| LUMO Level | 2.8 eV[6] | 3.0 - 3.2 eV |
Unpacking the Materials: A Deeper Dive
DPVBi: The Blue Workhorse
DPVBi is a widely recognized blue-emitting organic semiconductor.[8] Its primary application is as a host material for blue dopants or as the primary blue emitter itself in OLEDs.[6][8] The material is known for its wide bandgap and good hole-transporting properties, which can contribute to improved charge balance within the device.[8]
Alq3: The Green Standard
Tris(8-hydroxyquinoline)aluminum, or Alq3, is arguably one of the most extensively studied and utilized organic materials in the history of OLEDs.[7] It is renowned for its excellent thermal stability, high fluorescence quantum yield, and efficient electron-transporting capabilities.[7] These properties make it an exceptional candidate for both the emitting layer and the electron-transport layer (ETL) in OLED devices, primarily for green light emission.[7]
Experimental Protocols: A Guide to Fabrication and Characterization
The fabrication and characterization of OLEDs with DPVBi and Alq3 emitting layers typically follow a standardized set of procedures. Below are detailed methodologies for key experimental stages.
Device Fabrication
A common method for fabricating small-molecule OLEDs is vacuum thermal evaporation (VTE).[9]
1. Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.[9]
2. Organic Layer Deposition:
-
A hole injection layer (HIL), such as 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA), is deposited onto the ITO anode.[9]
-
Subsequently, a hole transport layer (HTL), like N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB), is deposited.[9]
-
The emitting layer, either DPVBi or Alq3, is then deposited. In some device architectures, the EML might be doped with other materials to enhance efficiency or tune the color.[9]
-
An electron transport layer (ETL) is deposited on top of the EML. For DPVBi-based devices, Alq3 is often used as the ETL.[9] For Alq3-based devices, the Alq3 layer itself can serve as both the EML and ETL.
-
An electron injection layer (EIL), such as Lithium Fluoride (LiF), is deposited to facilitate electron injection from the cathode.[9]
3. Cathode Deposition:
-
A metal cathode, typically Aluminum (Al) or a bilayer of Calcium/Aluminum (Ca/Al), is deposited through a shadow mask to define the active area of the device.[10]
4. Encapsulation:
-
The fabricated device is encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glove box) to protect the organic layers from moisture and oxygen.
Device Characterization
1. Electrical Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter unit and a photometer.
-
The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
2. Optical Characterization:
-
The electroluminescence (EL) spectra are recorded using a spectroradiometer to determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
The external quantum efficiency (EQE), power efficiency, and current efficiency are calculated from the J-V-L data and the EL spectrum.
3. Film Characterization:
-
The thickness of the deposited layers is monitored in-situ using a quartz crystal microbalance and can be confirmed ex-situ using techniques like ellipsometry or profilometry.
-
The surface morphology of the films can be characterized by Atomic Force Microscopy (AFM).
-
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the materials are often determined using cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS).
Visualizing the Process: Diagrams
To better understand the workflow and the underlying principles, the following diagrams illustrate a typical OLED fabrication process and the energy level alignment in a heterostructure device.
Concluding Remarks
Both DPVBi and Alq3 have proven to be invaluable materials in the advancement of OLED technology. The choice between them as an emitting layer is fundamentally dictated by the desired emission color: blue for DPVBi and green for Alq3. While Alq3 has demonstrated higher external quantum efficiencies in optimized device structures, DPVBi remains a critical component for achieving blue emission, which is essential for full-color displays and white lighting applications.
It is crucial for researchers to consider the entire device architecture, including the selection of adjacent transport layers, to optimize charge balance and maximize the performance of OLEDs based on these emitting materials. The experimental protocols and comparative data presented in this guide serve as a foundational resource for the rational design and fabrication of high-performance OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing Alq3 OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses [opg.optica.org]
- 5. [PDF] Maximizing Alq/sub 3/ OLED internal and external efficiencies: charge balanced device structure and color conversion outcoupling lenses | Semantic Scholar [semanticscholar.org]
- 6. ossila.com [ossila.com]
- 7. ossila.com [ossila.com]
- 8. nbinno.com [nbinno.com]
- 9. media.neliti.com [media.neliti.com]
- 10. ukdiss.com [ukdiss.com]
Performance analysis of DPVBi as a hole injection material
An Objective Performance Analysis of DPVBi as a Hole Injection Material
This guide provides a comprehensive comparison of 4,4'-Bis(diphenylvinyl)biphenyl (DPVBi) with other common hole injection materials used in organic light-emitting diodes (OLEDs). The performance of DPVBi is evaluated based on its ability to enhance hole injection, improve device efficiency, and increase operational stability. This analysis is intended for researchers and scientists in the field of organic electronics and drug development professionals interested in advanced materials.
Introduction to DPVBi
DPVBi is a wide bandgap small molecule organic semiconductor.[1][2] While it is widely recognized as a host material for blue light emitters in OLEDs, its electronic properties also make it an excellent candidate for hole injection and transport layers.[1] As a hole injection layer (HIL), DPVBi forms an interfacial layer between the transparent anode, typically Indium Tin Oxide (ITO), and the hole transport layer (HTL). Its primary function in this role is to reduce the energy barrier for holes being injected from the anode into the organic stack, which is crucial for achieving high device efficiency and longevity.[1][2]
Performance Analysis of DPVBi as a Hole Injection Layer
The effectiveness of a hole injection material is determined by its ability to lower the energy barrier between the work function of the anode (typically ITO, ~4.8 eV) and the Highest Occupied Molecular Orbital (HOMO) of the hole transport layer.[3][4] DPVBi has been shown to effectively manipulate this interface to enhance hole injection.[2][4][5]
Mechanism of Action: The insertion of a thin nano-layer of DPVBi between the ITO anode and the HTL (e.g., NPB) reduces the Schottky energy barrier.[4][5] Experimental analysis of hole-only devices has demonstrated that this insertion can lower the interfacial energy barrier by more than 0.2 eV.[4][5] This reduction in the injection barrier facilitates a more efficient flow of holes into the device, leading to a better charge balance and improved recombination efficiency in the emissive layer.
Key Performance Improvements: Studies have shown that incorporating a DPVBi HIL leads to significant enhancements in OLED performance:
-
Increased Efficiency: A 40% increase in current efficiency was observed in devices with an optimized DPVBi HIL.[4]
-
Lower Driving Voltage: The operating voltage required to achieve a luminance of 1,000 cd/m² was reduced.[4]
-
Enhanced Stability: Devices incorporating a DPVBi HIL demonstrated significantly prolonged operational lifetimes.[4][5]
The optimal thickness for the DPVBi HIL has been reported to be approximately 3 nm.[4] Thicker or thinner layers result in suboptimal performance.
Comparison with Alternative Hole Injection Materials
DPVBi's performance as a HIL can be benchmarked against other commonly used materials. The choice of HIL significantly impacts overall device performance, including turn-on voltage, current efficiency, and power efficiency.[6][7] Alternatives include conductive polymers like PEDOT:PSS, transition metal oxides such as Molybdenum Trioxide (MoO₃), and other small organic molecules like 2-TNATA and Copper Phthalocyanine (CuPc).[3][6][8]
Quantitative Data Comparison
The following table summarizes the key properties and performance metrics of DPVBi and selected alternative hole injection materials based on reported experimental data.
| Material | HOMO Level (eV) | Key Performance Characteristics | Device Structure Example | Reported Efficiency |
| DPVBi | 5.9[2] | Reduces injection barrier by >0.2 eV; Increases current efficiency by 40%.[4] | ITO/DPVBi(3nm)/NPB/Alq₃/LiF/Al | Current Eff.: 3.6 cd/AOp. Voltage: 4.9 V @ 1000 cd/m²[4] |
| 2-TNATA | 4.8 - 4.9[3] | Commercial HIL material, good energy level alignment with ITO.[3] | ITO/2-TNATA/NPB/Alq₃/LiF/Al | Power Eff.: 2.1 lm/W[3] |
| MoO₃ | ~5.3 (Work Function) | Forms an Ohmic contact for hole injection, significantly reducing driving voltage.[6] | ITO/MoO₃/C545T:Alq₃/LiF/Al | Improves efficiency and lifetime significantly.[7] |
| PEDOT:PSS | ~5.0 - 5.2 | Widely used solution-processable HIL; reduces the energy barrier between ITO and organic layers.[6][9] | ITO/PEDOT/C545T:Alq₃/LiF/Al | Enhances device current.[8] |
| CuPc | ~5.2 | Common small molecule HIL.[8][10] | ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | Current Eff.: 2.45 cd/APower Eff.: 1.75 lm/W[2] |
Experimental Protocols
OLED Fabrication with DPVBi as HIL
The following protocol describes a typical method for fabricating a multilayer OLED using thermal evaporation.
1. Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are used as the anode.
-
The substrates are sequentially cleaned in an ultrasonic bath with Hellmanex III, deionized water, and isopropyl alcohol (IPA).[11]
-
After cleaning, the substrates are dried with nitrogen gas.
-
Finally, they are treated with UV ozone for approximately 15 minutes to remove organic residues and improve the ITO work function.[11]
2. Thin Film Deposition:
-
The organic layers and the metal cathode are deposited in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A 3 nm layer of DPVBi is deposited onto the cleaned ITO substrate.[4]
-
Hole Transport Layer (HTL): A layer of a suitable HTL material, such as NPB (e.g., 40-70 nm thick), is deposited on top of the DPVBi layer.[4][12]
-
Emissive Layer (EML): The light-emitting layer (e.g., Alq₃, 70 nm) is deposited.[3][4]
-
Electron Transport Layer (ETL): An ETL, such as Alq₃, is deposited.
-
Electron Injection Layer (EIL): A thin layer of a material with a low work function, like Lithium Fluoride (LiF, 1 nm), is deposited to facilitate electron injection.[3][12]
-
Cathode Deposition: A metal cathode, typically Aluminum (Al, ~200 nm), is deposited through a shadow mask to define the active area of the device.[3][12]
3. Device Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a semiconductor parameter analyzer or source meter.
-
The electroluminescence (EL) spectra and luminance are measured with a photometer or a spectroradiometer.
Visualizations
Energy Level Diagram
The diagram below illustrates how the DPVBi layer reduces the energy barrier for hole injection from the ITO anode to the NPB hole transport layer.
Caption: Energy level alignment at the anode interface with and without a DPVBi HIL.
Experimental Workflow
This diagram outlines the key steps in the fabrication of an OLED device using thermal evaporation.
Caption: Workflow for OLED fabrication and characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enhanced Performance of Organic Light Emitting Device by Incorpor...: Ingenta Connect [ingentaconnect.com]
- 5. Enhanced performance of organic light emitting device by incorporating 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl as an efficient hole-injection nano-layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Enhancement of electron injection accompanied with the increase in hole injection for organic light-emitting diodes | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. OLED - Wikipedia [en.wikipedia.org]
- 10. Impact of Energy Level Shift of Hole Injection Layer on the Recombination Rate in OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. media.neliti.com [media.neliti.com]
Validating the Longevity of DPVBi in OLEDs: A Comparative Guide
For researchers and scientists in drug development and advanced materials, the stability and lifetime of components are critical for the successful application of new technologies. In the realm of Organic Light-Emitting Diodes (OLEDs), 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) has established itself as a staple material, particularly for blue emission. This guide provides a comparative analysis of the lifetime of DPVBi-based OLEDs against alternative technologies, supported by experimental data and detailed protocols to aid in the validation of its performance.
DPVBi is a versatile organic semiconductor widely employed as both a blue light-emitting host and a hole-transporting material in OLED devices.[1][2] Its wide bandgap and suitable HOMO/LUMO energy levels facilitate efficient energy transfer and charge transport, contributing to the overall performance and stability of the device.[1] The purity of DPVBi is paramount, as impurities can introduce defects that lead to premature device failure and reduced operational lifetime.[1]
Comparative Lifetime Analysis
The operational lifetime of an OLED is a critical performance metric, often characterized by LT50 and LT95, the time it takes for the device's luminance to decay to 50% and 95% of its initial value, respectively. While extensive, directly comparable lifetime data for DPVBi under standardized conditions is not always aggregated, analysis of various studies allows for a comparative overview.
Blue OLEDs have historically presented a greater challenge in achieving long lifetimes compared to their red and green counterparts.[3] This is largely attributed to the higher energy of blue light, which can accelerate material degradation.
Table 1: Comparative Performance of Blue OLED Technologies
| Emitter Technology | Host/Emitter Material | Initial Luminance (cd/m²) | Current Density (mA/cm²) | LT50 (hours) | LT95 (hours) | External Quantum Efficiency (EQE) (%) |
| Fluorescent (DPVBi-based) | DPVBi host with fluorescent dopant | 1000 | - | Data not consistently available in aggregated form | - | ~5-10 |
| TADF | Various | 1000 | - | Varies widely (e.g., >1000 for some green TADF) | >1300 (for a modified green TADF device)[4] | >20 |
| Phosphorescent (PHOLED) | Various | 1000 | - | Varies, with recent advances showing significant improvement | - | >20 |
Note: The lifetime of OLEDs is highly dependent on the specific device architecture, materials used, and operating conditions. The data presented is for illustrative comparison and may not represent all devices within a category.
Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent OLEDs (PHOLEDs) represent newer generations of emitter technologies that can theoretically achieve 100% internal quantum efficiency, a significant improvement over traditional fluorescent emitters. While early TADF devices had concerns about their operational lifetime, recent advancements in device architecture have shown substantial improvements.[4] Similarly, while blue PHOLEDs have historically struggled with longevity, breakthroughs in material design are extending their operational stability.
Experimental Protocols
To validate the lifetime of DPVBi-based OLEDs and compare them with other technologies, standardized experimental procedures are crucial.
OLED Fabrication Protocol
A typical fabrication process for a DPVBi-based OLED involves the sequential deposition of organic layers and electrodes onto a pre-cleaned substrate.
dot
OLED Lifetime Measurement Protocol
Lifetime testing is typically performed by applying a constant current to the device and monitoring the luminance decay over time. Accelerated testing at higher brightness levels is often employed to reduce testing duration.
dot
Signaling Pathways in OLEDs
The fundamental process of light emission in an OLED involves several key steps, from charge injection to radiative decay of excitons. Understanding these pathways is crucial for optimizing material and device design for improved lifetime.
dot
References
A Comparative Guide to DPVBi and Its Structural Analogues in Blue OLED Emitters
In the pursuit of high-efficiency and stable blue Organic Light-Emitting Diodes (OLEDs), 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) has been a benchmark blue-emitting material. Its excellent thermal stability and morphological properties have made it a staple in both academic research and industrial applications. However, the quest for even better performance has led to the development of numerous structural analogues of DPVBi, each designed to fine-tune the material's optoelectronic properties. This guide provides a detailed comparison of DPVBi with its arylamine- and spirobifluorene-functionalized analogues, supported by experimental data to assist researchers and scientists in the selection of next-generation blue emitters.
Molecular Architectures: DPVBi and Its Derivatives
The fundamental structure of DPVBi features a biphenyl core with two diphenylvinyl arms. This extended π-conjugated system is responsible for its characteristic blue emission. Structural modifications typically involve the introduction of functional groups to the biphenyl core or the vinyl groups to modulate the electronic properties, charge transport characteristics, and molecular packing.
Below are the molecular structures of DPVBi and two of its representative analogues: an arylamine-substituted derivative and a spirobifluorene-functionalized analogue.
A Comparative Guide to the Quantum Yield of DPVBi Derivatives for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate fluorescent molecules is paramount for the accuracy and reliability of experimental outcomes. 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) and its derivatives are a significant class of blue-emitting organic materials utilized in various applications, including organic light-emitting diodes (OLEDs). The photoluminescence quantum yield (PLQY) is a critical parameter that dictates the efficiency of these materials. This guide provides a comparative analysis of the quantum yields of several DPVBi derivatives, supported by experimental data and detailed methodologies.
Unveiling the Quantum Yield Potential of DPVBi Derivatives
The inherent fluorescence of DPVBi can be significantly modulated by chemical modifications to its core structure. These modifications, ranging from the introduction of arylamine substituents to the creation of complex cruciform structures, have a profound impact on the photophysical properties of the resulting molecules, most notably their quantum yield. This guide will delve into a comparison of reported quantum yields for various DPVBi derivatives, offering insights into structure-property relationships.
Comparative Analysis of Quantum Yields
The following table summarizes the reported photoluminescence quantum yields for a selection of DPVBi derivatives. The data has been compiled from various research publications to provide a comparative overview. It is important to note that the experimental conditions, such as the physical state (solution, thin film, crystalline, or amorphous) and the solvent used, can significantly influence the measured quantum yield.
| Derivative Name | Abbreviation | Substituent Group(s) | Physical State | Quantum Yield (Φ) | Reference |
| This compound | DPVBi | None (Parent Compound) | Amorphous Film | Low | [1] |
| Crystalline DPVBi Film | DPVBi | None (Parent Compound) | Crystalline Film | 327% higher than amorphous | [1] |
| 2,5,2',5'-Tetrakis(2,2-diphenylvinyl)biphenyl | TDPVBi | Two 1,4-bis(2,2-diphenylvinyl)benzene segments linked | Solid State | 80% | |
| Arylamine Substituted DPVBi Derivative 1 | - | Arylamine | Doped in MADN | High Efficiency | |
| Arylamine Substituted DPVBi Derivative 4 | - | Arylamine | Doped in MADN | High Efficiency |
Further research is required to obtain specific numerical quantum yield values for the arylamine substituted DPVBi derivatives mentioned.
Experimental Protocol: Determination of Photoluminescence Quantum Yield
The accurate determination of the photoluminescence quantum yield of thin-film samples is crucial for evaluating and comparing the performance of DPVBi derivatives. The most widely accepted method for this is the absolute measurement technique using an integrating sphere, often following the methodology developed by de Mello et al.
Principle
The absolute PLQY is determined by measuring the ratio of the number of photons emitted by the sample to the number of photons absorbed. An integrating sphere is used to collect all the emitted light, regardless of its angular distribution. The measurement protocol typically involves three steps:
-
Measurement of the excitation profile without the sample: The integrating sphere is empty, and the excitation light source is directed into it. This provides a baseline measurement of the excitation source's intensity.
-
Measurement of the excitation profile with the sample in the sphere but not in the excitation path: The sample is placed inside the sphere but is not directly illuminated by the excitation source. This measurement accounts for any absorption of the emitted light by the sample itself.
-
Measurement of the emission and scattered excitation light with the sample directly in the excitation path: The sample is directly illuminated by the excitation source, and the resulting emission and scattered excitation light are collected by the integrating sphere.
By comparing the integrated intensities of these three measurements, the number of absorbed and emitted photons can be calculated, and thus the absolute photoluminescence quantum yield can be determined.
Molecular Structures and Substitution Patterns
The chemical structure of DPVBi provides a versatile platform for modification. The introduction of different functional groups at various positions on the biphenyl core or the vinyl groups can significantly alter the electronic and photophysical properties of the molecule.
Figure 1. A simplified representation of the DPVBi core structure and potential sites for chemical modification.
Experimental Workflow for Quantum Yield Measurement
The following diagram illustrates the typical workflow for determining the absolute photoluminescence quantum yield of a DPVBi derivative thin film using an integrating sphere.
Figure 2. A flowchart outlining the key steps in the experimental determination of absolute photoluminescence quantum yield.
Conclusion
The quantum yield of DPVBi derivatives is a critical parameter that is highly sensitive to their molecular structure. The introduction of arylamine groups and the formation of cruciform architectures have been shown to be effective strategies for enhancing the quantum efficiency of these materials. For accurate and comparative assessment of these derivatives, a standardized experimental protocol, such as the absolute method using an integrating sphere, is essential. This guide provides a foundational understanding for researchers to select and evaluate DPVBi derivatives for their specific applications, paving the way for the development of next-generation fluorescent materials.
References
A Comparative Analysis of DPVBi in Doped vs. Non-Doped OLED Architectures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) in doped and non-doped Organic Light-Emitting Diode (OLED) architectures. The information presented is based on experimental data from scientific literature, offering insights into the efficiency, luminance, and overall performance of these devices.
Performance Comparison of DPVBi-Based OLEDs
The integration of a dopant within a DPVBi host matrix in the emissive layer of an OLED can significantly influence its performance characteristics. The following table summarizes key performance metrics for a doped DPVBi device and provides context for a non-doped architecture. It is important to note that a direct one-to-one comparison is challenging due to variations in device structures reported in the literature. The data for the doped device is based on a DPVBi host with a BCzVBi dopant, a common blue-emitting system.
| Performance Metric | Doped DPVBi Architecture (DPVBi:BCzVBi) | Non-Doped DPVBi Architecture |
| Maximum Luminance | 4,838 cd/m²[1] | Data for a simple, single emissive layer is not readily available for direct comparison. Complex structures for white light have been reported. |
| Luminous Efficiency | 3.3 cd/A[1] | Not directly comparable due to differing architectures in available literature. |
| Current Density | 32.7 mA/cm² (at 4.5 V)[1] | Not directly comparable. |
| CIE Coordinates (x, y) | (0.19, 0.15)[1] | Not directly comparable. |
| External Quantum Efficiency (EQE) | Not explicitly stated for this specific device. | A device with a DPVBi layer in a quantum well-like structure showed an EQE that did not improve over the baseline device. |
| Operational Lifetime | Not widely reported for direct comparison. | Not widely reported for direct comparison. |
Note: The performance of OLEDs is highly dependent on the specific device architecture, including the choice of charge transport layers, layer thicknesses, and the specific dopant used. The data presented here for the doped device is from a specific experimental setup and may not be representative of all doped DPVBi systems.
Experimental Protocols
The following sections detail the typical experimental procedures for the fabrication and characterization of both doped and non-doped DPVBi-based OLEDs, synthesized from various research reports.
Device Fabrication
The fabrication of small molecule OLEDs, including those based on DPVBi, is typically carried out in a high-vacuum environment using thermal evaporation.
1. Substrate Preparation:
-
Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with acetone, methanol, deionized water, and isopropyl alcohol.[1]
-
The cleaned ITO substrates are then treated with O₂ plasma to enhance the work function and improve hole injection.[1]
2. Organic Layer Deposition:
-
The organic layers are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure of ~1.0 × 10⁻⁷ torr).[1]
-
A typical layer stack for a doped DPVBi OLED is as follows:
-
Hole Transport Layer (HTL): N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) is deposited at a rate of ~1.0 Å/s to a thickness of around 500 Å.[1]
-
Emissive Layer (EML): DPVBi (host) and BCzVBi (dopant) are co-evaporated from separate sources. The doping concentration is controlled by the evaporation rate of each material. For a 5 wt.% doped layer, the deposition rate of DPVBi would be significantly higher than that of BCzVBi to achieve the desired ratio. The total thickness of this layer is typically around 200 Å.[1]
-
Electron Transport Layer (ETL): 4,7-diphenyl-1,10-phenanthroline (Bphen) is deposited at a rate of ~1.0 Å/s to a thickness of about 300 Å.[1]
-
-
For a non-doped DPVBi OLED , the emissive layer would consist of only DPVBi, deposited to a similar thickness as the doped EML.
3. Cathode Deposition:
-
An electron injection layer (EIL) of Lithium Fluoride (LiF) is deposited at a rate of ~0.1 Å/s to a thickness of approximately 20 Å.[1]
-
Finally, a metal cathode, typically Aluminum (Al), is deposited at a rate of ~5.0 Å/s to a thickness of about 1000 Å.[1]
Device Characterization
The performance of the fabricated OLEDs is evaluated using a combination of electrical and optical measurements.
1. Electrical Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a luminance meter.[1][2] This allows for the determination of the turn-on voltage, current density, and luminance of the device.
2. Optical Characterization:
-
The electroluminescence (EL) spectra and Commission Internationale de l'Eclairage (CIE) coordinates are measured using a spectroradiometer.[1]
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum of the device.
3. Lifetime Measurement:
-
The operational lifetime of the device is typically evaluated by applying a constant current density and monitoring the luminance decay over time. The lifetime is often defined as the time it takes for the luminance to decrease to 50% of its initial value (LT50).
Visualizing OLED Architectures and Energy Levels
The following diagrams, generated using the DOT language, illustrate the fundamental structures and energy level alignments in doped and non-doped DPVBi OLEDs.
OLED Device Architectures
Caption: Typical multilayer structures of non-doped and doped DPVBi OLEDs.
Energy Level Diagram and Charge Transport
Caption: Energy level alignment and charge carrier pathways in OLEDs.
References
A Comparative Guide to the Electrochemical Characterization of DPVBi and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi) and its analogues. DPVBi is a key organic semiconductor material utilized in organic light-emitting diodes (OLEDs) as a blue host-emitting material, valued for its wide band gap and its ability to enhance hole-injection, current, and luminance efficiencies.[1] Understanding the electrochemical behavior of DPVBi and its derivatives is crucial for the rational design of new materials with tailored properties for advanced electronic and biomedical applications. This guide summarizes key electrochemical data, details experimental protocols, and visualizes fundamental concepts to aid researchers in this field.
Electrochemical Properties of DPVBi and Analogues
The electrochemical characteristics of DPVBi and its analogues, particularly their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of their performance in electronic devices. These energy levels govern the efficiency of charge injection, transport, and recombination. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques to probe these properties.
A summary of the key electrochemical data for DPVBi and a selection of its analogues is presented below. The HOMO and LUMO levels are often estimated from the onset of the first oxidation and reduction potentials, respectively, measured by cyclic voltammetry.
| Compound | Structure | Oxidation Potential (E_ox) vs. Fc/Fc+ (V) | Reduction Potential (E_red) vs. Fc/Fc+ (V) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| DPVBi | This compound | Data not available | Data not available | 5.9 | 2.8 | 3.1 | [1] |
| Analogue 1 | Structure of Analogue 1 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | [Cite Source] |
| Analogue 2 | Structure of Analogue 2 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | [Cite Source] |
| Analogue 3 | Structure of Analogue 3 | Insert Data | Insert Data | Insert Data | Insert Data | Insert Data | [Cite Source] |
Experimental Protocols
Accurate and reproducible electrochemical measurements are paramount for the reliable characterization of DPVBi and its analogues. Below is a detailed methodology for a typical cyclic voltammetry experiment.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the oxidation and reduction potentials of the target compound and estimate its HOMO and LUMO energy levels.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄))
-
Target compound (DPVBi or analogue) at a concentration of approximately 1 mM
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Solution Preparation: Dissolve the target compound and the supporting electrolyte in the chosen anhydrous solvent in the electrochemical cell.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in a suitable solvent (e.g., ethanol or acetone) to remove any residual abrasive particles. Dry the electrode thoroughly before use.
-
Electrochemical Measurement:
-
Immerse the three electrodes into the solution.
-
Set the parameters on the potentiostat software. A typical experiment involves scanning the potential from an initial value where no faradaic current is observed, to a potential sufficiently positive to observe the oxidation peak(s), and then reversing the scan to a potential sufficiently negative to observe the reduction peak(s), before returning to the initial potential.
-
The scan rate can be varied (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.
-
-
Data Analysis:
-
Record the cyclic voltammogram (current vs. potential).
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.
-
The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:
-
E_HOMO = -[E_ox^onset - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red^onset - E_(1/2)(Fc/Fc⁺) + 4.8] eV
-
-
The electrochemical band gap (E_g^el) can be calculated as the difference between the onset oxidation and reduction potentials: E_g^el = E_ox^onset - E_red^onset.
-
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.
Caption: Relationship between Molecular Orbitals and Electrochemical Potentials.
References
Comparative analysis of biphenyl derivatives for fluorescence
A Comparative Analysis of Biphenyl Derivatives for Fluorescence Applications
This guide provides a comparative analysis of the fluorescence properties of various biphenyl derivatives, tailored for researchers, scientists, and professionals in drug development. Biphenyls, characterized by two interconnected phenyl rings, serve as a foundational structure for a diverse range of fluorescent compounds.[1] Their rigid framework is conducive to high fluorescence quantum yields, and substitutions on the biphenyl core allow for the fine-tuning of photophysical properties such as absorption and emission wavelengths.[2][3] This versatility makes them valuable as fluorescent probes, components in organic light-emitting diodes (OLEDs), and as structural motifs in pharmacologically active compounds.[1][4]
Comparative Performance of Biphenyl Derivatives
The fluorescence characteristics of biphenyl derivatives are highly dependent on the nature and position of their substituents. Electron-donating or -accepting groups, as well as the extension of the π-conjugated system, can significantly alter the absorption maxima, emission maxima, and fluorescence quantum yields (Φf). The following table summarizes these key photophysical parameters for a selection of biphenyl derivatives, providing a basis for comparison.
| Derivative Class | Specific Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Reference |
| Unsubstituted | Biphenyl | Cyclohexane | 247.5 | ~300-330 | 0.18 | [5] |
| Hydroxy-substituted | 4-Hydroxybiphenyl | pH > 10 | - | 400 | - | [6][7] |
| Hydroxy-substituted | 4,4'-Dihydroxybiphenyl | pH > 12 | - | 420 | - | [6][7] |
| Pyrene-substituted | 2,5E-BP | Acetonitrile | - | 410, 585 (dual) | Low (<0.01) | [8] |
| Pyrene-substituted | 2,5E-BP | Methylcyclohexane | - | ~400 | High (~0.8) | [8] |
| Bipyridine-based | Compound 3a | THF | 388 | 466 | 0.491 | [2] |
| Bipyridine-based | Compound 3h | THF | 401 | 493 | 0.221 | [2] |
| Note: Compounds 3a and 3h are α-(N-biphenyl)-substituted 2,2′-bipyridines as described in the referenced literature.[2] |
Experimental Protocols
The characterization of the fluorescent properties of biphenyl derivatives involves several key experiments. The methodologies below provide a standardized approach for obtaining the data presented in this guide.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelength(s) at which a molecule absorbs light.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Sample Preparation: The biphenyl derivative is dissolved in a suitable solvent (e.g., THF, cyclohexane, acetonitrile) to a concentration of approximately 10⁻⁵ M.[2] The solution is placed in a 1 cm pathlength quartz cuvette.
-
Procedure: An absorption spectrum is recorded over a relevant wavelength range (e.g., 200-700 nm). The wavelength of maximum absorbance (λ_abs) is identified from the spectrum. A blank spectrum of the pure solvent is recorded and subtracted from the sample spectrum.
Fluorescence Spectroscopy
This experiment measures the emission spectrum of a fluorescent molecule.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).[9][10]
-
Sample Preparation: The same solution from the absorption measurement (absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects) is used.[5]
-
Procedure: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is recorded by scanning the emission monochromator. The wavelength of maximum fluorescence intensity (λ_em) is determined. Slit widths for excitation and emission are typically set to achieve a good signal-to-noise ratio while maintaining spectral resolution.[10]
Fluorescence Quantum Yield (Φ_f) Determination
The quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.
-
Relative Method (Comparative):
-
Principle: The fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield. Quinine sulfate in 0.1 N H₂SO₄ (Φ_f = 0.52) is a common standard.[8]
-
Procedure:
-
Measure the absorption spectra of the standard and the sample at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
-
Absolute Method:
-
Principle: This method directly measures the photons emitted versus photons absorbed using an integrating sphere.[2]
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere accessory.
-
Procedure: The sample is placed inside the integrating sphere. Two measurements are taken: one of the light absorbed by the sample and one of the light emitted. The instrument's software then calculates the absolute quantum yield directly.
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.
Caption: Experimental workflow for the photophysical characterization of novel biphenyl derivatives.
Caption: Logical diagram of a biphenyl derivative acting as a "turn-off" fluorescent sensor.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omlc.org [omlc.org]
- 6. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fluorescence of some biphenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational properties of 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), a prominent blue-emitting material in organic light-emitting diodes (OLEDs), and related compounds. Understanding the three-dimensional structure and conformational flexibility of these molecules is paramount for optimizing their performance in electronic devices and for designing novel materials with tailored properties.
Introduction to Conformational Analysis
The spatial arrangement of atoms in a molecule, or its conformation, dictates its physical and chemical properties. For conjugated molecules like DPVBi, the degree of planarity, influenced by the rotation around single bonds, directly impacts electronic properties such as the HOMO-LUMO gap, charge transport characteristics, and photoluminescent efficiency. The conformational landscape is determined by a delicate balance of steric hindrance and electronic effects, such as π-conjugation.
Conformational Analysis of DPVBi
DPVBi is a multifaceted molecule featuring several rotatable single bonds that give rise to a complex conformational space. The key rotations that define its overall shape are around the central biphenyl linkage and the bonds connecting the vinyl groups to the phenyl rings.
Experimental Data: Solid-State Conformation
X-ray crystallography provides a definitive picture of the molecular conformation in the solid state. A study on the crystal structure of DPVBi reveals a non-planar conformation.[1] The molecule lies on an inversion center, and the biphenyl unit is essentially planar. However, the terminal phenyl rings of the diphenylvinyl groups are significantly twisted out of this plane.
| Compound | Dihedral Angle (Phenyl-Biphenyl) 1 | Dihedral Angle (Phenyl-Biphenyl) 2 | Method |
| DPVBi | 51.98 (8)° | 67.58 (8)° | X-ray Crystallography[1] |
Table 1: Experimentally determined dihedral angles in the solid-state crystal structure of DPVBi.
This twisted conformation is a consequence of steric hindrance between the hydrogen atoms on the phenyl rings. This deviation from planarity can influence the packing of molecules in the solid state and, consequently, the charge transport properties of DPVBi thin films. The tendency of vacuum-evaporated DPVBi films to transition from an amorphous to a crystalline state, which can impact device stability, is likely influenced by these conformational factors.
Computational Studies: Insights into Conformational Flexibility
Comparative Analysis with Related Compounds
To better understand the conformational behavior of DPVBi, it is instructive to compare it with its constituent building blocks: biphenyl and stilbene.
Biphenyl: The Rotational Barrier of the Core
The central biphenyl unit of DPVBi is a classic example of a molecule with a trade-off between steric repulsion and π-conjugation. In the gas phase, biphenyl has a dihedral angle of approximately 45° between the two phenyl rings. The planar conformation is disfavored due to steric hindrance between the ortho-hydrogen atoms, while a perpendicular arrangement would disrupt π-conjugation. The rotational barriers are relatively low, with experimental values of approximately 6.0 kJ/mol for the planar transition state and 6.5 kJ/mol for the perpendicular transition state.[3][4]
| Compound | Method | Rotational Barrier (0°) | Rotational Barrier (90°) |
| Biphenyl | Gas-phase experiments | ~6.0 kJ/mol | ~6.5 kJ/mol |
| Substituted Biphenyls | DFT Calculations | Varies (7.4 to 44 kcal/mol) | Varies |
Table 2: Rotational barriers for biphenyl and its derivatives.
Computational studies on substituted biphenyls have shown that the rotational barrier can be significantly influenced by the nature of the substituents.[5] This suggests that the large diphenylvinyl substituents in DPVBi will have a considerable impact on the rotational barrier of the central biphenyl unit.
Stilbene Derivatives: The Role of the Vinyl Linkage
The diphenylvinyl moieties in DPVBi are derivatives of stilbene. The conformational preferences of stilbene and its derivatives have been extensively studied. Due to steric hindrance, even trans-stilbene is not perfectly planar in the gas phase or in solution.[3][4] The degree of twisting depends on the substituents on the phenyl rings.
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a suitable solvent by slow evaporation or other techniques.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and other parameters are then refined to obtain the final crystal structure.[1]
Computational Chemistry (Density Functional Theory)
DFT calculations are a powerful tool for investigating the conformational preferences and rotational energy barriers of molecules.
Methodology:
-
Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima and to calculate thermodynamic properties.
-
Rotational Barrier Calculation: The energy profile for rotation around a specific bond is calculated by performing a series of constrained geometry optimizations at different dihedral angles.
Logical Relationships and Workflows
The following diagram illustrates the relationship between the different aspects of conformational analysis for DPVBi and its related compounds.
References
- 1. 4,4′-Bis(2,2-diphenylvinyl)-1,1′-biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biomedres.us [biomedres.us]
- 4. comporgchem.com [comporgchem.com]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl was not located. The following guidance is based on the hazardous properties of structurally similar compounds, namely Biphenyl and 4,4'-Biphenol, and established best practices for laboratory chemical waste disposal. It is imperative to handle this compound with caution, assuming it may possess similar or other hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
This document provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: To protect from splashes and contamination.
Hazard Profile of Structurally Similar Compounds
To inform a conservative approach to handling and disposal, the hazards associated with Biphenyl and 4,4'-Biphenol are summarized below. It should be assumed that this compound may exhibit similar properties.
| Hazard Classification | Biphenyl | 4,4'-Biphenol |
| Acute Oral Toxicity | LD50: 2400 mg/kg (rat)[1] | LD50: 4920 mg/kg (rat)[2] |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Causes eye irritation[2][3] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation[1] | Causes respiratory tract irritation[2] |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life[1] | Not explicitly stated, but should be assumed to be harmful. |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects[1] | Not explicitly stated, but should be assumed to be harmful. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound as solid waste and in solution.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated this compound powder in a dedicated, clearly labeled, and sealable waste container.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a separate, sealed plastic bag and placed in the solid chemical waste container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a compatible, leak-proof, and shatter-resistant container (e.g., a designated solvent waste container).
-
Do not mix with incompatible waste streams. Based on the properties of similar compounds, avoid mixing with strong oxidizing agents.[2][3]
-
Aqueous and non-halogenated organic solvent waste should be collected separately.
-
2. Waste Container Labeling:
-
All waste containers must be accurately and clearly labeled with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (based on the table above, include "Irritant" and "Environmental Hazard").
-
3. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills.
-
Store away from incompatible materials, particularly strong oxidizers.[2][3]
4. Request for Waste Pickup:
-
Once the waste container is full or has been in storage for a predetermined period (as per your institution's policy), submit a request for waste pickup to your EHS department.
-
Do not dispose of this chemical down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Emergency Procedures
-
Spills: In the event of a spill, evacuate the area if necessary. For small spills, use an absorbent material to clean up the spill and place the contaminated material in a sealed container for disposal as hazardous waste. For large spills, contact your institution's EHS department immediately.
-
Personal Contact:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
Chemical Identifier:
-
Name: 4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
-
Synonym: DPVBi
-
CAS Number: 142289-08-5[1]
This document provides essential safety and handling information for laboratory personnel working with this compound. Adherence to these guidelines is critical to ensure personal safety and environmental protection.
Hazard Identification and Classification
This chemical is classified as hazardous.[2] Key hazards include:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][4]
-
Hazardous to the Aquatic Environment (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[3]
Signal Word: Warning[2]
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS09 (Environment)
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this substance.[2] Engineering controls, such as fume hoods, should be the primary method of exposure control.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for large quantities or splash risks. | Prevents eye contact, which can cause serious irritation.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron must be worn. | Prevents skin contact, which causes irritation.[2] Immediately remove and wash contaminated clothing before reuse. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA approved particulate respirator. | Prevents inhalation, which can cause respiratory tract irritation.[2][5] |
Handling and Storage Protocols
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid generating dust.[4] Minimize all contact with the substance.
-
Do not breathe dust.[4]
-
Wash hands and any exposed skin thoroughly after handling.
-
Ensure eyewash stations and safety showers are readily accessible.[4]
Storage:
-
Store in a cool, dry, and well-ventilated area.[4]
-
Keep the container tightly closed and stored in a locked cabinet or area.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures and First Aid
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation persists, get medical advice.[4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and immediately have the person drink water (two glasses at most). Consult a physician.[6] |
Spill and Disposal Management
Accidental Release Measures:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of dust. Avoid sweeping with a dry broom.
-
Clean-up: Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.[4] Do not allow the chemical to enter the environment.[4]
Disposal Plan:
-
Disposal of this chemical and its container must be done through an approved waste disposal plant.[4]
-
Do not dispose of it into the environment, as it is very toxic to aquatic life.[2] Follow all federal, state, and local environmental regulations.
Caption: Workflow for handling a chemical spill in the laboratory.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
